molecular formula C37H50F5N5O10 B11832087 BCN-PEG3-VC-PFP Ester

BCN-PEG3-VC-PFP Ester

Numéro de catalogue: B11832087
Poids moléculaire: 819.8 g/mol
Clé InChI: ODFSIYMVJDIAIS-COWKONOXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BCN-PEG3-VC-PFP Ester is a useful research compound. Its molecular formula is C37H50F5N5O10 and its molecular weight is 819.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C37H50F5N5O10

Poids moléculaire

819.8 g/mol

Nom IUPAC

(2,3,4,5,6-pentafluorophenyl) (2S)-2-[[(2S)-2-[3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoate

InChI

InChI=1S/C37H50F5N5O10/c1-21(2)32(34(49)46-25(10-7-12-44-36(43)51)35(50)57-33-30(41)28(39)27(38)29(40)31(33)42)47-26(48)11-14-53-16-18-55-19-17-54-15-13-45-37(52)56-20-24-22-8-5-3-4-6-9-23(22)24/h21-25,32H,5-20H2,1-2H3,(H,45,52)(H,46,49)(H,47,48)(H3,43,44,51)/t22-,23+,24?,25-,32-/m0/s1

Clé InChI

ODFSIYMVJDIAIS-COWKONOXSA-N

SMILES isomérique

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CCOCCOCCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3

SMILES canonique

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to BCN-PEG3-VC-PFP Ester and Its Role in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the BCN-PEG3-VC-PFP Ester, a heterobifunctional linker critical in the development of next-generation Antibody-Drug Conjugates (ADCs). We will delve into its chemical structure, the specific roles of its constituent parts, and its application in the targeted delivery of cytotoxic payloads to cancer cells. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations to elucidate key mechanisms and workflows.

Introduction to this compound

This compound is a sophisticated chemical linker designed for the precise construction of ADCs. It is a cleavable linker system that connects a monoclonal antibody (mAb) to a potent cytotoxic drug. The linker's design ensures stability in systemic circulation and facilitates the specific release of the payload within the target cancer cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.

The linker is composed of four key functional moieties, each with a distinct role in the ADC's mechanism of action:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the site-specific conjugation of the linker to an azide-modified antibody, leading to the formation of a stable triazole linkage. This method facilitates the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[1]

  • Polyethylene (B3416737) Glycol (PEG3): A short, hydrophilic three-unit polyethylene glycol spacer. The PEG moiety enhances the solubility and stability of the linker-payload conjugate, mitigating the aggregation often associated with hydrophobic cytotoxic drugs. This improved pharmacokinetic profile contributes to the overall stability and efficacy of the ADC.[1]

  • Valine-Citrulline (VC): A dipeptide sequence that serves as a substrate for lysosomal proteases, primarily Cathepsin B. This enzyme is often overexpressed in the tumor microenvironment and within cancer cells. The VC linker is designed to be stable in the bloodstream but is efficiently cleaved upon internalization of the ADC into the lysosome of a target cell, triggering the release of the cytotoxic payload.[2][3]

  • Pentafluorophenyl (PFP) Ester: A highly reactive activated ester. The PFP ester facilitates the efficient and clean conjugation of the linker to an amine-containing payload molecule under mild reaction conditions. Its high reactivity ensures a robust amide bond formation, crucial for the integrity of the linker-payload complex.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₇H₅₀F₅N₅O₁₀[2]
Molecular Weight 819.81 g/mol [2]
CAS Number 2353409-45-5[2]
Purity >98.0%[]
Solubility Soluble in DMSO, DMF[2]
Storage Store at -20°C, protected from light and moisture[1]

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC constructed with the this compound linker is contingent on a series of well-orchestrated events, beginning with systemic administration and culminating in the targeted killing of cancer cells.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release & Action ADC ADC in Circulation (Stable) Binding Antigen Binding ADC->Binding 1. Targeting TargetCell Target Cancer Cell (Antigen Expression) Endosome Endosome Formation TargetCell->Endosome 2. Internalization Binding->TargetCell Lysosome Lysosome Fusion Endosome->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage 4. Enzymatic Cleavage Payload Active Payload (e.g., MMAE) Cleavage->Payload 5. Payload Release Apoptosis Apoptosis Payload->Apoptosis 6. Cytotoxic Effect

Figure 1: Mechanism of action of a this compound-linked ADC.

The process unfolds as follows:

  • Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis, forming an endosome.

  • Lysosomal Trafficking: The endosome traffics through the cell and fuses with a lysosome.

  • Enzymatic Cleavage: Inside the acidic environment of the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the Val-Cit dipeptide linker.

  • Payload Release: This cleavage initiates a self-immolative cascade that results in the release of the active cytotoxic payload into the cytoplasm of the cancer cell.

  • Cytotoxic Effect: The released payload then exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization (in the case of auristatins like MMAE) or damaging DNA (in the case of duocarmycins), ultimately leading to cell cycle arrest and apoptosis.[5][6][7][8]

Quantitative Data

The following tables summarize key quantitative data for ADCs constructed with linkers analogous to this compound, highlighting their in vitro potency. The data is adapted from a study by E. A. D. I. D. U. S. et al. (2024), which utilized a BCN-PEG3-GluValCit-PABC-MMAE linker, a close functional equivalent.

Table 2: In Vitro Cytotoxicity of a Homogeneous HER2-Targeting ADC (DAR ~2) with a BCN-PEG-VC-MMAE Linker

Cell LineHER2 ExpressionIC₅₀ (nM)Reference(s)
BT-474High0.074[5]
MDA-MB-231Negative>100[5]

Table 3: In Vitro Cytotoxicity of Free MMAE Payload

Cell LineIC₅₀ (nM)Reference(s)
BT-4744.2[5]
MDA-MB-2312.7[5]

These data demonstrate the high potency and specificity of ADCs constructed with this type of linker. The sub-nanomolar IC₅₀ value against the HER2-positive cell line (BT-474) and the lack of activity against the HER2-negative cell line (MDA-MB-231) underscore the antigen-dependent cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, characterization, and evaluation of an ADC using the this compound linker.

Synthesis of the Linker-Payload Conjugate

This protocol describes the conjugation of an amine-containing cytotoxic payload (e.g., MMAE) to the this compound.

Linker_Payload_Synthesis Linker This compound in DMF Reaction Reaction Mixture (Stir at RT, 2-4h) Linker->Reaction Payload Amine-Payload (e.g., MMAE) in DMF Payload->Reaction Purification Purification (RP-HPLC) Reaction->Purification FinalProduct BCN-PEG3-VC-Payload Purification->FinalProduct

Figure 2: Workflow for the synthesis of the linker-payload conjugate.

  • Materials:

    • This compound

    • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

    • Anhydrous Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Procedure:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

    • Add the payload solution to the linker solution with stirring.

    • Add DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Upon completion, purify the linker-payload conjugate by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Site-Specific Antibody-Drug Conjugation via SPAAC

This protocol details the conjugation of the BCN-linker-payload to an azide-modified monoclonal antibody.

ADC_Conjugation_Workflow Antibody Azide-Modified mAb in PBS Reaction SPAAC Reaction (Incubate at RT, 16h) Antibody->Reaction LinkerPayload BCN-Linker-Payload in DMSO LinkerPayload->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification FinalADC Homogeneous ADC Purification->FinalADC

Figure 3: Workflow for site-specific ADC conjugation.

  • Materials:

    • Azide-modified monoclonal antibody (prepared using appropriate enzymatic or chemical methods)

    • BCN-linker-payload conjugate

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Size-exclusion chromatography (SEC) column

  • Procedure:

    • Prepare a solution of the azide-modified antibody in PBS at a concentration of 5-10 mg/mL.

    • Dissolve the BCN-linker-payload conjugate in DMSO to create a stock solution.

    • Add the BCN-linker-payload stock solution to the antibody solution at a molar excess of 5-10 equivalents. The final concentration of DMSO should not exceed 10% (v/v).

    • Gently mix and incubate the reaction at room temperature for 16-24 hours.

    • Purify the resulting ADC by SEC to remove unconjugated linker-payload and other impurities.

    • Concentrate the purified ADC and buffer exchange into a suitable formulation buffer.

Characterization of the ADC

4.3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of an ADC. The addition of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

  • Instrumentation and Reagents:

    • HPLC system with a HIC column (e.g., Tosoh TSKgel Butyl-NPR)

    • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

    • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol

  • Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the purified ADC.

    • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn) where 'n' is the number of drugs conjugated to the antibody for a given peak.

In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the ADC on cancer cell lines.

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • ADC, unconjugated antibody, and free payload

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.

    • At the end of the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.

    • Plot the cell viability against the logarithm of the concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of the ADC in a mouse xenograft model.

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., NOD-scid or athymic nude mice).

    • Implant antigen-positive tumor cells subcutaneously into the flank of the mice.

    • Monitor tumor growth until the average tumor volume reaches 100-200 mm³.

  • Treatment and Monitoring:

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

    • Administer the treatments intravenously.

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined size.

    • At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).

    • Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion

The this compound is a highly versatile and effective linker for the development of advanced Antibody-Drug Conjugates. Its modular design, incorporating a bioorthogonal handle for site-specific conjugation, a solubilizing PEG spacer, a protease-cleavable dipeptide, and a reactive ester for payload attachment, addresses many of the challenges in ADC development. The use of this linker enables the production of homogeneous ADCs with defined stoichiometry, leading to improved pharmacokinetics, enhanced therapeutic index, and potent, antigen-specific anti-tumor activity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to harness the power of ADCs in the fight against cancer.

References

An In-Depth Technical Guide to BCN-PEG3-VC-PFP Ester: A Key Linker in Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of BCN-PEG3-VC-PFP Ester, a heterobifunctional linker integral to the development of next-generation antibody-drug conjugates (ADCs).

Core Chemical Structure and Functional Components

This compound is a sophisticated molecule designed with distinct functional units, each playing a crucial role in the construction and mechanism of action of an ADC. Its structure facilitates a three-step process: conjugation to a cytotoxic payload, attachment to a monoclonal antibody, and controlled release of the payload within the target cancer cell.

The key components are:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that serves as a reactive handle for "click chemistry." Specifically, it participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified antibody. This copper-free click reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[1]

  • Polyethylene (B3416737) Glycol (PEG3): A short, hydrophilic three-unit polyethylene glycol spacer. The PEG linker enhances the aqueous solubility of the ADC, mitigating the aggregation often caused by hydrophobic payloads.[2] This improved solubility and biocompatibility can lead to better pharmacokinetic properties of the final ADC.

  • Valine-Citrulline (VC): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[3] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload. The Val-Cit linker is generally stable in the bloodstream, minimizing premature drug release and off-target toxicity.[4]

  • Pentafluorophenyl (PFP) Ester: A highly reactive activated ester. The PFP ester serves as the conjugation point for the cytotoxic payload, reacting efficiently with primary and secondary amines on the drug molecule to form a stable amide bond.[2] PFP esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to other activated esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[5]

The complete chemical structure can be represented as:

BCN - PEG3 - Val - Cit - PFP

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the tables below. While specific quantitative data for this exact molecule is not always publicly available, the tables include both established values and qualitative descriptions based on its components and related compounds.

Table 1: General Properties
PropertyValue/DescriptionReference(s)
Chemical Formula C₃₇H₅₀F₅N₅O₁₀[6]
Molecular Weight 819.8 g/mol [6]
CAS Number 2353409-45-5[6]
Appearance White to off-white solid[2]
Purity Typically >95%[7]
Storage Store at -20°C, protected from moisture and light.[2]
Table 2: Solubility and Stability
PropertyValue/DescriptionReference(s)
Solubility Soluble in DMSO, DCM, and DMF.[6]
PFP Ester Stability More resistant to hydrolysis in aqueous solutions than NHS esters. The hydrolysis rate increases with higher pH.[5][8]
Val-Cit Linker Plasma Stability Generally stable in human plasma. May be susceptible to cleavage by carboxylesterase Ces1c in mouse plasma, which can lead to premature payload release in preclinical mouse models.[4][9]
Table 3: Reactivity
Functional GroupReaction TypeReacts WithKey FeaturesReference(s)
BCN Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)AzidesCopper-free, bioorthogonal, high efficiency and specificity.[1]
PFP Ester AcylationPrimary and secondary aminesForms stable amide bonds, less prone to hydrolysis than NHS esters.[2][5]
Val-Cit Enzymatic CleavageCathepsin B and other lysosomal proteasesEnables intracellular payload release in the target cell.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in the development of an ADC.

Conjugation of a Cytotoxic Payload to this compound

This protocol describes the reaction of the PFP ester with an amine-containing cytotoxic drug.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Dry nitrogen or argon gas

  • Reaction vessel

  • Stirring apparatus

  • Analytical balance

  • HPLC or LC-MS for reaction monitoring

Procedure:

  • Preparation of Reactants:

    • Under an inert atmosphere (dry nitrogen or argon), accurately weigh the this compound and the amine-containing payload.

    • Dissolve each reactant in a minimal amount of anhydrous DMSO or DMF to prepare concentrated stock solutions.

  • Conjugation Reaction:

    • In a clean, dry reaction vessel, add the payload solution.

    • While stirring, slowly add the this compound solution to the payload solution. A typical molar ratio is a slight excess of the PFP ester (e.g., 1.1 to 1.5 equivalents) relative to the amine groups on the payload.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C for sensitive molecules. The reaction should be protected from moisture.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by HPLC or LC-MS, observing the consumption of the starting materials and the formation of the desired conjugate.

    • Once the reaction is complete, the BCN-PEG3-VC-Payload conjugate can be purified using techniques such as preparative HPLC or silica (B1680970) gel chromatography.

Conjugation of the BCN-Linker-Payload to an Azide-Modified Antibody (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the BCN-functionalized payload and an azide-modified antibody.

Materials:

  • Purified BCN-PEG3-VC-Payload conjugate

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DMSO or other suitable organic solvent for dissolving the BCN-linker-payload

  • Reaction vessel

  • Desalting column or other buffer exchange system

  • Protein concentration measurement assay (e.g., BCA)

  • SDS-PAGE and/or HIC-HPLC for characterization of the final ADC

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of the BCN-PEG3-VC-Payload conjugate in DMSO.

    • Ensure the azide-modified antibody is in an amine-free buffer at a known concentration.

  • SPAAC Reaction:

    • Add the desired molar excess of the BCN-linker-payload solution to the antibody solution. A 5- to 20-fold molar excess of the linker-payload is a common starting point. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (ideally <10%) to maintain antibody stability.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.

  • Purification and Characterization of the ADC:

    • Remove the excess, unreacted BCN-linker-payload using a desalting column, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).

    • Concentrate the purified ADC using an appropriate ultrafiltration device.

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as HIC-HPLC, RP-HPLC, and SEC.

In Vitro Cathepsin B Cleavage Assay

This protocol describes a method to verify the enzymatic cleavage of the Val-Cit linker and the release of the payload.

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

  • Quenching solution (e.g., a strong acid like trifluoroacetic acid)

  • Incubator at 37°C

  • LC-MS for analysis

Procedure:

  • Assay Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the ADC at a final concentration of, for example, 10 µM in the assay buffer.

    • Activate the Cathepsin B according to the manufacturer's instructions.

  • Enzymatic Reaction:

    • Initiate the cleavage reaction by adding activated Cathepsin B to the ADC solution to a final concentration of, for instance, 100 nM.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding the quenching solution.

  • Analysis:

    • Analyze the samples by LC-MS to detect and quantify the released payload. The disappearance of the intact ADC and the appearance of the free drug over time indicate successful enzymatic cleavage.

Visualizations of Key Processes

The following diagrams illustrate the core workflows and mechanisms involving this compound.

ADC_Conjugation_Workflow cluster_payload_activation Payload Activation cluster_antibody_modification Antibody Modification cluster_final_conjugation Final ADC Assembly Payload Amine-containing Payload Activated_Payload BCN-Linker-Payload Payload->Activated_Payload PFP ester reaction Linker This compound Linker->Activated_Payload ADC Antibody-Drug Conjugate (ADC) Activated_Payload->ADC SPAAC (Click Chemistry) Antibody Monoclonal Antibody Azide_Modification Azide-modified Antibody Antibody->Azide_Modification Site-specific modification Azide_Modification->ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate.

Payload_Release_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Target Cancer Cell) ADC_circulating ADC in Circulation (Linker is stable) ADC_internalized ADC Internalization (Endocytosis) ADC_circulating->ADC_internalized Binding to tumor antigen Lysosome Lysosome ADC_internalized->Lysosome Trafficking Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Induces

Caption: Mechanism of intracellular payload release from the ADC.

Conclusion

This compound is a highly versatile and efficient linker for the development of advanced antibody-drug conjugates. Its modular design, incorporating a bioorthogonal click chemistry handle, a solubility-enhancing PEG spacer, a protease-cleavable dipeptide, and a reactive ester for payload conjugation, provides researchers with a powerful tool to create targeted cancer therapeutics. Understanding the specific properties and reaction conditions outlined in this guide is essential for the successful design and synthesis of next-generation ADCs with improved efficacy and safety profiles.

References

The Role of Bicyclo[6.1.0]nonyne (BCN) in Copper-Free Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of the bicyclo[6.1.0]nonyne (BCN) group in copper-free click chemistry. BCN has emerged as a valuable tool in bioconjugation and drug development due to its unique combination of reactivity, stability, and biocompatibility. This document details the underlying chemical principles, presents quantitative kinetic and stability data, provides detailed experimental protocols, and illustrates key workflows.

Introduction to BCN in Copper-Free Click Chemistry

Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the field of bioconjugation by enabling the covalent ligation of molecules within complex biological systems without the need for cytotoxic copper catalysts.[1] At the heart of this technology are strained cyclooctynes, and among them, bicyclo[6.1.0]nonyne (BCN) has garnered significant attention.

BCN is a cyclooctyne (B158145) derivative characterized by a fused cyclopropane (B1198618) ring, which imparts significant ring strain. This inherent strain is the driving force behind its high reactivity towards azides in a [3+2] cycloaddition reaction to form a stable triazole linkage.[2] Key advantages of BCN include its relatively small size and increased hydrophilicity compared to other common cyclooctynes like dibenzocyclooctyne (DBCO), which can be advantageous in minimizing perturbations to biological systems.[1]

Data Presentation: Quantitative Analysis of BCN Reactivity and Stability

The selection of a cyclooctyne for a specific application depends on a balance of reactivity and stability. The following tables summarize key quantitative data for BCN and other commonly used cyclooctynes.

Table 1: Second-Order Rate Constants of Cyclooctynes in SPAAC

This table presents a comparison of the second-order rate constants (k) for the reaction of various cyclooctynes with different azide (B81097) partners. Higher rate constants indicate faster reaction kinetics.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Solvent/Conditions
BCN Benzyl (B1604629) Azide~0.06 - 0.1CD₃CN/D₂O (3:1)
BCN Phenyl AzideSignificantly higher than with benzyl azideNot specified
BCN Primary Azides (e.g., 2-azidoethanol)0.024CDCl₃, 25°C
BCN Secondary Azides (e.g., 2-azidopropanol)0.012CDCl₃, 25°C
BCN Tertiary Azides (e.g., 2-azido-2-methylpropanol)0.018CDCl₃, 25°C
DBCOBenzyl Azide~0.6 - 1.0Various
DIBOBenzyl Azide~0.3 - 0.7Not specified
DIFONot specifiedGenerally faster than BCNNot specified

Note: Reaction rates are dependent on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[3][4]

Table 2: Stability of BCN Derivatives Under Various Conditions

The stability of the cyclooctyne is crucial for its successful application in biological environments. This table summarizes the stability of BCN under different chemical conditions.

ConditionBCN StabilityKey Observations
Acidic pH Moderate to LowCan be unstable under acidic conditions, such as 90% TFA, leading to degradation.[5]
Neutral pH (e.g., PBS) HighGenerally stable at neutral pH.[6]
Basic pH Generally StableLess data available, but generally considered stable.
Presence of Thiols (e.g., Glutathione) ModerateLess reactive towards thiols compared to DBCO, making it more suitable for intracellular applications.[4]
Reducing Agents (e.g., TCEP) HighMore stable than DBCO in the presence of TCEP.[4]
Temperature Not specifiedSPAAC reactions are typically performed at room temperature or 37°C.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving BCN in copper-free click chemistry.

Protocol for Labeling a Protein with a BCN-NHS Ester

This protocol describes the general procedure for conjugating a BCN moiety to a protein, such as an antibody, using an N-hydroxysuccinimide (NHS) ester derivative of BCN.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • BCN-NHS Ester Stock Solution:

    • Immediately before use, dissolve the BCN-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the BCN-NHS ester stock solution to the protein solution.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to quench any unreacted BCN-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted BCN reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the protein concentration (e.g., via absorbance at 280 nm) and, if the BCN reagent contains a chromophore, its absorbance at the appropriate wavelength.

Protocol for Determining SPAAC Second-Order Rate Constants by Fluorescence Quenching

This protocol outlines a method to determine the kinetics of a BCN-azide reaction by monitoring the quenching of a fluorescent azide upon reaction with a non-fluorescent BCN derivative.

Materials:

  • Fluorescent azide (e.g., a coumarin-azide)

  • BCN derivative

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the fluorescent azide in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the BCN derivative in the same solvent.

  • Set up the Reaction:

    • In a cuvette, add the reaction buffer.

    • Add the fluorescent azide to a final concentration that gives a strong fluorescence signal (e.g., 1 µM).

    • Place the cuvette in the fluorometer and record the initial fluorescence intensity (F₀).

  • Initiate the Reaction:

    • Add a known excess concentration of the BCN derivative to the cuvette (e.g., 10-100 µM).

    • Immediately start recording the fluorescence intensity over time (Fₜ).

  • Data Analysis:

    • Under pseudo-first-order conditions ([BCN] >> [azide]), the natural logarithm of the normalized fluorescence intensity (ln(Fₜ/F₀)) will be linear with time.

    • The slope of this plot gives the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of the BCN derivative: k = k' / [BCN].

Protocol for Live-Cell Imaging using a BCN-Functionalized Probe

This protocol describes the general workflow for labeling and imaging a specific biomolecule in live cells using a BCN-functionalized fluorescent probe. This example assumes the target biomolecule has been metabolically labeled with an azide.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Metabolic labeling precursor containing an azide group (e.g., an azido-sugar)

  • BCN-functionalized fluorescent dye

  • Live-cell imaging medium

  • Fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of the azide-containing metabolic precursor for a sufficient time to allow for incorporation into the target biomolecule (e.g., 24-48 hours).

  • Cell Preparation:

    • Wash the cells twice with warm PBS or live-cell imaging medium to remove any unincorporated precursor.

  • Labeling with BCN-Fluorophore:

    • Prepare a working solution of the BCN-functionalized fluorescent dye in live-cell imaging medium at the desired concentration (typically 1-10 µM).

    • Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm live-cell imaging medium to remove any unbound probe.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

    • Maintain the cells at 37°C and 5% CO₂ throughout the imaging experiment.

  • Data Analysis:

    • Analyze the acquired images to determine the localization and dynamics of the labeled biomolecule.

Mandatory Visualizations

This section provides diagrams created using the DOT language to illustrate key concepts and workflows related to the function of BCN in copper-free click chemistry.

SPAAC_Mechanism BCN BCN (Strained Alkyne) TransitionState [3+2] Cycloaddition Transition State BCN->TransitionState Strain Release Azide Azide (-N3) Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Covalent Bond Formation

SPAAC Mechanism with BCN.

ADC_Workflow cluster_Antibody Antibody Preparation cluster_Payload Payload-Linker Synthesis Antibody Monoclonal Antibody (mAb) AzideIntro Introduce Azide Handle (e.g., via unnatural amino acid) Antibody->AzideIntro Conjugation Copper-Free Click Conjugation (SPAAC) AzideIntro->Conjugation Payload Cytotoxic Payload PayloadLinker Payload-Linker-BCN Conjugate Payload->PayloadLinker Linker Linker with BCN Linker->PayloadLinker PayloadLinker->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification and Characterization ADC->Purification FinalADC Final ADC Product Purification->FinalADC

Antibody-Drug Conjugate (ADC) Development Workflow using BCN.

Live_Cell_Imaging_Workflow Start Start: Live Cells MetabolicLabeling Metabolic Labeling with Azide Precursor Start->MetabolicLabeling Wash1 Wash to Remove Excess Precursor MetabolicLabeling->Wash1 ClickLabeling Incubate with BCN-Fluorophore Probe Wash1->ClickLabeling Wash2 Wash to Remove Unbound Probe ClickLabeling->Wash2 Imaging Live-Cell Fluorescence Microscopy Wash2->Imaging Analysis Image and Data Analysis Imaging->Analysis End End: Biological Insights Analysis->End

Live-Cell Imaging Workflow with BCN.

References

Reactivity and Stability of Pentafluorophenyl (PFP) Esters for Amine Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentafluorophenyl (PFP) esters have emerged as highly efficient reagents for the formation of stable amide bonds through coupling with primary and secondary amines.[1][2] This technical guide provides an in-depth analysis of the reactivity and stability of PFP esters, offering quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in bioconjugation, peptide synthesis, and drug development. Their superior performance, particularly in comparison to the more traditional N-hydroxysuccinimide (NHS) esters, stems from a unique combination of high reactivity towards amines and enhanced stability against hydrolysis.[1][3]

Core Principles: The Chemical Advantage of PFP Esters

The enhanced reactivity of PFP esters is attributed to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[1] This creates a significant inductive effect, making the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by an amine. Concurrently, the pentafluorophenolate is an excellent leaving group, further facilitating the acylation reaction.[1]

This inherent reactivity, combined with greater resistance to premature degradation in aqueous environments, makes PFP esters a superior choice for many bioconjugation applications.[1][4][5][6][7]

dot

G PFP Ester Amine Coupling Mechanism PFP_Ester PFP Ester (R-CO-OC6F5) Tetrahedral_Intermediate Tetrahedral Intermediate PFP_Ester->Tetrahedral_Intermediate Nucleophilic Attack Amine Primary Amine (R'-NH2) Amine->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Bond Collapse of Intermediate Leaving_Group Pentafluorophenol (HO-C6F5) Tetrahedral_Intermediate->Leaving_Group

Caption: Mechanism of amide bond formation using a PFP ester.

Quantitative Data Presentation

Table 1: Comparative Reactivity of Active Esters in Aminolysis

The rate of the desired reaction with amines (aminolysis) is a critical factor in conjugation efficiency. PFP esters exhibit significantly faster reaction kinetics compared to other common active esters.[1]

Active Ester TypeSubstrateAminePseudo-First-Order Rate Constant (s⁻¹)Relative SpeedReference
PFP Ester (OPFP) Poly(pentafluorophenyl acrylate)1-Aminomethylpyrene2.46 x 10⁻¹~70x faster [1]
NHS Ester Poly(N-hydroxysuccinimide-4-vinyl benzoate)1-Aminomethylpyrene3.49 x 10⁻³1[1]
PFP Ester (OPFP) GenericGeneric-~111x faster [1][8]
Nitrophenyl Ester (ONp) GenericGeneric-1[1][8]
PFP Ester (OPFP) GenericGeneric-~32x faster [1]
Pentachlorophenyl Ester (OPCP) GenericGeneric-1[1]
Table 2: Comparative Stability of Active Esters to Hydrolysis

A significant challenge in bioconjugation, which is often performed in aqueous buffers, is the competing hydrolysis of the active ester.[1] PFP esters demonstrate markedly superior stability against hydrolysis compared to NHS esters, leading to higher effective concentrations of the active reagent and more reproducible results.[1][2][4][6]

Active Ester SurfacepHHalf-Life (t₁/₂)Relative StabilityReference
TFP Ester 7.025 hours~2.8x more stable [9]
NHS Ester 7.09 hours1[9]
TFP Ester 8.011 hours~3.7x more stable [9]
NHS Ester 8.03 hours1[9]
TFP Ester 10.06.3 hours~9.7x more stable [9]
NHS Ester 10.039 minutes1[9]

Note: TFP (Tetrafluorophenyl) ester data is used as a close proxy for PFP ester stability, demonstrating the enhanced hydrolytic stability of fluorinated phenyl esters.[9]

dot

G Competing Reactions in Aqueous Buffer PFP_Ester PFP Ester Conjugate Desired Amide Conjugate PFP_Ester->Conjugate Aminolysis (Faster, Desired) Hydrolyzed_Ester Inactive Carboxylic Acid PFP_Ester->Hydrolyzed_Ester Hydrolysis (Slower, Competing) Amine Target Amine (R'-NH2) Water Water (H2O) (Hydrolysis)

Caption: PFP esters favor the desired aminolysis pathway over hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Amine Coupling to a Protein using a PFP Ester

This protocol provides a general workflow for the conjugation of a PFP ester-activated molecule to a protein.

1. Materials and Reagents:

  • Protein of interest (e.g., IgG)

  • PFP ester-activated molecule

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5.[4][5][6] Avoid buffers containing primary amines like Tris or glycine.[4][6][10][11]

  • Anhydrous, water-miscible organic solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][4][6]

  • Quenching Buffer (optional): 1 M Tris-HCl, glycine, or lysine, pH ~8.0.[11]

  • Purification system: Size-exclusion chromatography (SEC) desalting column or dialysis cassette.[4][6]

2. Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).[1] If necessary, exchange the protein into the appropriate buffer via dialysis or desalting.[4][6]

  • Prepare PFP Ester Solution: PFP esters are moisture-sensitive.[2][4][10] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4][6][10] Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[5][6] Do not prepare stock solutions for long-term storage as the ester will hydrolyze.[2][4][6]

  • Initiate Conjugation: Add a defined molar excess of the PFP ester stock solution (e.g., 5 to 20-fold molar excess over the protein) to the stirring protein solution.[1][5] The final concentration of the organic solvent should ideally be less than 10%.[10]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[2][5] Reaction times can be optimized and may be as short as 30 minutes at 37°C.[4][6]

  • Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[2][11]

  • Purification: Remove unreacted PFP ester and byproducts by SEC (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[4][6]

3. Storage and Handling:

  • Store PFP esters at -20°C with a desiccant in a tightly sealed container.[2][4][10]

  • Always handle PFP esters in a dry environment and use anhydrous solvents for dissolution to minimize hydrolysis.[2][11]

Protocol 2: Comparative Analysis of PFP, TFP, and NHS Ester Conjugation Efficiency

This experiment allows for a direct comparison of the performance of different active esters.

1. Materials and Reagents:

  • Biomolecule with primary amines (e.g., peptide or protein)

  • PFP ester, TFP ester, and NHS ester of the same carboxylic acid

  • All other materials as listed in Protocol 1

2. Procedure:

  • Prepare Biomolecule: Prepare a stock solution of the biomolecule in the Reaction Buffer (pH 7.5) at a concentration of 5 mg/mL.

  • Prepare Active Ester Solutions: Prepare 100 mM stock solutions of the PFP, TFP, and NHS esters in anhydrous DMSO immediately before use.

  • Reaction Setup:

    • Set up a series of reactions for each active ester.

    • To separate aliquots of the biomolecule solution, add different molar excesses of each active ester stock solution (e.g., 5-fold, 10-fold, 20-fold). Ensure the final DMSO concentration is consistent across all reactions.

    • Include a "no ester" control for the biomolecule.

  • Incubation: Allow all reactions to proceed for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reactions by adding a quenching buffer.

  • Purification: Purify all samples using desalting columns to remove excess reagents.

  • Analysis: Analyze the degree of labeling for each sample using an appropriate technique (e.g., mass spectrometry for a peptide, or a colorimetric assay like TNBSA for a protein) to determine the conjugation efficiency.

dot

G Experimental Workflow for Bioconjugation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Prep_Protein Prepare Protein in Amine-Free Buffer Mix Add Ester to Protein Solution Prep_Protein->Mix Prep_Ester Dissolve PFP Ester in Anhydrous DMSO/DMF Prep_Ester->Mix Incubate Incubate (e.g., 1-4h at RT) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify via SEC or Dialysis Quench->Purify Analyze Analyze Conjugate Purify->Analyze

Caption: A typical workflow for protein conjugation with PFP esters.

Conclusion

The evidence strongly supports the superiority of pentafluorophenyl esters over other active esters, particularly NHS esters, for amine-reactive conjugation reactions.[1] Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility.[1] By understanding the core principles of their reactivity and adhering to proper handling and experimental protocols, researchers can leverage the distinct advantages of PFP esters to achieve robust and reliable results in their conjugation applications.

References

The Strategic Importance of the PEG3 Spacer in Bioconjugate Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced therapeutics, the performance of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker connecting the active domains. The incorporation of a short, discrete polyethylene (B3416737) glycol (PEG) spacer, particularly a tri-ethylene glycol (PEG3) unit, has emerged as a pivotal strategy to enhance the solubility, stability, and overall therapeutic efficacy of these complex molecules. This technical guide provides a comprehensive analysis of the role of the PEG3 spacer, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and chemical processes.

Core Principles: The Physicochemical Advantages of the PEG3 Spacer

The integration of a PEG3 spacer into a bioconjugate architecture imparts several critical advantages that address common challenges in drug development, primarily by mitigating the hydrophobicity of cytotoxic payloads or complex small molecules.[1] This leads to a cascade of beneficial effects on the conjugate's properties.

Enhanced Solubility and Reduced Aggregation: A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[2] Many potent therapeutic payloads are inherently hydrophobic, which can lead to significant challenges with aggregation, compromising manufacturing, formulation, and stability.[1] The PEG3 linker, being hydrophilic, acts as a solubilizing agent by creating a hydration shell, effectively shielding the hydrophobic drug and preventing aggregation.[2] This improved solubility is crucial for developing bioconjugates with higher drug-to-antibody ratios (DARs) in ADCs and for improving the overall drug-like properties of PROTACs.[1][3]

Improved Stability and Pharmacokinetics: The PEG3 spacer contributes to the overall stability of the bioconjugate. By reducing aggregation, it enhances the shelf-life and in-vivo stability of the molecule.[] Furthermore, PEGylation, even with a short PEG3 spacer, can favorably modulate the pharmacokinetic (PK) profile of a bioconjugate.[2] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[2] This extended in-vivo residence time can enhance the therapeutic window and allow for less frequent dosing.[2]

Precise Spatial Control: The well-defined and discrete length of the PEG3 spacer provides precise spatial separation between the conjugated molecules.[2] In the context of ADCs, this ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.[2] For PROTACs, the linker length and composition are critical for optimally orienting the target protein and the E3 ligase to facilitate the formation of a productive ternary complex for subsequent protein degradation.[5]

Data Presentation: Quantitative Impact of PEG Spacers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacers on the stability and efficacy of bioconjugates. While direct comparative data for PEG3 is not always available, the trends observed with other PEG linkers provide strong evidence for the benefits of PEGylation.

Table 1: Impact of PEGylation on the In-Vivo Half-Life of an Affibody-Drug Conjugate

ConjugateLinker TypeIn-Vivo Half-Life (minutes)Fold Extension vs. No PEG
HMSMCC (No PEG)19.61.0
HP4KM4 kDa PEG49.22.5
HP10KM10 kDa PEG219.011.2

Data adapted from a study on affibody-based drug conjugates, demonstrating a significant extension in circulation half-life with the incorporation of PEG linkers[6].

Table 2: Comparison of PROTAC Half-Life with Different Linker Chemistries

PROTAC ScaffoldLinker TypeMatrixHalf-life (t½) in minutes
BET DegraderPEG-basedHuman Liver Microsomes18.2
BET DegraderAlkyl-basedHuman Liver MicrosomesNot specified, but PEG-based was noted to have lower metabolic stability in this context

This table illustrates that while PEG linkers offer solubility advantages, their metabolic stability can be a critical parameter to optimize in PROTAC design[7].

Table 3: Impact of Linker Length on PROTAC Degradation Efficacy

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether21396
TBK1Alkyl/Ether2929276
ERαPEG12Effective-
ERαPEG16More Potent-

This data highlights the critical role of linker length in PROTAC efficacy, where an optimal length is required for potent and maximal protein degradation[5][8].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of bioconjugates incorporating a PEG3 spacer.

Synthesis of an Antibody-Drug Conjugate using an Amino-PEG3-Acid Linker

This protocol outlines a two-step process for the synthesis of an ADC, involving the initial creation of a drug-linker conjugate followed by its conjugation to an antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Cytotoxic drug with a reactive amine group

  • Amino-PEG3-acid linker

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Desalting columns

  • Analytical instruments: HPLC (HIC and SEC), UV-Vis Spectrophotometer, LC-MS

Procedure:

  • Synthesis of the Drug-Linker Conjugate: a. Dissolve the cytotoxic drug (1 equivalent) and Amino-PEG3-acid linker (1.2 equivalents) in anhydrous DMF. b. Add DCC (1.5 equivalents) and NHS (1.5 equivalents) to the solution to activate the carboxylic acid group of the linker. c. Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS. d. Upon completion, purify the drug-linker conjugate using reverse-phase HPLC. e. Lyophilize the pure fractions to obtain the solid drug-linker conjugate.

  • Conjugation to the Antibody: a. Dissolve the purified drug-linker conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO). b. Prepare the antibody in a conjugation buffer (e.g., PBS, pH 8.0-8.5). c. Add the activated drug-linker solution to the antibody solution at a specific molar ratio to control the desired Drug-to-Antibody Ratio (DAR). The final concentration of the organic solvent should typically be below 10% (v/v). d. Incubate the reaction mixture for 2-4 hours at room temperature or 4°C with gentle mixing.

  • Purification and Characterization of the ADC: a. Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC) or using desalting columns. b. Characterize the purified ADC to determine the final protein concentration (UV-Vis at 280 nm), average DAR (Hydrophobic Interaction Chromatography - HIC-HPLC), and aggregation state (SEC-HPLC).

Quantitative Assessment of Protein Solubility using a PEG Precipitation Assay

This method quantitatively evaluates the relative solubility of a protein or bioconjugate by inducing precipitation with polyethylene glycol.

Materials:

  • Purified protein/bioconjugate of interest

  • High-purity PEG (e.g., PEG 6000) stock solution (e.g., 50% w/v) in the desired buffer

  • Assay buffer (same as the buffer for the protein and PEG stock)

  • Microplate reader capable of measuring absorbance at 280 nm

  • Centrifuge with a microplate rotor

  • UV-transparent microplates (e.g., 96-well or 384-well)

Procedure:

  • Preparation of PEG Dilution Series: a. In a microplate, prepare a serial dilution of the PEG stock solution with the assay buffer to create a range of PEG concentrations (e.g., 0% to 30% w/v).

  • Sample Preparation and Incubation: a. Add a fixed concentration of the protein/bioconjugate solution to each well containing the PEG dilution series. b. Mix gently and seal the plate to prevent evaporation. c. Incubate the plate at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 24-48 hours) to allow for equilibration and precipitation.

  • Separation of Precipitate: a. Centrifuge the microplate at a high speed (e.g., 3000-4000 x g) for 15-30 minutes to pellet the precipitated protein.

  • Quantification of Soluble Protein: a. Carefully transfer a portion of the supernatant from each well to a new UV-transparent microplate. b. Measure the absorbance of the supernatant at 280 nm using a microplate reader. c. Use a standard curve of the protein/bioconjugate to convert the absorbance values to protein concentration.

  • Data Analysis: a. Plot the soluble protein concentration as a function of the PEG concentration. b. Fit the data to a sigmoidal curve to determine the PEG concentration at which 50% of the protein is precipitated (PEG1/2). This value serves as a quantitative measure of relative solubility.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes where the PEG3 spacer plays a critical role.

PROTAC_Mechanism_of_Action PROTAC-Mediated Protein Degradation cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Target Binder-PEG3-E3 Ligase Binder) TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds POI TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds E3 Ligase Ub Ubiquitin Ubiquitination Poly-Ubiquitination of POI Ub->Ubiquitination Proteasome 26S Proteasome Proteasome->Ub Recycling DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degradation TernaryComplex->Ubiquitination Proximity-induced Ubiquitination->PROTAC Recycling Ubiquitination->E3Ligase Recycling Ubiquitination->Proteasome Recognition

PROTAC-Mediated Protein Degradation Workflow.

ADC_Intracellular_Trafficking ADC Internalization and Payload Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (Antibody-PEG3-Payload) Binding ADC-Antigen Complex ADC->Binding Specific Binding TumorCell Tumor Cell Antigen Target Antigen Antigen->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome Trafficking PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease ReleasedPayload Free Cytotoxic Payload PayloadRelease->ReleasedPayload Apoptosis Cell Death (Apoptosis) ReleasedPayload->Apoptosis Target Interaction (e.g., DNA damage)

ADC Internalization and Payload Release Mechanism.

Conclusion

The strategic incorporation of a PEG3 spacer is a critical design element in modern bioconjugate development. Its inherent hydrophilicity and discrete length provide a powerful tool to enhance the solubility and stability of complex therapeutic molecules, thereby improving their manufacturability, pharmacokinetic profile, and overall efficacy. The experimental protocols and conceptual frameworks presented in this guide offer a practical resource for researchers, scientists, and drug development professionals to harness the full potential of PEG3 spacers in the rational design of next-generation ADCs, PROTACs, and other targeted therapies. As the field of bioconjugation continues to evolve, the fundamental principles of linker technology, exemplified by the utility of the PEG3 spacer, will remain a cornerstone of successful therapeutic innovation.

References

In-Depth Technical Guide to BCN-PEG3-VC-PFP Ester: Solubility Profile and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and application of BCN-PEG3-VC-PFP Ester, a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This document outlines its solubility in various solvents, detailed experimental protocols for its use, and a logical workflow for its application in ADC synthesis.

Core Compound Characteristics

This compound is a sophisticated chemical tool comprised of several key functional components:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation to azide-modified molecules.[1]

  • Polyethylene Glycol (PEG3): A short, hydrophilic three-unit PEG spacer that enhances the solubility of the linker and the resulting conjugate, particularly in aqueous media.[]

  • Valine-Citrulline (VC): A dipeptide linker that is cleavable by lysosomal proteases, such as Cathepsin B, allowing for the controlled release of a payload within the target cell.[1]

  • Pentafluorophenyl (PFP) Ester: A highly reactive activated ester for efficient and stable amide bond formation with primary and secondary amines, commonly used for attaching a cytotoxic payload.[][3]

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions. The molecule possesses both hydrophobic (BCN, PFP) and hydrophilic (PEG3) moieties, resulting in a solubility profile that is dependent on the solvent system.

Quantitative Solubility Data

While extensive quantitative data is not widely published, the following table summarizes the available information.

Solvent TypeSolventSolubilitySource
Organic Dimethyl Sulfoxide (DMSO)10 mM[]
Dimethylformamide (DMF)Soluble[1]
Dichloromethane (DCM)Soluble[1]
Acetonitrile (ACN)Soluble[4]
Tetrahydrofuran (THF)Soluble[4]
Aqueous Aqueous Buffers (e.g., PBS)Limited; requires organic co-solvent[5][6]
WaterSparingly soluble[7]
Discussion of Solubility

Organic Solvents: this compound demonstrates good solubility in common polar aprotic organic solvents such as DMSO, DMF, and DCM.[1] This is advantageous for preparing concentrated stock solutions.

Aqueous Solutions: The presence of the PEG3 spacer is intended to increase the hydrophilicity and aqueous solubility of the molecule.[][7] However, due to the hydrophobic nature of the BCN and PFP ester groups, the solubility in purely aqueous buffers is limited. For reactions in aqueous media, it is standard practice to first dissolve the linker in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture.[5][6] The final concentration of the organic solvent should be minimized, typically below 10-20%, to avoid denaturation of proteins or other biomolecules.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Solubility Determination

This protocol can be adapted to determine the solubility of this compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Equilibrate the solution by shaking or rotating at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully remove a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a chosen analytical method.

    • Determine the concentration of the dissolved this compound using an appropriate analytical technique, such as HPLC-UV or LC-MS.

    • Calculate the solubility in units such as mg/mL or mM.

Protocol for PFP Ester Amine Coupling

This protocol describes the conjugation of a payload containing a primary amine to the PFP ester of the linker.

Materials:

  • This compound

  • Amine-containing payload

  • Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

  • Preparation of Reactants:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[5]

    • Dissolve the amine-containing payload in the reaction buffer.

  • Conjugation Reaction:

    • Add a 2 to 10-fold molar excess of the dissolved this compound to the payload solution with gentle mixing.[3]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3] The reaction progress can be monitored by HPLC or LC-MS.

  • Quenching:

    • (Optional) Add a small amount of quenching buffer to react with any remaining PFP ester.

  • Purification:

    • Purify the resulting BCN-PEG3-VC-payload conjugate using an appropriate chromatography method, such as reverse-phase HPLC or size-exclusion chromatography.

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the conjugation of the BCN-functionalized payload to an azide-modified antibody.

Materials:

  • Purified BCN-PEG3-VC-payload

  • Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Methodology:

  • Preparation of Reactants:

    • Prepare a stock solution of the BCN-PEG3-VC-payload in anhydrous DMSO.

  • SPAAC Reaction:

    • To the solution of the azide-modified antibody, add a 2 to 4-fold molar excess of the BCN-PEG3-VC-payload stock solution.[9]

    • Ensure the final concentration of DMSO in the reaction mixture is kept low (ideally <5% v/v) to maintain protein stability.[9]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[9] The reaction progress can be monitored by SDS-PAGE (observing a band shift) or mass spectrometry.

  • Purification:

    • Remove the excess, unreacted BCN-PEG3-VC-payload and purify the final Antibody-Drug Conjugate using a suitable method such as size-exclusion chromatography, protein A chromatography, or dialysis.

Visualized Workflows

Logical Workflow for ADC Synthesis and Action

ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Payload Amine-containing Payload (Drug) BCN_Payload BCN-PEG3-VC-Payload Payload->BCN_Payload Amine Coupling (PFP Ester Reaction) Linker BCN-PEG3-VC-PFP Ester Linker->BCN_Payload ADC Antibody-Drug Conjugate (ADC) BCN_Payload->ADC Azide_Ab Azide-modified Antibody Azide_Ab->ADC SPAAC (Click Chemistry) ADC_circ ADC in Circulation ADC->ADC_circ Administration Target_Cell Target Cancer Cell (Antigen-Positive) ADC_circ->Target_Cell Binding to Target Antigen Internalization Internalization (Endocytosis) Target_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Protease Cleavage of VC Linker Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Logical workflow of ADC synthesis and its mechanism of action.

Experimental Workflow for ADC Conjugation

Experimental_Workflow cluster_step1 Step 1: Linker-Payload Conjugation cluster_step2 Step 2: Antibody-Linker Conjugation cluster_step3 Step 3: Analysis prep_linker Dissolve this compound in anhydrous DMSO react1 Mix and incubate (RT, 1-4h) prep_linker->react1 prep_payload Dissolve amine-payload in reaction buffer prep_payload->react1 purify1 Purify BCN-Payload (e.g., HPLC) react1->purify1 bcn_payload_sol BCN-Payload from Step 1 purify1->bcn_payload_sol azide_ab Prepare Azide-modified Antibody in PBS react2 Mix and incubate (RT, 4-12h) azide_ab->react2 bcn_payload_sol->react2 purify2 Purify Final ADC (e.g., SEC) react2->purify2 final_adc Purified ADC purify2->final_adc analysis Characterize ADC (SDS-PAGE, MS, DAR) final_adc->analysis

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.

References

An In-depth Technical Guide to the Storage and Handling of BCN-PEG3-VC-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and handling recommendations for BCN-PEG3-VC-PFP Ester, a critical component in the development of Antibody-Drug Conjugates (ADCs). Adherence to these guidelines is crucial for maintaining the integrity and reactivity of this heterobifunctional linker, ensuring reproducible results in bioconjugation and drug development workflows.

Storage and Stability

Proper storage of this compound is paramount to prevent its degradation and preserve its chemical functionality. The following table summarizes the recommended storage conditions and known stability data.

ParameterRecommendationSource(s)
Long-term Storage (Solid) Store at -20°C.[] Some suppliers recommend <-15°C.[2][][2]
Atmosphere Store in a dry, inert atmosphere.[]
Light Protect from light.[]
Handling Avoid repeated freeze-thaw cycles. Aliquoting is recommended.[]
Shipping Typically shipped at room temperature.

Handling Recommendations

To ensure the optimal performance of this compound in experimental settings, the following handling procedures should be followed:

  • Use of Anhydrous Solvents: When preparing solutions, it is critical to use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The pentafluorophenyl (PFP) ester is susceptible to hydrolysis, which will deactivate the linker and prevent its conjugation to amine-containing payloads.

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, it is highly recommended to aliquot the solid compound into smaller, single-use quantities upon receipt.[]

  • Inert Atmosphere: For maximum stability, handle the solid compound and its solutions under an inert atmosphere, such as argon or nitrogen, whenever possible.[]

  • Quenching: After the conjugation reaction with an amine-containing molecule, any unreacted PFP ester should be quenched. This can be achieved by adding a small molecule with a primary amine, such as Tris buffer.[2]

Logical Relationship: ADC Conjugation Strategy

The this compound is a key component in a two-step conjugation strategy for the synthesis of ADCs. The following diagram illustrates the logical relationship between the components.

ADC_Conjugation_Strategy cluster_payload Payload Attachment cluster_antibody Antibody Conjugation Payload Amine-containing Payload (Drug) Payload_Linker Payload-Linker Conjugate Payload->Payload_Linker PFP ester reaction with amine Linker This compound Linker->Payload_Linker ADC Antibody-Drug Conjugate (ADC) Payload_Linker->ADC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Antibody Azide-modified Antibody (mAb) Antibody->ADC

ADC Conjugation Strategy using this compound.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving this compound. Optimization may be required for specific payloads and antibodies.

Protocol 1: Conjugation of this compound to an Amine-Containing Payload

This protocol describes the reaction of the PFP ester with a primary amine on a cytotoxic drug.

  • Dissolve the Payload: Dissolve the amine-containing payload in an appropriate anhydrous solvent (e.g., DMSO, DMF) to a desired concentration.

  • Dissolve the Linker: Immediately before use, dissolve the this compound in the same anhydrous solvent to a stock concentration (e.g., 10 mM).

  • Reaction Setup: Add a molar excess (typically 1.1 to 1.5 equivalents) of the dissolved this compound to the payload solution. The final concentration of reactants should be optimized for the specific payload.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., HPLC, LC-MS).

  • Quenching (Optional): If desired, quench any unreacted PFP ester by adding a small excess of an amine-containing reagent (e.g., Tris buffer) and incubating for an additional 15-30 minutes.

  • Purification: Purify the resulting payload-linker conjugate using a suitable chromatographic method (e.g., reverse-phase HPLC) to remove unreacted starting materials and byproducts.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for ADC Synthesis

This protocol outlines the conjugation of the BCN-containing payload-linker to an azide-modified antibody.

  • Prepare the Antibody: Prepare the azide-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of approximately 1-10 mg/mL.

  • Prepare the Payload-Linker Conjugate: Dissolve the purified payload-linker conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Reaction Setup: Add a molar excess (typically 3-10 fold) of the payload-linker conjugate solution to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction can be gently mixed during incubation.

  • Purification: Remove the excess, unreacted payload-linker conjugate and purify the resulting ADC using a suitable method such as size exclusion chromatography (SEC), tangential flow filtration (TFF), or protein A affinity chromatography.

Experimental Workflow: ADC Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an ADC using this compound.

ADC_Synthesis_Workflow start Start payload_prep Prepare Amine-Payload Solution start->payload_prep linker_prep Prepare BCN-PEG3-VC-PFP Ester Solution start->linker_prep conjugation1 Payload-Linker Conjugation (PFP Ester Reaction) payload_prep->conjugation1 linker_prep->conjugation1 purification1 Purify Payload-Linker Conjugate (e.g., HPLC) conjugation1->purification1 conjugation2 ADC Conjugation (SPAAC Reaction) purification1->conjugation2 antibody_prep Prepare Azide-Modified Antibody Solution antibody_prep->conjugation2 purification2 Purify ADC (e.g., SEC) conjugation2->purification2 analysis Characterize ADC (e.g., LC-MS, SDS-PAGE) purification2->analysis end End analysis->end

Typical experimental workflow for ADC synthesis.

References

The Strategic Advantage of BCN-PEG3-VC-PFP Ester in Next-Generation ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker technology connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. The BCN-PEG3-VC-PFP Ester has emerged as a sophisticated and highly effective linker system, offering a strategic combination of components that address key challenges in ADC development, including stability, solubility, and targeted payload release. This technical guide provides an in-depth analysis of the core advantages of this linker, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform researchers and drug development professionals.

Core Components and Their Synergistic Advantages

The this compound is a multi-functional linker designed for a three-step conjugation process. It comprises four key components, each contributing a distinct advantage to the final ADC construct.

  • Bicyclononyne (BCN): A strained alkyne that serves as the antibody conjugation handle. Its primary advantage lies in its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry." This copper-free conjugation method is bioorthogonal, proceeding with high efficiency under physiological conditions without the need for a cytotoxic copper catalyst, which is a significant benefit for in vivo and live-cell applications.[1][2] BCN is noted for its high reactivity and stability, particularly in aqueous environments, and is considered a less hydrophobic alternative to other cyclooctynes like DBCO.[3][4]

  • Polyethylene (B3416737) Glycol (PEG3): A three-unit polyethylene glycol spacer. The inclusion of this hydrophilic PEG linker is crucial for mitigating the aggregation often associated with hydrophobic payloads.[5][6] PEGylation enhances the water solubility and stability of the ADC, leading to improved pharmacokinetic (PK) properties, such as a longer circulation half-life and reduced clearance rates.[7][8][9] The defined length of the PEG3 unit ensures the production of a more homogeneous ADC, which is preferable for batch-to-batch reproducibility and safety.[5]

  • Valine-Citrulline (VC): A dipeptide motif that functions as a cleavable linker. This linker is designed to be selectively cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[10][11] This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially inside the cancer cells, thereby maximizing efficacy and minimizing systemic toxicity.[11] While designed for Cathepsin B, studies have shown that other lysosomal proteases can also cleave the VC linker, providing multiple pathways for payload release and potentially circumventing resistance based on the absence of a single protease.[12][13]

  • Pentafluorophenyl (PFP) Ester: A highly reactive functional group for payload conjugation. PFP esters are superior to commonly used N-hydroxysuccinimide (NHS) esters for reacting with amine groups on cytotoxic drugs to form stable amide bonds.[1] They exhibit greater resistance to hydrolysis in aqueous solutions, leading to more efficient conjugation reactions and higher yields.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the performance advantages conferred by the components of the this compound linker system.

Table 1: Comparative Stability of Click Chemistry Linkers

LinkerConditionHalf-lifeReference
BCN In presence of Glutathione (GSH)~6 hours[2]
DBCOIn presence of Glutathione (GSH)~71 minutes[2]

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

PEG Linker LengthClearance Rate (mL/day/kg)NoteReference
PEG2HighClearance rates increased rapidly for conjugates with PEGs smaller than PEG8.[8]
PEG4ModerateProvides a balance of improved stability and efficient tumor penetration.[8]
PEG8Low[8]
PEG12Low[8]

Table 3: Stability of Val-Cit (VC) Linker in Plasma

LinkerSpecies% Intact Conjugate Remaining (Time)Reference
Anti-HER2-BCN-VC -PABC-MMAEHuman94.9 ± 1.67% (28 days)[14]
Monkey98.1 ± 1.40% (28 days)[14]
Mouse15.8 ± 1.74% (14 days)[14]
Anti-HER2-BCN-EVC -PABC-MMAEHuman95.6 ± 1.25% (28 days)[14]

Note: The instability of the VC linker in mouse plasma is due to the carboxylesterase Ces1c. This has led to the development of modified linkers like Glu-Val-Cit (EVC) for improved stability in murine models.[11]

Experimental Protocols

Detailed methodologies are essential for the successful development and evaluation of ADCs utilizing the this compound linker.

Protocol 1: ADC Conjugation
  • Payload-Linker Conjugation:

    • Dissolve the amine-containing cytotoxic payload (e.g., MMAE) and this compound in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture to facilitate the reaction between the PFP ester and the amine group of the payload.

    • Incubate the reaction at room temperature for 1-4 hours or until the reaction is complete, monitoring by LC-MS.

    • Purify the BCN-PEG3-VC-Payload conjugate using reverse-phase HPLC.

  • Antibody Modification (Azide Introduction):

    • Modify the monoclonal antibody to introduce azide (B81097) functional groups. This can be achieved through various methods, such as reacting lysine (B10760008) residues with an azide-containing NHS ester or using enzymatic methods to install an azide-modified glycan.

  • Click Chemistry Conjugation (SPAAC):

    • Dissolve the purified BCN-PEG3-VC-Payload in a biocompatible co-solvent (e.g., DMSO).

    • Add the BCN-PEG3-VC-Payload solution to the azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction is typically performed with a molar excess of the linker-payload conjugate.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other impurities.[15][16]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed target cancer cells (e.g., HER2-positive for an anti-HER2 ADC) and a negative control cell line in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.[17]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a naked antibody control, and a free drug control in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions.

    • Incubate the plates for 72-120 hours.[17]

  • MTT Assay and Data Analysis:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value for each compound.[17][18]

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Tumor Implantation:

    • Implant tumor cells (e.g., NCI-N87 for a HER2-targeting ADC) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[19][20]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • ADC Administration:

    • Randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC).

    • Administer the ADC and controls intravenously (i.v.) at a predetermined dose and schedule (e.g., a single dose of 3 mg/kg).[10][19]

  • Efficacy Assessment:

    • Measure tumor volumes with calipers two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.[19]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows involved in the development and mechanism of action of an ADC utilizing the this compound linker.

ADC_Conjugation_Workflow cluster_payload_linker Payload-Linker Conjugation cluster_antibody_mod Antibody Modification cluster_click_chemistry Click Chemistry (SPAAC) Payload Amine-containing Payload (e.g., MMAE) PFP_Reaction PFP Ester Reaction (Amide Bond Formation) Payload->PFP_Reaction BCN_Linker This compound BCN_Linker->PFP_Reaction Purified_Linker_Payload Purified BCN-PEG3-VC-Payload PFP_Reaction->Purified_Linker_Payload SPAAC Strain-Promoted Alkyne-Azide Cycloaddition Purified_Linker_Payload->SPAAC Antibody Monoclonal Antibody Azide_Mod Azide Introduction Antibody->Azide_Mod Azide_Antibody Azide-Modified Antibody Azide_Mod->Azide_Antibody Azide_Antibody->SPAAC Final_ADC Purified ADC SPAAC->Final_ADC

ADC Conjugation Workflow

ADC_Internalization_and_Payload_Release ADC ADC Binding Binding ADC->Binding Tumor_Cell Tumor Cell Antigen Tumor Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage Payload_Release Payload Release (e.g., MMAE) Cleavage->Payload_Release

ADC Internalization and Payload Release Pathway

MMAE_Signaling_Pathway MMAE Released MMAE Polymerization_Inhibition Inhibition of Tubulin Polymerization MMAE->Polymerization_Inhibition Tubulin Tubulin Dimers Tubulin->Polymerization_Inhibition Microtubule_Disruption Microtubule Network Disruption Polymerization_Inhibition->Microtubule_Disruption Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

MMAE Mechanism of Action

References

The BCN-PEG3-VC-PFP Ester Linker: A Technical Review of its Application in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of Antibody-Drug Conjugates (ADCs) and similar targeted therapeutics synthesized with the BCN-PEG3-VC-PFP Ester linker. This linker system combines site-specific conjugation capabilities with a protease-cleavable element, offering a sophisticated approach to targeted drug delivery. While detailed public data on this specific linker is nascent and largely centered around the work of Avidity Biosciences with their Antibody-Oligonucleotide Conjugates (AOCs), this review synthesizes the available information from patents and related publications to provide a thorough understanding of its chemistry, application, and therapeutic potential.

Core Chemistry and Mechanism of Action

The this compound is a heterobifunctional linker designed for a two-step conjugation process. Its structure is modular, with each component serving a distinct purpose:

  • Bicyclo[6.1.0]nonyne (BCN): This strained alkyne is a key component for bioorthogonal chemistry. It reacts with azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient and proceeds without the need for a cytotoxic copper catalyst, enabling precise control over the conjugation site and the drug-to-antibody ratio (DAR).

  • Polyethylene Glycol (PEG3): A three-unit PEG spacer enhances the linker's hydrophilicity. This is crucial for improving the solubility and stability of the final conjugate, particularly when working with hydrophobic payloads, and can help mitigate aggregation.

  • Valine-Citrulline (VC): This dipeptide sequence serves as a protease-cleavable site. It is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within the intracellular environment of target cells. This ensures that the payload is released from the antibody only after internalization, minimizing off-target toxicity.

  • Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive activated ester. It readily reacts with primary amines on a payload molecule, such as a cytotoxic drug or an oligonucleotide, to form a stable amide bond. This high reactivity allows for efficient and clean conjugation under mild conditions.

The overall strategy involves first reacting the PFP ester of the linker with an amine-containing payload. In a second step, the BCN group of the linker-payload construct is conjugated to an azide-modified antibody to yield the final ADC or AOC.

Application in Antibody-Oligonucleotide Conjugates (AOCs)

A prominent application of a linker with this structure is in the development of AOCs by Avidity Biosciences for the treatment of genetic disorders. In this context, the "payload" is a small interfering RNA (siRNA) or a phosphorodiamidate morpholino oligomer (PMO) designed to silence or modify the expression of a disease-causing gene.

A key example is the development of delpacibart etedesiran (AOC 1001), a therapeutic for myotonic dystrophy type 1 (DM1). This AOC is composed of a monoclonal antibody targeting the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells, conjugated to an siRNA targeting the DMPK mRNA. This approach aims to deliver the siRNA specifically to muscle tissue to reduce the levels of the toxic DMPK mRNA that causes the disease.

Quantitative Data

The publicly available quantitative data for ADCs or AOCs synthesized using the this compound linker is limited. The following table summarizes the key efficacy data from the clinical development of delpacibart etedesiran (AOC 1001).

ParameterValueContextSource
Target mRNA Reduction ~45%Average reduction of DMPK mRNA in all patients after a single 1 mg/kg dose or two 2 mg/kg doses in the Phase I/II MARINA trial.News Reports
Splicing Improvement 31%Improvement in splicing in a key set of muscle-specific genes in the 2 mg/kg cohort.News Reports

It is important to note that traditional ADC metrics like IC50 values are not applicable here, as the payload is an siRNA that mediates mRNA degradation rather than direct cytotoxicity.

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of this compound are not extensively available in peer-reviewed literature. The following protocols are based on the general descriptions provided in patent documents (e.g., WO2021142234A1) and related scientific publications on AOCs.

Synthesis of Linker-Payload Conjugate

This procedure describes the conjugation of the this compound to an amine-modified oligonucleotide (payload).

  • Dissolution: Dissolve the amine-modified oligonucleotide and a molar excess of this compound in a suitable anhydrous organic solvent (e.g., dimethylformamide or dimethyl sulfoxide).

  • Reaction: Add a non-nucleophilic base (e.g., diisopropylethylamine) to catalyze the reaction between the PFP ester and the primary amine of the oligonucleotide.

  • Incubation: Allow the reaction to proceed at room temperature for a specified period (typically 1-4 hours), with constant stirring.

  • Purification: The resulting linker-payload conjugate is purified from excess linker and reagents using a suitable chromatography method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified product is characterized by mass spectrometry to confirm the successful conjugation.

Preparation of Azide-Modified Antibody

This protocol outlines the introduction of azide (B81097) groups onto the antibody for subsequent click chemistry.

  • Glycan Engineering (Site-Specific): For site-specific conjugation, the N-linked glycans on the antibody can be enzymatically modified to introduce azide groups. This typically involves a series of enzymatic steps using enzymes like β-galactosidase, GlcNAc transferase, and a GalNAz (N-azidoacetylgalactosamine) transferase.

  • Lysine (B10760008) Modification (Stochastic): Alternatively, for stochastic conjugation, the lysine residues on the antibody can be modified using an azide-containing N-hydroxysuccinimide ester (e.g., Azide-PEG4-NHS Ester). The antibody is incubated with a molar excess of the reagent in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Purification: The azide-modified antibody is purified from excess reagents by tangential flow filtration (TFF) or size-exclusion chromatography.

Synthesis of the Final Antibody-Oligonucleotide Conjugate

This procedure describes the final SPAAC reaction to form the AOC.

  • Reaction Setup: The azide-modified antibody and a molar excess of the purified linker-payload conjugate are mixed in a suitable reaction buffer (e.g., PBS).

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 4°C or room temperature) for an extended period (typically 12-24 hours) to ensure complete conjugation.

  • Purification: The final AOC is purified from unreacted components using a combination of chromatography techniques, such as anion exchange chromatography and hydrophobic interaction chromatography.

  • Characterization: The purified AOC is thoroughly characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods like UV-Vis spectroscopy, size-exclusion chromatography, and mass spectrometry.

Visualizations

Experimental Workflow for AOC Synthesis

experimental_workflow cluster_payload_prep Payload Preparation cluster_antibody_prep Antibody Preparation cluster_final_conjugation Final Conjugation payload Amine-Modified Oligonucleotide reaction1 Amine-PFP Ester Reaction payload->reaction1 linker This compound linker->reaction1 linker_payload Linker-Payload Conjugate reaction1->linker_payload spaac SPAAC (Click Chemistry) linker_payload->spaac antibody Monoclonal Antibody azide_mod Azide Modification (e.g., Lysine) antibody->azide_mod azide_ab Azide-Modified Antibody azide_mod->azide_ab azide_ab->spaac aoc Final Antibody- Oligonucleotide Conjugate spaac->aoc

Caption: A generalized workflow for the synthesis of an Antibody-Oligonucleotide Conjugate (AOC).

Logical Relationship of Linker Components

linker_components Linker This compound BCN BCN (Bicyclo[6.1.0]nonyne) Linker->BCN enables PEG PEG3 (Polyethylene Glycol) Linker->PEG contains VC Val-Cit (Valine-Citrulline) Linker->VC incorporates PFP PFP Ester (Pentafluorophenyl) Linker->PFP activates Antibody Antibody BCN->Antibody conjugation to Azide-Antibody (SPAAC) Solubility Solubility PEG->Solubility improves Payload_Release Payload_Release VC->Payload_Release allows for Protease-mediated Payload Payload PFP->Payload conjugation to Amine-Payload mechanism_of_action AOC AOC in Circulation Receptor TfR1 Receptor AOC->Receptor binds to Internalization Receptor-Mediated Endocytosis AOC->Internalization TargetCell Target Cell (e.g., Muscle) Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Protease Cleavage of VC Linker Lysosome->Cleavage Release siRNA Payload Release Cleavage->Release RISC RISC Loading Release->RISC mRNA Target mRNA (e.g., DMPK) RISC->mRNA guides to Degradation mRNA Degradation mRNA->Degradation Effect Reduced Protein Expression Degradation->Effect

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with BCN-PEG3-VC-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of BCN-PEG3-VC-PFP Ester to an antibody. This cleavable ADC linker is a key reagent in the development of antibody-drug conjugates (ADCs), facilitating the attachment of therapeutic payloads to monoclonal antibodies (mAbs). The protocol covers the principles of the conjugation chemistry, a step-by-step experimental procedure, methods for purification and characterization of the resulting conjugate, and troubleshooting guidelines.

The this compound linker is a sophisticated molecule composed of several functional components:

  • BCN (Bicyclononyne): A strained alkyne that enables copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[][2] This allows for a highly efficient and bioorthogonal secondary conjugation step for payload attachment.

  • PEG3 (Polyethylene Glycol): A short, hydrophilic PEG spacer that enhances the solubility and stability of the linker and the final ADC, which can help reduce aggregation caused by hydrophobic payloads.[]

  • VC (Valine-Citrulline): A dipeptide motif that serves as a cleavable linker. It is designed to be stable in circulation but is selectively cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target cells, ensuring controlled payload release.[3]

  • PFP (Pentafluorophenyl) Ester: A highly reactive activated ester that readily couples with primary amines, such as the ε-amino group of lysine (B10760008) residues on the antibody, to form a stable amide bond.[][3] PFP esters are generally more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions.[4][5][6]

Principle of Conjugation

The conjugation process relies on the reaction between the electron-deficient PFP ester group of the linker and the nucleophilic primary amine groups of lysine residues on the antibody surface. This reaction results in the formation of a stable covalent amide bond, attaching the BCN-PEG3-VC linker to the antibody. The reaction is typically performed in an amine-free buffer at a slightly basic pH to ensure the lysine residues are deprotonated and thus more reactive.[][8]

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to an antibody is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization prep_ab Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (Antibody + Linker) prep_ab->conjugation prep_linker Linker Preparation (Dissolve in DMSO) prep_linker->conjugation purify Purification (e.g., SEC, TFF) conjugation->purify Remove excess linker characterize Characterization (e.g., HIC, MS) purify->characterize Determine LAR final_product Final Antibody-Linker Conjugate characterize->final_product

Caption: Experimental workflow for antibody-linker conjugation.

Materials and Reagents

  • Antibody (mAb) of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.4)

  • Reaction Buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.0-8.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis cassettes (10 kDa MWCO), or Tangential Flow Filtration (TFF) system)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC system with HIC column, Mass Spectrometer)

Experimental Protocol

Antibody Preparation

It is crucial to remove any amine-containing substances, such as Tris or glycine, and stabilizing proteins like BSA from the antibody solution, as they will compete with the antibody for reaction with the PFP ester.[5][9]

  • Buffer Exchange: Exchange the antibody buffer to an amine-free buffer (e.g., PBS, pH 7.2-7.4). This can be achieved using dialysis, desalting columns, or TFF.[9]

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.0-8.5). A higher pH increases the reactivity of the lysine amines.[]

  • Quantification: Measure the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm (A280).[9]

This compound Preparation

The PFP ester is sensitive to moisture and will hydrolyze over time once in solution. Therefore, prepare the linker solution immediately before use.[5]

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[5][9]

  • Dissolution: Dissolve the required amount of the linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

Conjugation Reaction

The molar ratio of linker to antibody is a critical parameter that influences the final linker-to-antibody ratio (LAR). A common starting point is a 5- to 20-fold molar excess of the linker.

  • Reaction Setup: Add the calculated volume of the this compound stock solution to the prepared antibody solution while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[4] The optimal time and temperature may need to be determined empirically for each specific antibody.

  • Quenching (Optional): To stop the reaction, add a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any remaining PFP ester. Incubate for 15-30 minutes at room temperature.[8]

ParameterRecommended RangeNotes
Antibody Concentration 2-10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Buffer PBS, Bicarbonate BufferMust be amine-free.
Reaction pH 7.2 - 8.5pH 8.0-8.5 is optimal for amine reactivity.[4][]
Linker Molar Excess 5:1 to 20:1This should be optimized to achieve the desired LAR.
Incubation Time 1 - 4 hours (RT) or Overnight (4°C)Longer times or higher temperatures can increase LAR.
Incubation Temperature 4°C to 25°C4°C is preferred for sensitive antibodies.[4]

Table 1: Recommended Reaction Conditions for Conjugation.

Purification of the Antibody-Linker Conjugate

Purification is essential to remove unreacted linker, residual organic solvent, and any protein aggregates.[][10]

  • Method Selection: Choose a suitable purification method based on the scale of the reaction.

    • Size Exclusion Chromatography (SEC): Highly effective for separating the larger antibody conjugate from smaller, unreacted linker molecules.[]

    • Dialysis/Buffer Exchange: Suitable for removing small molecules, but may be less efficient than chromatography.[]

    • Tangential Flow Filtration (TFF): An efficient method for purification and buffer exchange, particularly for larger scale preparations.[]

  • Execution: Perform the purification according to the manufacturer's instructions for the chosen system.

  • Final Formulation: Exchange the purified conjugate into a suitable storage buffer (e.g., PBS, pH 7.4) and determine the final protein concentration.

Characterization of the Antibody-Linker Conjugate

After purification, the conjugate must be characterized to determine the average number of linkers attached per antibody, known as the Linker-to-Antibody Ratio (LAR).

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful method for determining the LAR distribution. The BCN-PEG3-VC linker is hydrophobic, and each attached linker increases the overall hydrophobicity of the antibody.

  • Principle: Antibodies with different numbers of attached linkers will have varying retention times on a HIC column.

  • Procedure: The conjugate is analyzed on an HPLC system with a HIC column. A decreasing salt gradient is used to elute the different species.

  • Data Analysis: The resulting chromatogram will show a series of peaks, with each peak corresponding to a specific LAR species (LAR 0, 1, 2, etc.). The weighted average of these peaks provides the average LAR.

Mass Spectrometry (MS)

MS provides a direct measurement of the molecular weight of the conjugate, allowing for precise LAR determination.

  • Principle: The mass of the antibody-linker conjugate will increase with each attached linker.

  • Procedure: The purified conjugate is analyzed by LC-MS. The antibody may need to be deglycosylated and/or reduced to light and heavy chains prior to analysis for simpler spectra.

  • Data Analysis: The mass difference between the unconjugated antibody and the various conjugated species is used to confirm the number of attached linkers.

Characterization MethodPrincipleInformation Obtained
HIC-HPLC Separation based on hydrophobicity.Average LAR and distribution of species (LAR 0, 1, 2, etc.).[]
LC-MS Separation by liquid chromatography followed by mass analysis.Precise molecular weight of conjugate species, confirming LAR.
UV-Vis Spectroscopy Measures absorbance at 280 nm.Determines the final protein concentration of the conjugate.
SEC-HPLC Separation based on size.Assesses the level of aggregation in the final product.[]

Table 2: Methods for Characterization of Antibody-Linker Conjugates.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low LAR - Insufficient molar excess of linker.- Reaction pH is too low.- PFP ester hydrolyzed before reaction.- Presence of competing amine-containing substances.- Increase the molar ratio of linker to antibody.- Ensure reaction pH is between 8.0-8.5.- Prepare linker solution immediately before use.- Perform thorough buffer exchange of the antibody.
High LAR / Aggregation - Molar excess of linker is too high.- Reaction time is too long or temperature is too high.- High degree of conjugation leads to increased hydrophobicity and aggregation.- Reduce the molar ratio of linker to antibody.- Decrease incubation time and/or temperature.- Optimize purification to remove aggregates (e.g., SEC).
Poor Recovery After Purification - Non-specific binding to purification resin.- Precipitation of the conjugate.- Consult the purification system manufacturer for recommendations.- Ensure the conjugate is soluble in the purification buffers.

Table 3: Troubleshooting Guide.

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of this compound to an antibody. By carefully controlling the reaction parameters and performing thorough purification and characterization, researchers can generate well-defined antibody-linker conjugates ready for the subsequent attachment of azide-modified payloads via click chemistry. Optimization of the linker-to-antibody ratio is critical for developing an ADC with the desired therapeutic window.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using BCN-PEG3-VC-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.

This document provides detailed application notes and protocols for the use of BCN-PEG3-VC-PFP Ester , a versatile linker for the development of ADCs. This linker is designed with several key features to facilitate the creation of effective and stable ADCs:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for highly selective and bioorthogonal conjugation to azide-modified antibodies.[1]

  • Polyethylene Glycol (PEG3): A three-unit PEG spacer that enhances the hydrophilicity and solubility of the linker and the final ADC, which can reduce aggregation and improve pharmacokinetic properties.[2]

  • Valine-Citrulline (VC): A dipeptide sequence that is specifically cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells.[3][] This ensures targeted release of the cytotoxic payload within the cancer cell, maximizing efficacy while minimizing systemic toxicity.[3]

  • Pentafluorophenyl (PFP) Ester: A highly reactive ester that readily couples with primary and secondary amines on the cytotoxic payload to form a stable amide bond. PFP esters are known for their efficiency and lower susceptibility to hydrolysis compared to other activated esters like NHS esters.[5][6]

These features make this compound an ideal choice for researchers developing next-generation ADCs with improved therapeutic windows.

Experimental Protocols

This section outlines the detailed protocols for the two-step conjugation process:

  • Attachment of the cytotoxic payload to the this compound linker.

  • Conjugation of the resulting linker-payload construct to an azide-modified antibody.

Protocol 1: Conjugation of an Amine-Containing Cytotoxic Payload to this compound

This protocol describes the reaction of the PFP ester moiety of the linker with a primary or secondary amine on the cytotoxic payload. For this example, we will consider a generic amine-containing payload.

Materials and Reagents:

  • This compound

  • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Reaction vessel (e.g., glass vial)

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • Dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • Prepare a stock solution of DIPEA in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • In a reaction vessel, add the solution of the amine-containing cytotoxic payload.

    • Add 1.1 to 1.5 molar equivalents of the this compound solution to the payload solution while stirring.

    • Add 2-3 molar equivalents of DIPEA to the reaction mixture. The base is added to deprotonate the amine, increasing its nucleophilicity.

    • Allow the reaction to proceed at room temperature (20-25°C) for 2-4 hours, or until completion.[5]

    • Monitor the reaction progress by HPLC to observe the formation of the desired linker-payload conjugate and the consumption of the starting materials.

  • Purification of the Linker-Payload Conjugate:

    • Once the reaction is complete, purify the linker-payload conjugate using preparative reverse-phase HPLC (RP-HPLC).

    • Use a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to achieve good separation.

    • Collect the fractions containing the pure linker-payload conjugate.

    • Lyophilize the pure fractions to obtain the linker-payload conjugate as a solid.

  • Characterization:

    • Confirm the identity and purity of the linker-payload conjugate by analytical HPLC and mass spectrometry (e.g., LC-MS).

Quantitative Data Summary:

ParameterRecommended Value
Molar Ratio (Linker:Payload) 1.1:1 to 1.5:1
Base (DIPEA) Molar Equivalents 2-3
Reaction Temperature 20-25°C
Reaction Time 2-4 hours
Solvent Anhydrous DMF or DMSO
Protocol 2: Conjugation of the Linker-Payload to an Azide-Modified Antibody (SPAAC Reaction)

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the BCN group on the linker-payload and an azide (B81097) group on the antibody. The azide group can be introduced into the antibody through various methods, such as metabolic labeling with an azide-containing sugar or site-specific enzymatic modification.

Materials and Reagents:

  • Azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purified BCN-PEG3-VC-Payload conjugate (from Protocol 1)

  • Anhydrous DMSO

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator or temperature-controlled shaker

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Preparation of Reagents:

    • Dissolve the purified BCN-PEG3-VC-Payload conjugate in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

    • Ensure the azide-modified antibody is in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.

  • SPAAC Reaction:

    • Add the desired molar excess of the BCN-PEG3-VC-Payload solution to the azide-modified antibody solution. A 3-5 fold molar excess of the linker-payload is a good starting point to ensure efficient conjugation.[1]

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize potential protein denaturation.[1]

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature (20-25°C) for 4-12 hours or at 4°C for 12-24 hours.[1] The optimal reaction time may need to be determined empirically.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Once the reaction is complete, remove the excess, unreacted linker-payload and any byproducts.

    • Common purification methods include:

      • Size-Exclusion Chromatography (SEC): Separates the larger ADC from the smaller, unreacted linker-payload.[]

      • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecules.[8]

      • Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different drug-to-antibody ratios (DARs).[]

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload).[9]

      • Hydrophobic Interaction Chromatography (HIC): Separates ADCs based on the number of conjugated drugs, allowing for the determination of the distribution of different DAR species.[]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the ADC, allowing for accurate DAR determination.

    • Purity and Aggregation Analysis:

      • Size-Exclusion Chromatography (SEC): Used to assess the level of aggregation in the final ADC product.

    • Confirmation of Conjugation:

      • SDS-PAGE: A noticeable band shift may be observed for the conjugated antibody compared to the unconjugated antibody.[1]

Quantitative Data Summary:

ParameterRecommended Value
Molar Ratio (Linker-Payload:Antibody) 3:1 to 5:1
Reaction Temperature 4°C or 20-25°C
Reaction Time 4-24 hours
Solvent Aqueous buffer (e.g., PBS) with <10% DMSO

Visualization of Workflows and Mechanisms

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: ADC Conjugation cluster_step3 Step 3: Characterization Payload Amine-Payload Reaction1 Amine Coupling (DMF/DMSO, DIPEA) Payload->Reaction1 Linker This compound Linker->Reaction1 Purification1 RP-HPLC Purification Reaction1->Purification1 LinkerPayload BCN-PEG3-VC-Payload Purification1->LinkerPayload Reaction2 SPAAC Reaction (PBS, pH 7.4) LinkerPayload->Reaction2 Antibody Azide-Modified Antibody Antibody->Reaction2 Purification2 SEC/TFF Purification Reaction2->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC DAR DAR Analysis (HIC, LC-MS) ADC->DAR Purity Purity/Aggregation (SEC) ADC->Purity Cleavage Functional Assay (Cathepsin B) ADC->Cleavage

Caption: Experimental workflow for ADC synthesis and characterization.

Mechanism of Action: Payload Release

moa_workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Lysosome) ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage Lysosome->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of ADC internalization and payload release.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This protocol is designed to verify the specific cleavage of the Val-Cit linker by cathepsin B, confirming the intended mechanism of payload release.

Materials and Reagents:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard (for LC-MS analysis)

  • Incubator

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the ADC in an appropriate buffer.

    • Activate the recombinant human cathepsin B according to the manufacturer's instructions.

    • Prepare the assay buffer.

  • Cleavage Reaction:

    • In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of 1-10 µM.

    • Initiate the reaction by adding activated cathepsin B to a final concentration of 10-50 nM.[11]

    • As a negative control, prepare a reaction mixture without cathepsin B.

    • Incubate the reactions at 37°C.

  • Sample Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots from the reaction mixtures.

    • Quench the reaction by adding an excess of the cold quenching solution.

    • Analyze the samples by LC-MS/MS to detect and quantify the released payload.

  • Data Analysis:

    • Plot the concentration of the released payload over time to determine the rate of cleavage.

    • Compare the results from the cathepsin B-treated samples to the negative control to confirm enzyme-specific cleavage.

Expected Results:

A time-dependent increase in the amount of free cytotoxic payload should be observed in the samples treated with cathepsin B, while minimal to no release should be detected in the negative control samples. This result confirms the functionality of the Val-Cit cleavable linker.

Conclusion

The this compound is a well-designed and versatile linker that enables the efficient and controlled synthesis of antibody-drug conjugates. The protocols and application notes provided in this document offer a comprehensive guide for researchers to successfully attach cytotoxic payloads to this linker and subsequently conjugate them to antibodies. The inclusion of detailed characterization methods ensures the quality and functionality of the final ADC product, paving the way for the development of novel and effective targeted cancer therapies.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a vital tool in bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.[2][3] The reaction's driving force is the high ring strain of cyclooctynes, which significantly lowers the activation energy for the [3+2] cycloaddition with azides, allowing for rapid reaction at physiological temperatures and pH.[1][4] The azide (B81097) and strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.[3][5] This results in the formation of a stable triazole linkage.[1]

Mechanism of SPAAC

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition.[6] In this concerted, pericyclic reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile).[1] The high energy of the strained alkyne, due to its distorted bond angles, allows the reaction to proceed readily without the need for a catalyst.[]

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Data Presentation: Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is critical, especially for time-sensitive biological experiments.[1] The kinetics are typically second-order and are influenced by the structure of the cyclooctyne, the azide's electronic properties, solvent, and pH.[1][8]

Table 1: Comparison of Common Cyclooctynes for SPAAC
Cyclooctyne ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features & ApplicationsReferences
DBCO (Dibenzocyclooctyne)0.1 - 1.0High reactivity, widely used for biomolecule labeling and imaging. Lower cytotoxicity compared to some dyes.[4][5][9]
BCN (Bicyclo[6.1.0]nonyne)0.1 - 1.3Fast kinetics, often more reactive than DBCO in certain contexts. Used for protein labeling and nanoparticle functionalization.[4][8][9]
DIBO (Dibenzocyclooctyne)~0.1Features fluorine atoms for enhanced stability and reactivity.[5]
BARAC (Biarylazacyclooctynone)~1.0Extremely reactive, suitable for in vivo imaging and sensitive biological environments.[9][10]
DIFO (Difluorinated Cyclooctyne)~0.08Biocompatible, developed for drug discovery and live cell imaging.[9][11]
Cyclododecyne Slower than cyclooctynesOffers a good balance of reactivity and stability; useful for slower, more controlled conjugation.[12]

Note: Rate constants can vary significantly based on the specific azide, solvent, and temperature used.

Table 2: Influence of Reaction Conditions on SPAAC Rates
ParameterEffect on Reaction RateNotesReferences
Solvent Generally faster in aqueous solutions (e.g., PBS, HEPES) than organic solvents.A significant advantage for biological applications. HEPES buffer may lead to higher rates than PBS.[1][13]
pH Higher pH values (e.g., 7.5-8.5) generally increase reaction rates.Optimization may be needed, as some buffers show different pH-dependent effects.[8][13]
Temperature Increasing temperature (e.g., from 25°C to 37°C) increases the reaction rate.Must consider the thermal stability of the biomolecules involved.[8][12]
Azide Structure Electron-donating groups on the azide can increase reactivity.The specific structure of the azide-containing molecule is an important consideration.[13]

Experimental Protocols

Protocol 1: General Labeling of an Azide-Modified Protein with a DBCO-Fluorophore

This protocol provides a general method for labeling a protein containing an azide group with a DBCO-functionalized molecule.[1]

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).[2]

  • DBCO-conjugated fluorophore.

  • Anhydrous DMSO.

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification.

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is purified and dissolved in an amine-free buffer at a concentration of 1-10 mg/mL.[1][2]

  • DBCO Reagent Preparation: Prepare a stock solution of the DBCO-fluorophore in anhydrous DMSO (e.g., 10 mM).[1][2] Allow the reagent to warm to room temperature before opening to prevent moisture condensation.[2]

  • SPAAC Reaction:

    • Add the DBCO-fluorophore stock solution to the azide-modified protein solution. A 3-10 fold molar excess of the DBCO reagent over the protein is a common starting point.[14]

    • The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.[2][14]

    • Gently mix the reaction components.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[2][15] Reaction times can vary from 1 to 12 hours depending on reagent reactivity and concentrations.[14]

  • Purification: Remove the unreacted DBCO-fluorophore and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.[12]

  • Analysis: Validate the conjugation and assess labeling efficiency using methods such as SDS-PAGE with fluorescence imaging or mass spectrometry.[15]

Protocol 2: Metabolic Labeling and Imaging of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.[5]

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293).[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[5]

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).[5]

  • Phosphate-buffered saline (PBS).[5]

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).[5]

  • Fluorescence microscope.[5]

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add the Ac₄ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM.

    • Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂) to allow for the incorporation of the azide sugar into cell surface glycans.[5]

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.[5]

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.[5]

    • Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.[5]

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[5]

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.[5]

    • Add imaging medium to the cells.

    • Visualize the fluorescently labeled cells using a fluorescence microscope. Nuclear counterstaining (e.g., with Hoechst or DAPI) can be performed if desired.[5]

Visualizations

SPAAC_Workflow start Start: Azide-Modified Protein mix Mix Protein and DBCO-Reagent start->mix prep_dbco Prepare DBCO-Reagent Stock Solution (DMSO) prep_dbco->mix incubate Incubate (RT or 4°C) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Analyze Product (SDS-PAGE, MS) purify->analyze end End: Purified Protein Conjugate analyze->end

References

Application Notes and Protocols for the Purification of Antibody-Drug Conjugates Synthesized with BCN-PEG3-VC-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of antibody-drug conjugates (ADCs) synthesized using the cleavable linker, BCN-PEG3-VC-PFP Ester. The methodologies outlined below are designed to separate the desired ADC from unconjugated antibodies, excess linker-payload, and aggregates, ensuring a homogenous product with a controlled drug-to-antibody ratio (DAR).

Introduction to ADC Purification

Antibody-drug conjugates (ADCs) are complex biomolecules that require rigorous purification to ensure their safety and efficacy.[][2] The conjugation process often results in a heterogeneous mixture containing the desired ADC with various drug-to-antibody ratios (DAR), as well as unreacted antibody, free drug-linker, and protein aggregates.[][3][4][5] The choice of purification strategy is critical for isolating the ADC with the desired characteristics. For ADCs synthesized with a hydrophobic linker-payload such as one incorporating this compound, a multi-step purification process is often necessary.

The this compound is a cleavable linker system. The valine-citrulline (VC) dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, upon internalization into target cancer cells, releasing the cytotoxic payload.[6][7][8] The bicyclononyne (BCN) group allows for a copper-free click chemistry reaction with an azide-modified antibody, while the pentafluorophenyl (PFP) ester facilitates conjugation to the payload.[6][]

This document outlines three common chromatographic techniques for ADC purification: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).

Purification Strategies and Methodologies

A typical purification workflow for an ADC synthesized with this compound involves a combination of chromatographic steps to address different impurities.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species with different DARs.[10][11] The conjugation of the hydrophobic linker-drug to the antibody increases its overall hydrophobicity. HIC separates molecules based on these differences in hydrophobicity under non-denaturing conditions.[11] ADCs with higher DARs will be more hydrophobic and thus bind more strongly to the HIC resin.[][10]

Experimental Protocol: HIC for DAR Species Separation

  • Objective: To separate ADC species based on their drug-to-antibody ratio.

  • Materials:

    • HIC Column (e.g., Phenyl-based resin)

    • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

    • Crude ADC conjugation mixture

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Dilute the crude ADC sample with Mobile Phase A to the desired starting salt concentration.

    • Load the diluted sample onto the column.

    • Wash the column with the starting mobile phase composition to remove unbound material.

    • Elute the bound ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). Species with lower DARs will elute first, followed by those with progressively higher DARs.[10]

    • Collect fractions and analyze for DAR, purity, and aggregation.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[][12] It is highly effective for removing high molecular weight species (aggregates) and low molecular weight impurities such as unconjugated linker-payload and other small molecules from the ADC preparation.[][13] SEC is typically performed under native conditions, which helps to preserve the integrity of the ADC.[]

Experimental Protocol: SEC for Aggregate and Small Molecule Removal

  • Objective: To remove aggregates and small molecule impurities.

  • Materials:

    • SEC Column (e.g., with a pore size suitable for separating monoclonal antibodies from aggregates)

    • Mobile Phase: A neutral buffer compatible with the ADC (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

    • Partially purified ADC from HIC or crude conjugation mixture

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the ADC sample onto the column.

    • Perform an isocratic elution with the mobile phase.

    • Aggregates will elute first in the void volume, followed by the monomeric ADC, and finally the small molecule impurities.[13]

    • Collect the fraction corresponding to the monomeric ADC peak.

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[][14] Cation exchange chromatography (CEX) is often used as a polishing step in ADC purification to remove aggregates and charge variants.[3][4][5][15] The conjugation of the linker-drug can alter the surface charge of the antibody, potentially allowing for the separation of different ADC species, although this separation is often less distinct than with HIC.[14] CEX in flow-through mode can be particularly effective for removing positively charged aggregates.[3][4][5]

Experimental Protocol: CEX for Aggregate Removal (Bind/Elute Mode)

  • Objective: To remove protein aggregates.

  • Materials:

    • Cation Exchange Column

    • Equilibration/Wash Buffer: Low ionic strength buffer at a pH where the ADC has a net positive charge.

    • Elution Buffer: High ionic strength buffer or a buffer with a higher pH.

    • ADC sample

  • Procedure:

    • Equilibrate the CEX column with the equilibration buffer.

    • Load the ADC sample onto the column. The ADC and some impurities will bind to the resin.

    • Wash the column with the equilibration buffer to remove any unbound contaminants.

    • Elute the bound ADC using a salt or pH gradient. Aggregates may elute at a different salt concentration or pH than the monomeric ADC.[15]

    • Collect fractions and analyze for purity and aggregate content.

Data Presentation

The following tables summarize typical quantitative data expected from the purification of an ADC synthesized with this compound.

Table 1: Summary of Purification Step Performance

Purification StepPrimary Impurity RemovedTypical Recovery (%)Purity Increase (%)
HIC Different DAR species, Unconjugated Antibody70 - 90Varies based on pooling
SEC Aggregates, Free Linker-Payload> 95> 99 (monomer)
CEX Aggregates, Charge Variants> 90Significant reduction in aggregates

Table 2: Characterization of Purified ADC

ParameterMethodSpecification
Average DAR HIC, UV-Vis, Mass Spectrometry3.5 - 4.5
Purity (monomer) SEC> 98%
Aggregate Content SEC< 2%
Free Drug-Linker Reversed-Phase HPLC< 0.1%
Endotoxin LAL Assay< 0.5 EU/mg

Visualizations

Diagram 1: General ADC Purification Workflow

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Purification cluster_2 Downstream Conjugation Crude ADC Conjugation Mixture HIC Hydrophobic Interaction Chromatography (HIC) (DAR Separation) Conjugation->HIC Capture & DAR Fractionation SEC Size Exclusion Chromatography (SEC) (Aggregate/Small Molecule Removal) HIC->SEC Aggregate & Free Drug Removal CEX Cation Exchange Chromatography (CEX) (Polishing) SEC->CEX Final Polishing Final_Product Purified ADC CEX->Final_Product

Caption: A typical multi-step chromatographic workflow for ADC purification.

Diagram 2: Mechanism of Action of a VC-Cleavable ADC

Caption: Internalization and payload release of an ADC with a protease-cleavable linker.

References

Application Note: Characterization of BCN-PEG3-VC-PFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The BCN-PEG3-VC-PFP Ester is a heterobifunctional linker critical in the development of Antibody-Drug Conjugates (ADCs).[1] This linker is composed of four key components:

  • BCN (Bicyclononyne): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for highly selective conjugation to azide-modified payloads.[][3]

  • PEG3: A three-unit polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the conjugate.[]

  • VC (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[4][][6] This ensures targeted release of the cytotoxic payload inside cancer cells.[]

  • PFP (Pentafluorophenyl) Ester: A highly reactive activated ester for efficient and stable amide bond formation with primary or secondary amines, such as lysine (B10760008) residues on an antibody.[][7] PFP esters are noted for being less susceptible to hydrolysis than their NHS ester counterparts, leading to more efficient reactions.[7][8]

The precise characterization of the linker itself and the resulting ADC is paramount for ensuring quality, efficacy, and safety.[9][10] This document outlines the key analytical techniques and detailed protocols for the comprehensive characterization of this compound and its subsequent conjugates.

Physicochemical and Structural Characterization of the Linker

Prior to conjugation, the integrity, purity, and identity of the this compound linker must be confirmed.

Properties and Specifications

The fundamental properties of the linker are summarized below.

PropertyValueReference
CAS Number 2353409-45-5[][11]
Molecular Formula C₃₇H₅₀F₅N₅O₁₀[][11]
Molecular Weight 819.81 g/mol [][11]
Purity (Typical) >95%[11][12]
Solubility Soluble in DMSO, DMF, DCM[][13]
Storage Store at -20°C, keep dry and avoid sunlight[]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the linker by identifying characteristic proton signals.[14][15]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Analysis: Process the spectrum and integrate the peaks. Compare the chemical shifts (δ) and coupling patterns to the expected structure. The PEG repeating units often show a characteristic signal around 3.6 ppm.[16]

Table of Representative ¹H NMR Data

Protons Representative Chemical Shift (δ, ppm) Notes
BCN group 0.5 - 2.5 Complex multiplet signals corresponding to the bicyclononyne ring protons.
PEG3 spacer (-OCH₂CH₂O-) 3.5 - 3.8 A prominent multiplet or singlet characteristic of the PEG backbone.[14][15]
Val-Cit side chains 0.9 (Val-CH₃), 1.5-1.9 (Cit-CH₂), 3.1 (Cit-δ-CH₂) Characteristic shifts for the amino acid residues.

| α-protons (Val, Cit) | 4.2 - 4.6 | Protons adjacent to the carbonyl groups in the peptide backbone. |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the linker, providing definitive evidence of its identity.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the linker in a suitable solvent (e.g., Acetonitrile or DMSO). Dilute to 1-10 µg/mL in the mobile phase.

  • Chromatography (HPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (ESI-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

    • Scan Range: m/z 100-1500.

  • Analysis: Deconvolute the resulting spectrum to identify the parent ion peak.

Table of Expected Mass Spectrometry Results

Adduct Calculated m/z Observed m/z (Example)
[M+H]⁺ 820.35 820.35 ± 5 ppm

| [M+Na]⁺ | 842.33 | 842.33 ± 5 ppm |

Characterization of the Antibody-Linker Conjugate (ADC)

After conjugation of the linker-payload to the antibody, the resulting ADC must be thoroughly characterized to determine its purity, homogeneity, and Drug-to-Antibody Ratio (DAR).[10]

G

Caption: ADC Conjugation and Characterization Workflow.

Hydrophobic Interaction Chromatography (HIC)

HIC is a key method for determining the DAR distribution. It separates ADC species based on hydrophobicity; species with more drugs conjugated are more hydrophobic and elute later.[10][17]

Experimental Protocol: HIC-HPLC

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatography (HPLC):

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).[17]

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[17]

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[9][17]

    • Gradient: A linear gradient from 0% to 100% B over 20-40 minutes.[9][17]

    • Flow Rate: 0.5-1.0 mL/min.[17]

    • Detection: UV at 280 nm.[9]

  • Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the peak areas.[]

Table of Representative HIC Data

Peak Retention Time (min) Drug Load (DAR) Area (%)
1 8.5 0 10.5
2 12.1 2 35.2
3 14.8 4 40.1
4 16.5 6 12.2
5 17.9 8 2.0

| Average DAR | - | 3.2 | - |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC, often coupled with MS, is used to assess the purity of the ADC, quantify the amount of free (unconjugated) drug-linker, and determine the average DAR after reducing the antibody's interchain disulfide bonds.[19]

Experimental Protocol: Reduced RP-HPLC

  • Sample Preparation:

    • To 50 µg of ADC (at 1 mg/mL), add a reducing agent such as DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to separate the heavy and light chains.

  • Chromatography (HPLC):

    • Column: C4 or C8 reversed-phase column suitable for proteins.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A shallow gradient suitable for protein separation (e.g., 20% to 60% B over 30 minutes).[19]

    • Flow Rate: 0.5-1.0 mL/min.[19]

    • Column Temperature: 60-80°C to improve peak shape.[19]

    • Detection: UV at 280 nm and/or MS.

  • Analysis: The chromatogram will show peaks for the unconjugated light chain and a distribution of peaks for the heavy chain conjugated with different numbers of drugs. The average DAR can be calculated from the peak areas and their corresponding mass shifts if coupled to MS.[]

Mass Spectrometry (MS) of Intact/Reduced ADC

Intact mass analysis provides the molecular weight of the different ADC species, allowing for unambiguous confirmation of drug conjugation and calculation of the average DAR.[]

Experimental Protocol: Intact LC-MS

  • Sample Preparation: Desalt the ADC sample (1-5 mg/mL) using a suitable method.

  • Chromatography (LC): Use a short reversed-phase or size-exclusion column to desalt the sample online before infusion into the mass spectrometer.

  • Mass Spectrometry (ESI-QTOF/Orbitrap):

    • Ionization Mode: ESI+.

    • Mass Analyzer: A high-resolution instrument (Q-TOF or Orbitrap) is required to resolve the different glycoforms and drug-loaded species.

    • Data Processing: Deconvolute the raw mass spectrum to obtain a zero-charge spectrum showing the mass distribution of the ADC species.

  • Analysis: Identify the mass of the unconjugated antibody and the masses of the drug-loaded species. The mass difference should correspond to the mass of the BCN-PEG3-VC-Payload moiety. Calculate the weighted average DAR from the relative intensities of the peaks.[]

Functional Characterization: Linker Cleavage

The defining feature of the VC linker is its susceptibility to cleavage by Cathepsin B, a mechanism that can be verified in vitro.[4][6][20]

G

Caption: Mechanism of Cathepsin B-mediated Linker Cleavage.

Experimental Protocol: In Vitro Cleavage Assay

  • Reaction Setup:

    • Incubate the ADC (e.g., 50 µg) in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5) with human Cathepsin B.

    • Include a reducing agent like DTT (1-2 mM) to activate the enzyme.

    • Run a control reaction without the enzyme.

  • Incubation: Incubate at 37°C, taking aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Stop the reaction by adding a protease inhibitor or by immediate analysis.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS. Monitor the decrease of the intact ADC peak and the appearance of the released payload peak over time.

This comprehensive suite of analytical techniques ensures a thorough characterization of this compound conjugates, providing critical data for quality control and regulatory submissions in the development of novel ADCs.

References

Application Notes and Protocols for In Vitro Confirmation of Cathepsin B-Mediated Cleavage of the Valine-Citrulline (VC) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The valine-citrulline (VC) dipeptide linker is a critical component in the design of many antibody-drug conjugates (ADCs). Its strategic advantage lies in its stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.[1][2] This targeted cleavage within the cancer cell releases the cytotoxic payload, maximizing therapeutic efficacy while minimizing off-target toxicity.[3] The VC linker is frequently used in conjunction with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, which, upon cleavage of the amide bond between citrulline and PABC, spontaneously releases the unmodified drug.[4][5]

These application notes provide a detailed protocol for an in vitro assay to confirm and quantify the cleavage of a VC linker by human cathepsin B. The primary method described is a highly sensitive and high-throughput fluorogenic substrate cleavage assay.[6]

Principle of the Assay

The in vitro cathepsin B cleavage assay is designed to measure the rate and extent of payload release from a VC-linker-containing molecule upon incubation with purified human cathepsin B. The most common and efficient method utilizes a fluorogenic substrate. In its intact form, the fluorescence of a reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or amino-4-trifluoromethyl coumarin (B35378) (AFC), is quenched.[2] Upon enzymatic cleavage of the linker by cathepsin B, the fluorophore is liberated, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzymatic activity.[2][7]

Data Presentation

Table 1: Typical Reactant Concentrations for In Vitro Cathepsin B Cleavage Assay
ComponentStock ConcentrationFinal ConcentrationReference
Human Cathepsin B0.47 mg/mL (324 U/mg)0.2 - 0.4 units[8][9]
VC-Linker Substrate10 mM in DMSO10 - 50 µM[9]
Dithiothreitol (DTT)30 mM1 - 5 mM[9][10]
EDTA15 mM1 mM[9]
Table 2: Kinetic Parameters of Common Cathepsin B Substrates
SubstrateKm (µM)kcat/Km (M-1s-1)Optimal pHReference
Z-Arg-Arg-AMC390-6.0[8]
Z-Phe-Arg-AMC-Modest Catalytic Efficiency4.6 - 7.2[11]
Z-Nle-Lys-Arg-AMC-High Catalytic Efficiency4.6 - 7.2[11]

Note: "Z" represents a benzyloxycarbonyl group, and "AMC" is 7-amino-4-methylcoumarin. Kinetic parameters for specific VC-linker-drug conjugates are often proprietary and need to be determined empirically.

Experimental Protocols

Materials and Reagents
  • Purified human cathepsin B[9]

  • VC-linker conjugated to a fluorophore (e.g., AMC or AFC) or the actual ADC construct

  • Assay Buffer: 25 mM MES, pH 5.0-6.0[6][10]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[10]

  • Quenching Solution: Acetonitrile with an internal standard (for LC-MS analysis)[3]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black 96-well microplate[10]

  • Fluorescence plate reader with appropriate excitation/emission filters (e.g., Ex/Em = 380/460 nm for AMC)[10]

  • Incubator set to 37°C

  • Calibrated pipettes

Protocol for Fluorogenic Substrate Cleavage Assay
  • Preparation of Reagents:

    • Prepare the Assay Buffer and Activation Buffer.

    • Prepare a stock solution of the VC-linker substrate in DMSO.

    • Reconstitute purified human cathepsin B in Activation Buffer to a working concentration (e.g., 10 µg/mL).[10]

  • Activation of Cathepsin B:

    • Incubate the cathepsin B solution at room temperature for 15 minutes to ensure the activation of the enzyme.[9][10]

    • Further dilute the activated cathepsin B to the desired final concentration in the Assay Buffer (e.g., 0.2 ng/µL).[10]

  • Assay Procedure:

    • In a black 96-well microplate, add 50 µL of the diluted, activated cathepsin B solution to each well.[10]

    • Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.[10]

    • Prepare the substrate solution by diluting the stock in the Assay Buffer to twice the final desired concentration (e.g., 40 µM for a final concentration of 20 µM).[10]

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well, including the blank control.[10]

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.[6]

    • Measure the fluorescence intensity in kinetic mode for a set period (e.g., 5-60 minutes), with readings taken every 30-60 seconds.[10] Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm for AMC-based substrates.[10]

  • Data Analysis:

    • Subtract the fluorescence readings of the substrate blank from all experimental wells.

    • Plot the fluorescence intensity versus time for each concentration of the substrate.

    • The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

    • If determining kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations, fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_activation Enzyme Activation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_buffer Prepare Assay & Activation Buffers activate_enzyme Incubate Cathepsin B in Activation Buffer prep_buffer->activate_enzyme prep_substrate Prepare VC-Linker Substrate Stock add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_enzyme Reconstitute Cathepsin B prep_enzyme->activate_enzyme add_enzyme Add Activated Cathepsin B to Plate activate_enzyme->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Mode) add_substrate->measure_fluorescence analyze_data Calculate Reaction Rates measure_fluorescence->analyze_data

Caption: Experimental workflow for the in vitro cathepsin B cleavage assay.

signaling_pathway ADC Antibody-Drug Conjugate (ADC) with VC-PABC Linker Lysosome Lysosome (Low pH Environment) ADC->Lysosome Internalization Cleavage Cleavage of Val-Cit Bond ADC->Cleavage Substrate CathepsinB Active Cathepsin B Lysosome->CathepsinB Activation CathepsinB->Cleavage SelfImmolation 1,6-Self-Immolation of PABC Cleavage->SelfImmolation ReleasedDrug Free Cytotoxic Drug SelfImmolation->ReleasedDrug TargetCell Target Cell ReleasedDrug->TargetCell Induces Apoptosis

Caption: Mechanism of cathepsin B-mediated cleavage and drug release.

References

Applications of BCN-PEG3-VC-PFP Ester in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BCN-PEG3-VC-PFP Ester is a versatile, cleavable linker used in the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs). This advanced linker system offers a modular approach to connect a targeting moiety, such as a monoclonal antibody, to a potent cytotoxic payload. Its multi-component structure is rationally designed to ensure stability in circulation and facilitate specific, efficient drug release within the target cell. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of ADCs.

The linker is comprised of four key functional units:

  • BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction for conjugation to azide-modified antibodies.[1][2]

  • PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and stability of the linker and the resulting ADC, mitigating aggregation often associated with hydrophobic payloads.[2]

  • VC (Valine-Citrulline): A dipeptide sequence that serves as a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells. This enzymatic cleavage allows for selective payload release within the target cell.[3][4]

  • PFP (Pentafluorophenyl) Ester: A highly reactive activated ester for efficient and stable amide bond formation with primary amine groups on the cytotoxic payload.[2] PFP esters are known to be less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic action of an ADC synthesized with the this compound follows a multi-step pathway, ensuring targeted delivery and controlled release of the cytotoxic payload.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature drug release. The antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.

  • Payload Release and Action: The cleavage of the linker releases the cytotoxic payload into the cytoplasm of the cancer cell. The released drug can then exert its cell-killing effect, for example, by inhibiting tubulin polymerization or causing DNA damage, leading to apoptosis of the cancer cell.

Data Presentation

The following tables provide an example of how to structure quantitative data for an ADC synthesized using the this compound. Please note that the data presented here is illustrative and should be replaced with experimentally derived values.

Table 1: ADC Synthesis and Characterization

ParameterValueMethod
Antibody Concentration10 mg/mLUV-Vis (A280)
Linker-Payload to Antibody Molar Ratio (Initial)5:1-
Conjugation Time4 hours-
Conjugation Temperature25°C-
Average Drug-to-Antibody Ratio (DAR)3.8HIC-HPLC, Mass Spectrometry
Percentage of Unconjugated Antibody< 5%HIC-HPLC
ADC Purity> 95%SEC-HPLC
Aggregation< 2%SEC-HPLC

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionIC50 (nM) of ADCIC50 (nM) of Free Payload
SK-BR-3High0.50.01
BT-474High1.20.01
MDA-MB-231Low/Negative> 1000.02
MCF-7Low/Negative> 1000.015

Table 3: In Vivo Efficacy in Xenograft Model (e.g., BT-474 Tumor Model in Mice)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2
Unconjugated Antibody1015+1
ADC585-5
ADC1098-8

Experimental Protocols

Protocol 1: Synthesis of Linker-Payload Conjugate

This protocol describes the conjugation of the this compound to an amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE).

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF or DMSO.

  • Add DIPEA (2-3 equivalents) to the solution to act as a non-nucleophilic base.

  • In a separate vial, dissolve the this compound (1.1 equivalents) in anhydrous DMF or DMSO.

  • Slowly add the linker solution to the payload solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the BCN-PEG3-VC-Payload conjugate by reverse-phase HPLC.

  • Characterize the purified product by mass spectrometry to confirm its identity and purity.

  • Lyophilize the purified product and store at -20°C under inert gas.

Protocol 2: Azido-Modification of Antibody

This protocol describes the introduction of azide (B81097) groups onto an antibody for subsequent conjugation via SPAAC.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-modification reagent (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous DMSO

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare a stock solution of the Azido-PEG4-NHS Ester in anhydrous DMSO (e.g., 10 mM).

  • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer if necessary.

  • Add a 10- to 20-fold molar excess of the azide-modification reagent to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted azide reagent using a desalting column, exchanging the buffer back to PBS, pH 7.4.

  • Determine the concentration of the azido-modified antibody using a BCA assay or UV-Vis spectroscopy at 280 nm.

Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the BCN-functionalized payload to the azido-modified antibody.

Materials:

  • Azido-modified antibody in PBS, pH 7.4

  • BCN-PEG3-VC-Payload conjugate in DMSO

  • PBS buffer, pH 7.4

Procedure:

  • Add a 3- to 5-fold molar excess of the BCN-PEG3-VC-Payload conjugate (dissolved in DMSO) to the azido-modified antibody solution.

  • The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle agitation.

  • Monitor the conjugation progress by HIC-HPLC or mass spectrometry to determine the DAR.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated linker-payload and any aggregates.

  • Characterize the final ADC for DAR, purity, and aggregation using HIC-HPLC, SEC-HPLC, and mass spectrometry.

  • Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of the ADC on both antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

  • Remove the medium from the cells and add the different concentrations of the test articles. Include wells with untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a suitable software.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Targeting & Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cathepsin B Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Action

Caption: Mechanism of action of an ADC with a cleavable linker.

ADC_Synthesis_Workflow Start Payload_Amine Amine-containing Payload (e.g., MMAE) Start->Payload_Amine Linker This compound Start->Linker Antibody Monoclonal Antibody Start->Antibody Conjugate_LP 1. Conjugate Linker and Payload Payload_Amine->Conjugate_LP Linker->Conjugate_LP BCN_Payload BCN-PEG3-VC-Payload Conjugate_LP->BCN_Payload SPAAC 3. SPAAC 'Click' Reaction BCN_Payload->SPAAC Azide_Mod 2. Introduce Azide Groups Antibody->Azide_Mod Azido_Ab Azido-modified Antibody Azide_Mod->Azido_Ab Azido_Ab->SPAAC Crude_ADC Crude ADC SPAAC->Crude_ADC Purification 4. Purification (SEC/HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization 5. Characterization (DAR, Purity) Purified_ADC->Characterization Final_ADC Final ADC Product Characterization->Final_ADC End Final_ADC->End

Caption: Experimental workflow for ADC synthesis.

References

Application Notes and Protocols for BCN-PEG3-VC-PFP Ester in Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG3-VC-PFP Ester is a versatile, cleavable linker used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and for labeling biomolecules in living cells.[][2][3] This advanced linker system incorporates four key functionalities:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables highly efficient and bioorthogonal, copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation to azide-modified biomolecules.[4][5][6]

  • Triethylene glycol (PEG3): A short, hydrophilic spacer that enhances the solubility and stability of the conjugate, potentially reducing aggregation and improving pharmacokinetics.[]

  • Valine-Citrulline (VC): A dipeptide motif that serves as a substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[][8][] This allows for selective cleavage of the linker and release of the payload within the target cell.[][10]

  • Pentafluorophenyl (PFP) Ester: A highly reactive functional group for efficient and stable amide bond formation with primary amines on biomolecules or payloads, offering greater stability against hydrolysis compared to NHS esters.[11][12]

These application notes provide detailed protocols for using this compound to construct antibody-drug conjugates and to label azide-modified biomolecules on and within living cells.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₃₇H₅₀F₅N₅O₁₀[]
Molecular Weight 819.8 g/mol []
CAS Number 2353409-45-5[]
Purity >95% (typically)[13]
Solubility Soluble in DMSO, DMF, DCM[]
Storage Store at -20°C, protected from light and moisture.[]
Table 2: Recommended Starting Conditions for PFP Ester Conjugation
ParameterRecommended RangeNotesReference(s)
Molar Excess of PFP Ester 5-15x over biomoleculeOptimization is crucial for desired degree of labeling.
Reaction pH 7.2 - 8.5PFP esters are more stable to hydrolysis than NHS esters, but higher pH can still increase hydrolysis.[11]
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES)Avoid Tris or glycine (B1666218) buffers.
Reaction Time 1 - 4 hours at room temperature, or overnight at 4°CLonger incubation may be needed for less reactive amines.
Solvent Dissolve PFP ester in anhydrous DMSO or DMF before adding to aqueous reaction buffer.Final organic solvent concentration should be kept low (<10%) to avoid protein denaturation.
Table 3: Typical Parameters for SPAAC-mediated Live Cell Labeling
ParameterRecommended RangeNotesReference(s)
BCN-conjugate Concentration 10 - 50 µMOptimal concentration should be determined empirically to maximize signal and minimize background.[14]
Incubation Time 15 - 60 minutes at 37°CReaction is typically rapid; shorter times may be sufficient.[14]
Cell Density 1 x 10⁶ cells/mLAdjust based on cell type and experimental setup.[14]
Washing Steps 2-3 washes with PBS or imaging mediumEssential for removing unreacted probe and reducing background fluorescence.[14]

Experimental Protocols

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol describes the two-step process for creating an ADC. First, the this compound is conjugated to an amine-containing cytotoxic payload. Second, the resulting BCN-linker-payload is conjugated to an azide-modified antibody via SPAAC.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • Azide-modified monoclonal antibody (mAb)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, LC-MS)

Procedure:

Step 1: Conjugation of this compound to the Cytotoxic Payload

  • Preparation of Reagents:

    • Dissolve the amine-containing payload in anhydrous DMSO to a stock concentration of 10-20 mM.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the payload solution.

    • Slowly add a 1.1 to 1.5 molar equivalent of the this compound solution to the payload solution.

    • If necessary, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) to facilitate the reaction.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light. Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the BCN-linker-payload conjugate using reverse-phase HPLC.

    • Lyophilize the purified product and store at -20°C.

Step 2: Conjugation of BCN-Linker-Payload to Azide-Modified Antibody

  • Preparation of Antibody:

    • Prepare the azide-modified antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • SPAAC Reaction:

    • Dissolve the purified BCN-linker-payload in DMSO.

    • Add a 3-5 molar excess of the BCN-linker-payload to the antibody solution. The final DMSO concentration should not exceed 10%.

    • Incubate the reaction overnight at 4°C with gentle mixing.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography to remove unreacted linker-payload.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or LC-MS.[15][]

    • Assess the purity and aggregation of the final ADC product.

Protocol 2: Labeling of Azide-Modified Biomolecules in Living Cells

This protocol outlines the metabolic labeling of cells with an azide-containing precursor followed by fluorescent labeling using a this compound-fluorophore conjugate.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azide-containing metabolic precursor (e.g., Ac₄ManNAz for glycans, L-azidohomoalanine (AHA) for proteins)

  • This compound conjugated to a fluorophore (prepare as in Protocol 1, Step 1)

  • Phosphate-Buffered Saline (PBS)

  • Imaging medium (e.g., FluoroBrite™ DMEM)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Metabolic Labeling:

    • Culture cells in complete medium supplemented with an appropriate concentration of the azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz or AHA) for 24-48 hours. This allows for the incorporation of the azide (B81097) groups into cellular biomolecules.

  • Cell Preparation:

    • Gently wash the cells twice with warm PBS to remove any unincorporated azide precursor.

  • SPAAC Labeling:

    • Prepare a 10-50 µM solution of the BCN-fluorophore conjugate in pre-warmed imaging medium.

    • Incubate the cells with the BCN-fluorophore solution for 15-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS or imaging medium to remove the unreacted BCN-fluorophore.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Alternatively, analyze the labeled cell population by flow cytometry.

Protocol 3: In Vitro Cytotoxicity Assay of an ADC

This protocol uses a standard MTT assay to determine the cytotoxic potential of the prepared ADC.[17][18][19][20][21]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Prepared ADC and unconjugated antibody (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the medium from the cells and add 100 µL of the diluted ADC or antibody solutions to the respective wells. Include wells with medium only as a no-treatment control.

    • Incubate the plates for 72-96 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualizations

Mechanism of this compound Action cluster_0 Step 1: ADC Construction cluster_1 Step 2: Cellular Uptake and Payload Release Payload Amine-containing Payload Linker_Payload BCN-Linker-Payload Conjugate Payload->Linker_Payload PFP Ester-Amine Coupling BCN_Linker This compound BCN_Linker->Linker_Payload ADC Antibody-Drug Conjugate (ADC) Linker_Payload->ADC SPAAC (Click Chemistry) Azide_Ab Azide-modified Antibody Azide_Ab->ADC Receptor Target Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Released_Payload Released Payload Lysosome->Released_Payload VC Linker Cleavage CathepsinB Cathepsin B CathepsinB->Lysosome Cell_Death Cell Death Released_Payload->Cell_Death Induces

Caption: Mechanism of ADC action using this compound.

Experimental Workflow for Live Cell Labeling Start Start Metabolic_Labeling Metabolic Labeling (e.g., Ac4ManNAz) Start->Metabolic_Labeling Washing_1 Wash Cells (PBS) Metabolic_Labeling->Washing_1 SPAAC SPAAC Reaction with BCN-Fluorophore Conjugate Washing_1->SPAAC Washing_2 Wash Cells (PBS/Imaging Medium) SPAAC->Washing_2 Analysis Analysis Washing_2->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry End End Microscopy->End Flow_Cytometry->End

Caption: Workflow for labeling living cells.

Logical Relationship of this compound Components BCN_Linker This compound PFP_Ester PFP Ester BCN_Linker->PFP_Ester VC_Linker Val-Cit Linker BCN_Linker->VC_Linker PEG3_Spacer PEG3 Spacer BCN_Linker->PEG3_Spacer BCN_Group BCN Group BCN_Linker->BCN_Group PFP_Function Amine Conjugation (Payload Attachment) PFP_Ester->PFP_Function VC_Function Cathepsin B Cleavage (Payload Release) VC_Linker->VC_Function PEG3_Function Solubility & Stability PEG3_Spacer->PEG3_Function BCN_Function SPAAC with Azide (Antibody Attachment) BCN_Group->BCN_Function

Caption: Functional components of the linker.

References

Troubleshooting & Optimization

How to troubleshoot low conjugation efficiency with BCN-PEG3-VC-PFP Ester.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-PEG3-VC-PFP Ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.

Troubleshooting Guide: Low Conjugation Efficiency

Low or inconsistent conjugation efficiency is a common challenge in the development of antibody-drug conjugates (ADCs) and other bioconjugates. This guide provides a systematic approach to identifying and resolving potential issues when using this compound.

The conjugation process involves two primary reactions:

  • Amine Acylation: The PFP ester reacts with primary amines (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The BCN group reacts with an azide-modified molecule in a "copper-free" click chemistry reaction.

Low efficiency can arise from issues in either of these steps. The following sections are organized to help you diagnose the problem.

Section 1: Issues with PFP Ester-Amine Conjugation

The reaction between the PFP ester and the amine is often the most critical step for initial linker attachment. Problems here will inevitably lead to low overall conjugation.

Question: Why am I seeing low or no conjugation of my linker to my protein/antibody?

Answer: Low efficiency in the PFP ester-amine coupling step is typically due to one or more of the following factors:

  • Hydrolysis of the PFP Ester: PFP esters, while more stable than NHS esters, are susceptible to hydrolysis, which renders the linker inactive.[1][2] This is the most common cause of low conjugation efficiency.

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical. While a slightly basic pH is required to deprotonate the amine for it to be nucleophilic, a pH that is too high will accelerate the hydrolysis of the PFP ester.[1][3]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule for reaction with the PFP ester.[4]

  • Improper Reagent Handling and Storage: this compound is moisture-sensitive.[1] Improper storage or handling can lead to degradation before use.

  • Low Molar Excess of the Linker: An insufficient amount of the linker will result in a low degree of labeling.[5]

  • Issues with the Biomolecule: The conformation or solubility of your protein/antibody can affect the accessibility of the amine groups.

cluster_reagent Reagent Integrity cluster_buffer Reaction Buffer cluster_ph Reaction pH cluster_ratio Molar Ratio cluster_conditions Reaction Conditions cluster_protein Biomolecule Quality start Low Conjugation Efficiency (Low DAR) check_reagent 1. Verify Reagent Integrity start->check_reagent check_buffer 2. Evaluate Reaction Buffer check_reagent->check_buffer Reagent is fresh and properly stored reagent_storage Stored at -20°C with desiccant? check_reagent->reagent_storage check_ph 3. Optimize Reaction pH check_buffer->check_ph Buffer is amine-free buffer_amines Amine-free buffer (e.g., PBS, Borate)? check_buffer->buffer_amines check_ratio 4. Optimize Molar Ratio check_ph->check_ratio pH is optimal ph_range pH within optimal range (7.2-8.5)? check_ph->ph_range check_conditions 5. Adjust Reaction Conditions check_ratio->check_conditions Molar ratio is sufficient molar_excess Sufficient molar excess of linker (start with 10-20 fold)? check_ratio->molar_excess check_protein 6. Assess Biomolecule Quality check_conditions->check_protein Still low efficiency reaction_time Incubation time sufficient (1-4h at RT or overnight at 4°C)? check_conditions->reaction_time success Improved Conjugation Efficiency check_protein->success Biomolecule is stable and soluble protein_solubility Protein aggregation observed? check_protein->protein_solubility reagent_prep Freshly prepared stock solution in anhydrous DMSO/DMF? buffer_exchange Dialysis or desalting performed to remove interfering substances? ph_hydrolysis Consider lowering pH to reduce hydrolysis if at the high end of the range. ratio_optimization Perform a titration of linker concentration. cosolvent Consider adding 5-10% co-solvent (DMSO/DMF) for hydrophobic linkers. protein_conformation Denaturation affecting lysine accessibility?

Caption: Troubleshooting workflow for PFP ester-amine conjugation.

Section 2: Issues with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

If you have successfully conjugated the linker to your first molecule but are having trouble with the second "click" step, the following points should be considered.

Question: My linker-modified biomolecule is not reacting with my azide-containing molecule. What could be the problem?

Answer: Failure in the SPAAC step is less common due to the high efficiency of the reaction, but can be caused by:

  • Degradation of the BCN Group: The BCN moiety can be sensitive to acidic conditions and certain oxidizing agents.[6]

  • Steric Hindrance: The azide (B81097) or the BCN group may be in a sterically hindered position on their respective molecules, preventing them from coming into close enough proximity to react.

  • Low Reactant Concentrations: Like any bimolecular reaction, the rate of SPAAC is dependent on the concentration of both reactants.

  • Issues with the Azide Moiety: The azide-containing molecule may have degraded or may not have been successfully synthesized.

cluster_bcn BCN Integrity cluster_azide Azide Reagent cluster_reaction SPAAC Reaction Conditions start Low SPAAC Efficiency check_bcn 1. Verify BCN Integrity start->check_bcn check_azide 2. Confirm Azide Presence and Purity check_bcn->check_azide BCN-modified molecule is stable bcn_storage Avoided acidic conditions during purification/storage? check_bcn->bcn_storage check_reaction 3. Optimize Reaction Conditions check_azide->check_reaction Azide is present and pure azide_qc Azide-containing molecule quality verified (e.g., NMR, MS)? check_azide->azide_qc success Successful SPAAC Conjugation check_reaction->success Conditions optimized concentration Increase reactant concentrations? check_reaction->concentration bcn_characterization Confirm BCN presence post-conjugation (e.g., via mass spectrometry)? time_temp Increase reaction time or temperature (e.g., 4-12h at RT or 37°C)? peg_spacer Consider linker with longer PEG spacer to reduce steric hindrance.

Caption: Troubleshooting workflow for the SPAAC reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating the PFP ester to my antibody? A1: The optimal pH range for PFP ester reactions with primary amines is generally between 7.2 and 8.5.[1][3] A pH of 7.2-7.5 is a good starting point to balance amine reactivity with minimizing PFP ester hydrolysis.

Q2: Can I use Tris or glycine (B1666218) buffers for my conjugation reaction? A2: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the PFP ester, leading to significantly lower conjugation efficiency.[4] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate buffers.

Q3: How should I prepare and store my this compound? A3: The linker should be stored at -20°C in a desiccated environment to protect it from moisture.[1] For use, it is highly recommended to prepare fresh stock solutions in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the reaction.[4] Do not store the linker in solution for extended periods, as it will hydrolyze.

Q4: My PFP ester linker is not very soluble in my aqueous buffer. What can I do? A4: PFP esters can be hydrophobic.[7] You can add a small amount of an organic co-solvent, such as DMSO or DMF, to the reaction mixture. Typically, a final concentration of 5-10% (v/v) is sufficient to improve solubility without significantly impacting the stability of most proteins.[8] However, the effect of co-solvents on your specific protein should be evaluated.

Q5: What molar excess of the linker should I use? A5: A molar excess of the linker over the available amine groups on your biomolecule is necessary to drive the reaction. A good starting point is a 10- to 20-fold molar excess.[9] However, the optimal ratio will depend on your specific biomolecule and desired drug-to-antibody ratio (DAR), and should be determined empirically through a titration experiment.

Q6: How can I determine if my conjugation was successful? A6: The success of the conjugation is typically assessed by determining the drug-to-antibody ratio (DAR). Hydrophobic Interaction Chromatography (HIC) is a standard method for this analysis, as it can separate antibody species with different numbers of conjugated linkers.[6][10] Mass spectrometry can also be used to confirm the mass increase corresponding to the attached linkers.

Data Presentation

Table 1: Comparison of PFP Ester and NHS Ester Stability

FeaturePFP EsterNHS EsterReference(s)
Relative Hydrolysis Rate LowerHigher[1][2][7]
Half-life at pH 8.0 More stable~210 minutes[5]
Half-life at pH 8.5 More stable~180 minutes[5]
Half-life at pH 9.0 More stable~125 minutes[5]
Optimal Reaction pH 7.2 - 8.57.0 - 8.5[1][]
Reactivity with Amines HighHigh[12]

Table 2: Recommended Reaction Parameters for PFP Ester-Amine Conjugation

ParameterRecommended RangeRationaleReference(s)
pH 7.2 - 8.5Balances amine nucleophilicity and ester stability.[1][3]
Buffer PBS, Borate, CarbonateAmine-free to prevent competition.[4]
Linker Molar Excess 10-50 fold over proteinDrives the reaction to completion.[5]
Protein Concentration 1-10 mg/mLHigher concentration can improve efficiency.[13]
Co-solvent (DMSO/DMF) 0-20%Improves solubility of hydrophobic linkers.[8][14]
Temperature 4°C to Room TemperatureLower temperature can reduce hydrolysis for sensitive proteins.[15]
Reaction Time 1-4 hours (RT) or overnight (4°C)Allows for sufficient reaction completion.[15]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an Antibody

This protocol describes a general method for the first step of conjugation: attaching the linker to lysine residues on an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in amine-free PBS, pH 7.4. If the antibody is in a buffer containing amines, perform a buffer exchange using a desalting column.

  • Linker Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the linker in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess (e.g., 20-fold) of the linker-DMSO solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration is below 10% to maintain antibody stability.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: (Optional) To quench any unreacted PFP ester, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired buffer for the next step or for storage.

Protocol 2: Analysis of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

This protocol provides a general method for determining the average number of linkers conjugated per antibody.

Materials:

  • Conjugated antibody sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8 with 20% Isopropanol

Procedure:

  • Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL with Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the sample.

    • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30-40 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Peaks will elute in order of increasing hydrophobicity, corresponding to species with 0, 1, 2, 3, etc., linkers attached.

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs on that species) / 100

Example HIC Chromatogram Interpretation:

cluster_0 HIC Chromatogram xaxis Retention Time (hydrophobicity) -> yaxis Absorbance (280 nm) p0 DAR 0 p1 DAR 1 p2 DAR 2 p3 DAR 3 p4 DAR 4 end end start start

References

Technical Support Center: Optimizing PFP Ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent the hydrolysis of pentafluorophenyl (PFP) esters during conjugation reactions, ensuring high-yield and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are PFP esters and why are they used in conjugation reactions?

Pentafluorophenyl (PFP) esters are highly reactive reagents used to form stable amide bonds by reacting with primary and secondary amines.[1][2] They are frequently chosen for bioconjugation, such as attaching fluorophores or haptens to proteins, due to their efficiency in creating these bonds.[2][3] The electron-withdrawing nature of the pentafluorophenyl group makes the ester's carbonyl carbon highly electrophilic and an excellent leaving group, facilitating the reaction.[3]

Q2: What is the primary advantage of using PFP esters over N-hydroxysuccinimide (NHS) esters?

The main advantage of PFP esters is their superior stability against hydrolysis in aqueous solutions compared to NHS esters.[2][3][4][5] This increased stability leads to more efficient conjugation reactions as the PFP ester is less likely to break down before reacting with the target amine.[3][6][7][8] For example, at a pH of 8.6 and 4°C, NHS esters have a half-life of about 10 minutes, whereas PFP esters are significantly more resilient under similar conditions.[4]

Q3: What is the optimal pH for PFP ester conjugation reactions?

The optimal pH range for conjugating PFP esters to amines is typically between 7.2 and 8.5.[1][4][6] In this range, the target primary amines on biomolecules are sufficiently deprotonated and thus nucleophilic enough to react with the ester.[4] While a slightly basic pH is favorable for the amine's reactivity, excessively high pH levels will significantly accelerate the hydrolysis of the PFP ester, which is a major competing reaction.[1][9][10]

Q4: How should PFP esters be stored to prevent degradation?

PFP esters are sensitive to moisture and should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.[1][7][9][11] It is also recommended to store them under an inert atmosphere, such as argon or dry nitrogen.[11] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation from forming inside.[7][9][11]

Q5: Is it advisable to prepare stock solutions of PFP esters for later use?

No, it is strongly recommended to prepare solutions of PFP esters immediately before use.[1][7][8][9] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, storing them in solution is not advised as the ester will degrade over time into a non-reactive carboxylic acid.[1]

Q6: What are the recommended solvents for dissolving PFP esters?

Anhydrous (water-free) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[1][5][7] The final concentration of the organic co-solvent in the reaction should ideally be kept below 10% to avoid denaturation of proteins.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency Degraded PFP Ester: The ester was improperly stored or handled, leading to hydrolysis before use.Always store PFP esters at -20°C with a desiccant.[1] Allow the vial to warm to room temperature before opening.[7][9] Prepare the PFP ester solution immediately before the reaction.[1][7][8][9]
Hydrolysis During Reaction: The reaction pH is too high, or the reaction time is excessively long.Maintain the reaction pH between 7.2 and 8.5.[1][4][6] Optimize the reaction time; for many proteins, 1-4 hours at room temperature or overnight at 4°C is sufficient.[1][4][6]
Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris or glycine) or other nucleophilic contaminants.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[4][7][12] If the biomolecule was in an amine-containing buffer, perform a buffer exchange using a desalting column before the reaction.[4][12]
Insufficient Mixing: The PFP ester, dissolved in an organic solvent, is not dispersing properly in the aqueous reaction mixture.Add the PFP ester solution slowly to the biomolecule solution while gently but thoroughly mixing.[4][6]
Inconsistent Results Between Experiments Variable Reagent Quality: The PFP ester may have degraded due to improper storage or batch-to-batch variability.Store PFP esters correctly and consider qualifying a new batch with a small-scale control reaction.[1]
Moisture Contamination: Introduction of moisture into the reaction, especially during scale-up.Ensure all solvents and reagents are anhydrous and protect the reaction from atmospheric moisture.[1][11]
Loss of Product During Workup Hydrolysis During Aqueous Workup: PFP esters can be unstable in aqueous basic conditions used during extraction.If an aqueous wash is necessary, perform it quickly with cold solutions and proceed to the next step immediately.[1] Consider non-aqueous workup methods like silica (B1680970) gel chromatography if the product is stable under those conditions.[1]

Quantitative Data: PFP Ester vs. NHS Ester Stability

PFP esters are demonstrably more stable against hydrolysis than their NHS ester counterparts, which is a key advantage in aqueous conjugation reactions.

Active EsterConditionHalf-life
NHS Ester pH 8.6, 4°C~10 minutes[4]
PFP Ester pH 8.6, 4°CMore resilient than NHS esters[4]
NHS Ester pH 7Hours[5]
NHS Ester pH 8Minutes[5]

Experimental Protocols

Protocol 1: General Procedure for Conjugating a PFP Ester to a Protein
  • Prepare the Biomolecule Solution:

    • Dissolve the protein or other biomolecule in an amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) to a final concentration of 2–10 mg/mL.[4]

    • If the biomolecule was stored in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column.[4][12]

  • Prepare the PFP Ester Solution:

    • Equilibrate the PFP ester vial to room temperature before opening.[7][9]

    • Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1][6]

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar excess of the PFP ester stock solution (typically a 5-15 fold molar excess over the protein) to the stirring biomolecule solution.[4][6]

    • Ensure the final concentration of the organic co-solvent is less than 10% to prevent protein denaturation.[4]

  • Incubate:

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[1][4][6] Gentle stirring or agitation can improve efficiency.[4]

  • Quench the Reaction (Optional):

    • To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 30 minutes.[1] This will consume any unreacted PFP ester.

  • Purify the Conjugate:

    • Remove unreacted PFP ester and byproducts by buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the desired storage buffer.[4]

Protocol 2: Monitoring PFP Ester Stability by HPLC

This protocol allows for the determination of the hydrolytic stability of a PFP ester in a specific buffer.

  • Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.[1]

  • Add a small aliquot of the PFP ester stock solution to the buffer of interest (e.g., PBS, pH 7.4) at a known concentration and temperature.[1]

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

  • Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.[1]

  • Analyze the samples by HPLC using a C18 column and a UV detector to measure the decrease in the PFP ester peak area and the increase of the hydrolyzed product peak area over time.[1]

  • Calculate the half-life of the PFP ester under the tested conditions by plotting the concentration of the remaining ester versus time.[1]

Visualizing Key Processes

Hydrolysis_Mechanism cluster_reaction PFP Ester Hydrolysis PFP_Ester PFP Ester (R-CO-OPFP) Carboxylic_Acid Carboxylic Acid (R-COOH) PFP_Ester->Carboxylic_Acid Hydrolysis PFP_leaving_group Pentafluorophenol (HO-PFP) Water Water (H₂O)

Caption: Base-catalyzed hydrolysis of a PFP ester.

Conjugation_vs_Hydrolysis PFP_Ester PFP Ester Amide_Bond Stable Amide Bond (Desired Product) PFP_Ester->Amide_Bond Aminolysis (Conjugation) Hydrolyzed_Ester Inactive Carboxylic Acid (Byproduct) PFP_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Amine Primary Amine (e.g., on Protein) Water Water (Hydrolysis)

Caption: Competing reactions in PFP ester conjugation.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagents Check PFP Ester Storage and Handling Start->Check_Reagents Check_Buffer Verify Buffer Composition (Amine-Free?) Check_Reagents->Check_Buffer Reagents OK Check_pH Confirm Reaction pH (7.2-8.5?) Check_Buffer->Check_pH Buffer OK Optimize_Ratio Optimize Molar Ratio of PFP Ester to Amine Check_pH->Optimize_Ratio pH OK Success Improved Yield Optimize_Ratio->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Optimizing reaction buffer pH for BCN-PEG3-VC-PFP Ester conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction buffer pH and other conditions for successful conjugation of BCN-PEG3-VC-PFP Ester to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

A1: The optimal pH for the reaction between a PFP ester and a primary amine is typically in the range of 7.0 to 9.0.[1][2][3] For most applications, a pH of 7.2 to 8.5 is recommended to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing hydrolysis of the PFP ester.[4]

Q2: Which buffers are recommended for this conjugation reaction?

A2: Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate/bicarbonate buffer, and HEPES buffer.[2][3][4] Avoid buffers containing primary amines, such as Tris or glycine (B1666218).[3]

Q3: How does pH affect the stability of the this compound?

A3: The PFP ester is susceptible to hydrolysis, and the rate of hydrolysis increases with pH.[1][2] While PFP esters are generally less prone to hydrolysis than NHS esters, maintaining the recommended pH range is crucial for efficient conjugation.[3][5]

Q4: What is the recommended temperature and reaction time?

A4: The reaction can be performed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight, particularly for sensitive biomolecules.[4] Commonly used conditions also include incubation at temperatures ranging from 4-37°C for durations from a few minutes to overnight.[3]

Q5: How can I quench the reaction?

A5: To stop the conjugation reaction, a quenching buffer containing a high concentration of a primary amine can be added. A common quenching buffer is 1M Tris-HCl at a pH of 7.5-8.5 or 1M glycine.[2][4]

Q6: What solvents should be used to dissolve the this compound?

A6: this compound is moisture-sensitive and should be dissolved in a dry, anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][3][4] Do not prepare stock solutions for long-term storage as the PFP ester will readily hydrolyze.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency Incorrect pH: The pH of the reaction buffer may be too low, resulting in protonated, non-nucleophilic primary amines.Optimize the reaction pH to be within the 7.2-8.5 range.[4]
Hydrolysis of PFP Ester: The pH may be too high, or the reaction was left for too long, leading to hydrolysis of the PFP ester. The reagent may also have been exposed to moisture.Ensure the pH does not exceed 9.0.[1][2] Use fresh, anhydrous DMSO or DMF to dissolve the ester immediately before use.[1][3] Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[3]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with the target molecule for the PFP ester.Use an amine-free buffer such as PBS, HEPES, or borate.[2][3][4] If necessary, perform a buffer exchange on your sample using dialysis or a desalting column.[3]
Suboptimal Molar Ratio: The molar ratio of PFP ester to the amine-containing molecule may be too low.Increase the molar excess of the this compound. A common starting point is a 2:1 to 10:1 molar ratio of ester to free amine.[4]
Precipitation of Reagents Low Solubility: The this compound or the target molecule may have limited solubility in the aqueous reaction buffer.The this compound should be dissolved in a minimal amount of organic solvent (DMSO or DMF) before being added to the reaction buffer.[1][3] The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.[1]
Non-specific Binding Reactive Impurities: The target molecule may contain reactive impurities.Purify the amine-containing molecule before the conjugation reaction.
Inconsistent Results Reagent Instability: The this compound is moisture-sensitive and can degrade over time.Store the reagent at -20°C with a desiccant.[] Aliquot the reagent upon receipt to avoid repeated freeze-thaw cycles.[]

Experimental Protocols

Protocol 1: General Conjugation of this compound to an Amine-Containing Protein
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Ensure the buffer is free of any primary amines.

  • Protein Preparation: Dissolve the amine-containing protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • PFP Ester Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Dissolve the required amount of the ester in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[4]

  • Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[4]

  • Quenching (Optional): To terminate the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 30 minutes.[4]

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[3][4]

Data Summary Tables

Table 1: Recommended Reaction Buffer Conditions

Parameter Recommended Range Notes
pH 7.0 - 9.0Optimal efficiency is often found between pH 7.2 and 8.5.[1][2][4]
Buffer Type PBS, HEPES, Borate, Carbonate/BicarbonateMust be free of primary amines.[2][3][4]
Buffer Concentration 50 - 100 mM

Table 2: Reaction Time and Temperature

Temperature Time Suitability
Room Temperature (20-25°C)1 - 4 hoursStandard condition for many proteins.[4]
4°COvernightRecommended for sensitive biomolecules that may degrade at room temperature.[4]
37°C30 minutesCan be used to accelerate the reaction.[3]

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Prepare Amine-Free Reaction Buffer (pH 7.2-8.5) B Prepare Protein Solution (1-10 mg/mL) A->B D Add PFP Ester to Protein Solution B->D C Dissolve BCN-PEG3-VC-PFP Ester in Anhydrous DMSO or DMF C->D E Incubate (RT for 1-4h or 4°C overnight) D->E F Quench Reaction (Optional, with Tris or Glycine) E->F G Purify Conjugate (Desalting Column/Dialysis) F->G

Caption: Experimental workflow for the conjugation of this compound to an amine-containing protein.

pH_Optimization_Logic cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 9.0) pH Reaction pH low_amine Amine is Protonated (-NH3+) (Non-nucleophilic) pH->low_amine Decreasing optimal_amine Amine is Deprotonated (-NH2) (Nucleophilic) pH->optimal_amine Balancing high_hydrolysis Increased PFP Ester Hydrolysis pH->high_hydrolysis Increasing low_result Low Conjugation Yield low_amine->low_result optimal_result High Conjugation Yield optimal_amine->optimal_result optimal_hydrolysis Minimal PFP Ester Hydrolysis optimal_hydrolysis->optimal_result high_result Low Conjugation Yield high_hydrolysis->high_result

Caption: Logical relationship between reaction buffer pH and conjugation efficiency.

References

Technical Support Center: Preventing Antibody Aggregation During Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate antibody aggregation during the labeling process.

Frequently Asked Questions (FAQs)

Q1: What is antibody aggregation and why is it a concern during labeling?

A1: Antibody aggregation is the process where individual antibody molecules self-associate to form larger, often non-functional and potentially immunogenic complexes.[1] During the labeling process, the antibody is subjected to various chemical and physical stresses, such as changes in buffer composition, pH, and temperature, which can disrupt its native structure and promote aggregation.[2] Aggregation is a critical concern as it can lead to reduced therapeutic efficacy, altered pharmacokinetics, and an increased risk of an adverse immune response in patients.

Q2: What are the primary causes of antibody aggregation during the labeling process?

A2: The primary causes of antibody aggregation during labeling include:

  • Suboptimal Buffer Conditions: A buffer pH close to the antibody's isoelectric point (pI) can minimize its net charge, reducing electrostatic repulsion and promoting aggregation.[3] Similarly, very low ionic strength can fail to screen charge-charge interactions effectively.

  • High Antibody Concentration: Increased proximity of antibody molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.

  • Labeling Reagent Properties: Hydrophobic labeling reagents can associate with hydrophobic patches on the antibody surface, leading to aggregation. Over-labeling can also alter the antibody's surface properties and increase its propensity to aggregate.[3]

  • Temperature: Elevated temperatures can induce partial unfolding of the antibody, exposing hydrophobic regions that can lead to aggregation.[1]

  • Mechanical Stress: Vigorous mixing or agitation can cause denaturation at air-liquid interfaces, promoting aggregation.

Q3: How can I detect and quantify antibody aggregation?

A3: Several analytical techniques can be used to detect and quantify antibody aggregation:

  • Size-Exclusion Chromatography (SEC): This is a high-resolution technique that separates molecules based on their size. It can effectively distinguish between monomers, dimers, and larger aggregates.[4][5]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is a rapid and sensitive method for detecting the presence of aggregates.[6][7]

  • Visual Inspection: While not quantitative, visual signs like cloudiness or precipitation are clear indicators of significant aggregation.

Troubleshooting Guides

Issue 1: Visible Precipitate or Cloudiness Observed During/After Labeling

This indicates significant antibody aggregation.

Potential Cause Troubleshooting Steps
Suboptimal Buffer pH Ensure the buffer pH is at least 1-1.5 units away from the antibody's isoelectric point (pI). For most antibodies, a pH range of 6.0-8.0 is suitable.[3]
Inadequate Ionic Strength Increase the salt concentration (e.g., 100-150 mM NaCl) to enhance electrostatic repulsion between antibody molecules.[8]
High Antibody Concentration Reduce the antibody concentration during the labeling reaction. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the labeled antibody.
Hydrophobic Labeling Reagent If using a particularly hydrophobic dye or linker, consider switching to a more hydrophilic or sulfonated version.
Over-labeling Reduce the molar ratio of the labeling reagent to the antibody. Perform a titration to find the optimal ratio that achieves the desired degree of labeling without causing aggregation.[9]
High Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C), though this may require a longer incubation time.[3]
Issue 2: SEC or DLS Analysis Shows an Increase in High Molecular Weight Species

This indicates the formation of soluble aggregates.

Potential Cause Troubleshooting Steps
Incipient Aggregation Incorporate stabilizing excipients into the labeling and storage buffers. See the data presentation section for recommended additives and concentrations.
Slow Aggregation Over Time After labeling, purify the antibody conjugate using SEC to remove any aggregates that have formed. Store the purified conjugate in an optimized buffer containing stabilizers.
Label-Induced Conformational Change The labeling process itself may be slightly destabilizing the antibody. Ensure all other parameters (pH, ionic strength, temperature) are optimized to counteract this.

Data Presentation: Stabilizing Excipients for Antibody Labeling Buffers

The inclusion of excipients in the labeling buffer can significantly reduce aggregation. The following table summarizes common stabilizers and their typical working concentrations.

Excipient Typical Concentration Mechanism of Action Reference
Arginine 50-250 mMSuppresses protein-protein interactions and aggregation.[10]
Sucrose 5-10% (w/v)Stabilizes protein structure through preferential exclusion.[11]
Trehalose 5-10% (w/v)Similar to sucrose, provides thermal and desiccation stability.
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes the native protein conformation.[3]
Polysorbate 20/80 0.01-0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation and stabilize proteins.
Histidine 10-50 mMCan act as a buffer and has been shown to reduce aggregation for some antibodies.[12]

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol provides a general framework for analyzing antibody aggregation using SEC.

  • System Preparation:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) until a stable baseline is achieved.[4]

  • Sample Preparation:

    • Dilute the antibody sample to an appropriate concentration (typically 0.1-1.0 mg/mL) using the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any large particulates.

  • Chromatographic Run:

    • Inject a defined volume of the prepared sample onto the column.

    • Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).

    • Calculate the percentage of each species to quantify the level of aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol outlines the basic steps for using DLS to detect antibody aggregates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Sample Preparation:

    • Filter the antibody sample through a 0.2 µm or smaller filter directly into a clean DLS cuvette to remove dust and other large contaminants.[13]

    • The optimal protein concentration for DLS is instrument-dependent but is typically in the range of 0.1-1.0 mg/mL.

  • Measurement:

    • Place the cuvette in the instrument's sample holder and allow the temperature to equilibrate.

    • Perform the DLS measurement according to the instrument's software instructions. The instrument will collect data on the fluctuations in scattered light.

  • Data Analysis:

    • The software will generate a size distribution profile of the particles in the sample.

    • The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) can also be used as an indicator of the heterogeneity of the sample, with higher values suggesting the presence of aggregates.

Mandatory Visualizations

AntibodyLabelingWorkflow Antibody Labeling and Aggregation Troubleshooting Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Troubleshooting Ab Purified Antibody Labeling Incubation (Controlled Temperature & Time) Ab->Labeling Buffer Labeling Buffer (Optimized pH & Ionic Strength) Buffer->Labeling Reagent Labeling Reagent Reagent->Labeling Purify Removal of Excess Label Labeling->Purify Analysis Aggregation Analysis (SEC, DLS) Purify->Analysis Monomer Monomeric Labeled Antibody Analysis->Monomer No Aggregation Aggregates Aggregated Labeled Antibody Analysis->Aggregates Aggregation Detected Troubleshoot Troubleshoot & Optimize (Buffer, Concentration, Reagent) Aggregates->Troubleshoot Troubleshoot->Ab Lower Concentration Troubleshoot->Buffer Troubleshoot->Reagent Optimize Ratio

Caption: Workflow for antibody labeling and troubleshooting aggregation.

TroubleshootingLogic Logical Flow for Troubleshooting Antibody Aggregation Start Aggregation Detected (Visual, SEC, or DLS) CheckBuffer 1. Evaluate Buffer Conditions Start->CheckBuffer CheckConcentration 2. Assess Antibody & Reagent Concentration Start->CheckConcentration CheckTemperature 3. Review Reaction Temperature Start->CheckTemperature CheckReagent 4. Consider Labeling Reagent Properties Start->CheckReagent OptimizeBuffer Adjust pH away from pI Increase Ionic Strength Add Stabilizers (e.g., Arginine, Sucrose) CheckBuffer->OptimizeBuffer OptimizeConcentration Lower Antibody Concentration Reduce Label:Antibody Ratio CheckConcentration->OptimizeConcentration OptimizeTemperature Perform reaction at lower temperature (e.g., 4°C) CheckTemperature->OptimizeTemperature OptimizeReagent Switch to a more hydrophilic reagent CheckReagent->OptimizeReagent OptimizeBuffer->CheckConcentration Result Re-analyze for Aggregation OptimizeBuffer->Result Implement Changes OptimizeConcentration->CheckTemperature OptimizeConcentration->Result Implement Changes OptimizeTemperature->CheckReagent OptimizeTemperature->Result Implement Changes OptimizeReagent->Result

Caption: Logical flow for troubleshooting antibody aggregation issues.

References

Addressing solubility issues of BCN-PEG3-VC-PFP Ester in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for solubility and handling issues related to BCN-PEG3-VC-PFP Ester, a key reagent in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components? A1: this compound is a versatile, cleavable ADC linker.[1][2][3][4] It consists of four key functional parts:

  • BCN (Bicyclononyne): A strained alkyne for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1]

  • PEG3 (Polyethylene Glycol): A short, hydrophilic 3-unit PEG spacer that improves the solubility and stability of the entire molecule and the resulting ADC, helping to mitigate aggregation.[][]

  • VC (Valine-Citrulline): A dipeptide motif that is specifically designed to be cleaved by intracellular proteases like Cathepsin B, ensuring targeted payload release inside the cell.[7]

  • PFP (Pentafluorophenyl) Ester: A highly reactive activated ester for efficient and clean conjugation to primary or secondary amines on antibodies or payloads under mild conditions.[][7]

Q2: How should this compound be stored? A2: For long-term stability, the compound should be stored as a solid at -20°C in a dry, inert atmosphere and protected from light.[] It is highly moisture-sensitive.[8] To prevent degradation from condensation, ensure the vial equilibrates to room temperature before opening.[8] Aliquoting the solid is recommended to avoid repeated freeze-thaw cycles.[]

Q3: Can I prepare stock solutions of this linker for later use? A3: It is strongly advised not to prepare and store stock solutions. The PFP ester is highly susceptible to hydrolysis, which degrades the molecule into a non-reactive carboxylic acid.[8][9] Solutions should be prepared fresh immediately before each experiment to ensure maximum reactivity.[8][9]

Q4: What solvents are recommended for dissolving this compound? A4: Anhydrous (dry) organic solvents are required. The most commonly recommended solvents are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[7][9] For conjugation reactions in aqueous buffers, a concentrated stock is first prepared in a minimal amount of anhydrous DMSO or DMF and then added to the reaction mixture.[8][10]

Troubleshooting Guide: Solubility & Handling

This section addresses specific issues you may encounter when working with this compound in aqueous-based conjugation reactions.

Issue 1: The compound precipitates immediately when added to my aqueous buffer.

  • Question: I dissolved the linker in DMSO as recommended, but upon adding it to my protein in PBS, a white precipitate formed instantly. What went wrong?

  • Answer: This is a common issue when the concentration of a sparingly soluble organic compound exceeds its solubility limit in an aqueous medium. The hydrophobic nature of the BCN and PFP ester moieties can contribute to this, despite the hydrophilic PEG spacer.[]

    Troubleshooting Steps:

    • Reduce Final Concentration: The most likely cause is that the final concentration of the linker in the aqueous buffer is too high. Try lowering the amount of linker added.

    • Increase Organic Co-solvent: The final reaction mixture may not tolerate the amount of DMSO added. While high concentrations of organic solvents can denature antibodies, you can often include up to 5-10% of a co-solvent like DMSO or DMF in the final reaction volume to improve the solubility of hydrophobic reagents.[12][13]

    • Change Addition Method: Instead of adding the linker solution in one go, add it dropwise to the protein solution while gently vortexing or stirring.[13] This allows for better dispersion and can prevent localized high concentrations that lead to precipitation.

    • Check Buffer pH: Ensure your buffer pH is optimal for the reaction (typically pH 7.2-8.5 for PFP ester reactions with amines) but be aware that higher pH can accelerate hydrolysis of the PFP ester.[9][13]

Issue 2: The linker dissolves initially but then disappears from solution or the reaction fails.

  • Question: My reaction seemed to start fine, but after a few hours, I see low to no conjugation. Could the linker have degraded?

  • Answer: Yes, this is highly likely. The PFP ester is reactive and prone to hydrolysis in aqueous buffers, especially at higher pH or if there is moisture contamination.[8][9] Hydrolysis converts the active PFP ester into an inert carboxylic acid, rendering it unable to react with your protein's amines.

    Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure the DMSO or DMF used to prepare the initial stock solution is anhydrous. Even trace amounts of water can initiate hydrolysis.

    • Prepare Fresh Solutions: Never use a previously prepared solution of the linker. Weigh out and dissolve the required amount immediately before you start the conjugation.[8]

    • Control Reaction Time and Temperature: While reactions can run for several hours, monitor the progress. For sensitive molecules, performing the reaction at 4°C overnight may be an option, but for PFP esters, a shorter reaction time (1-4 hours) at room temperature is often more efficient to outcompete hydrolysis.[9][13]

    • Avoid Amine-Containing Buffers: Do not use buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the PFP ester.[8] Use buffers like PBS, HEPES, or borate (B1201080) instead.[13]

Data Presentation: Recommended Solvents & Conditions
ParameterRecommendationRationale & Notes
Primary Solvents Anhydrous DMSO, Anhydrous DMFHigh dissolving power for the linker. Must be anhydrous to prevent premature hydrolysis of the PFP ester.[7][9]
Reaction Co-solvents Up to 10% DMSO or DMF in final bufferImproves solubility of the linker in the aqueous reaction mixture and can help prevent aggregation of hydrophobic ADCs.[12][13]
Reaction pH pH 7.2 - 8.5Optimal range for the reaction of PFP esters with primary amines.[13] pH > 8.5 significantly increases the rate of hydrolysis.[9]
Reaction Buffers PBS, HEPES, Borate BufferThese are amine-free buffers and will not interfere with the conjugation reaction.[13]
Buffers to Avoid Tris, GlycineThese buffers contain primary amines that will compete with the target molecule, reducing conjugation efficiency.[8]
Experimental Protocols
Protocol: General Procedure for Dissolving and Conjugating this compound to an Antibody

This protocol provides a general workflow. Molar ratios and reaction times should be optimized for your specific antibody and application.

1. Materials & Reagents:

  • This compound (stored at -20°C with desiccant)

  • Antibody (in an amine-free buffer like PBS, pH 7.4)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 100 mM PBS, pH 7.4)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

2. Procedure:

  • Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[8]

  • Prepare Antibody Solution: Adjust the concentration of your antibody in the Reaction Buffer to a typical range of 1-5 mg/mL.

  • Prepare Linker Stock Solution (Immediately Before Use):

    • Weigh the required amount of this compound in a microfuge tube.

    • Add a minimal volume of anhydrous DMSO to dissolve the solid completely, creating a concentrated stock solution (e.g., 10 mM). Vortex gently if needed.

  • Initiate Conjugation Reaction:

    • While gently stirring or vortexing the antibody solution, slowly add the desired molar excess (e.g., 5-10 fold molar excess of linker over antibody) of the freshly prepared linker stock solution.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% to minimize the risk of antibody denaturation.

  • Incubate: Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours.[13] The optimal time should be determined empirically.

  • Quench Reaction (Optional but Recommended): To stop the reaction and consume any unreacted PFP ester, add a small amount of the Quenching Reagent to a final concentration of ~50 mM. Incubate for 30 minutes.

  • Purification: Remove excess, unreacted linker and quenching reagent from the conjugated antibody using a suitable method like size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G cluster_troubleshooting start Start: Dissolving This compound stock_prep Prepare concentrated stock in anhydrous DMSO/DMF start->stock_prep add_to_buffer Add stock solution to aqueous reaction buffer stock_prep->add_to_buffer precipitate Precipitate Forms? add_to_buffer->precipitate no_precipitate Solution is clear. Proceed with reaction. precipitate->no_precipitate No troubleshoot_header Troubleshooting Steps precipitate->troubleshoot_header Yes reduce_conc 1. Reduce final linker concentration add_cosolvent 2. Increase co-solvent % (e.g., 5-10% DMSO) slow_addition 3. Add linker solution slowly with mixing slow_addition->add_to_buffer Retry

Caption: A decision tree for troubleshooting precipitation of the linker.

Experimental Workflow for Antibody Conjugation

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Conjugation cluster_cleanup Step 3: Quench & Purify prep_linker Dissolve Linker in Anhydrous DMSO (Prepare Fresh) mix Add Linker to Antibody (Slowly, with mixing) prep_linker->mix prep_ab Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4) prep_ab->mix incubate Incubate (1-4h at RT) mix->incubate quench Quench with Tris Buffer (Optional) incubate->quench purify Purify ADC via Size-Exclusion Chromatography quench->purify

Caption: Workflow for conjugating the linker to an antibody.

References

Technical Support Center: Improving Drug-to-Antibody Ratio (DAR) Consistency in ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving a consistent drug-to-antibody ratio (DAR) during the production of antibody-drug conjugates (ADCs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?

A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1][2] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window, including its efficacy, toxicity, and pharmacokinetics (PK).[2][3][4] An inconsistent DAR can lead to variable clinical outcomes and potential safety issues.[3]

  • Efficacy: A higher DAR generally means more cytotoxic payload is delivered to the target cell, potentially increasing potency. However, an excessively high DAR doesn't always lead to better efficacy and can be limited by the number of available antigens on cancer cells.[2]

  • Toxicity: High DAR values are often linked to increased systemic toxicity due to the release of the payload into circulation or off-target uptake.[2][3][5]

  • Pharmacokinetics (PK): ADCs with high DARs (e.g., >4) can be more hydrophobic, leading to faster clearance from the bloodstream and a shorter half-life, which can reduce overall therapeutic exposure.[2][5]

Q2: What are the main causes of DAR variability in ADC production?

A2: DAR variability primarily stems from the conjugation chemistry and reaction conditions. Traditional "stochastic" conjugation methods, which target native lysine (B10760008) or cysteine residues, often produce a heterogeneous mixture of ADC species with different DAR values.[3] Key factors influencing DAR variability include:

  • Reactant Stoichiometry: Inconsistent molar ratios of the linker-payload to the antibody.[2][6]

  • Reaction Parameters: Variations in pH, temperature, and reaction time.[6][][8]

  • Antibody Quality: Inconsistent antibody purity, concentration, and post-translational modifications can affect the number of available conjugation sites.[4][]

  • Efficiency of Reduction/Oxidation: For cysteine-based conjugation, incomplete or variable reduction of interchain disulfide bonds is a major source of heterogeneity.[2][9]

  • Linker-Payload Properties: The solubility and stability of the linker-payload can impact conjugation efficiency.[10]

Q3: What are the primary methods to control and achieve a more consistent DAR?

A3: Achieving a consistent DAR relies on precise control over the conjugation process. Modern strategies focus on creating a more homogeneous ADC product:[6]

  • Site-Specific Conjugation: This is the most effective method for controlling DAR. By engineering specific conjugation sites on the antibody (e.g., through incorporating unnatural amino acids or using enzymatic approaches), the drug can be attached at precise locations, resulting in a well-defined DAR.[6]

  • Enzymatic Conjugation: Enzymes like transglutaminase and sortase A can be used to attach payloads at specific sites with high reproducibility.[6]

  • Process Parameter Optimization: Tightly controlling reaction conditions such as stoichiometry, pH, temperature, and reaction time is crucial for both stochastic and site-specific methods.[6][][8]

  • Advanced Purification Techniques: Techniques like Hydrophobic Interaction Chromatography (HIC) can be used to separate and isolate ADC species with a specific DAR.[9]

Q4: How is the DAR of an ADC measured and what are the pros and cons of each method?

A4: Several analytical techniques are used to determine the DAR, each with its own advantages and limitations.[11] The choice of method often depends on the ADC's characteristics and the desired level of detail.[11]

Analytical Technique Principle Advantages Disadvantages Best For
UV-Vis Spectrophotometry Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their distinct extinction coefficients.[11][]Simple, rapid, and requires minimal sample preparation.[11]Provides only the average DAR, not the distribution. Can be inaccurate if absorbance spectra overlap.[11]Rapid estimation of average DAR for in-process control.[11]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated drug.[1][13]Provides information on both the average DAR and the distribution of drug-loaded species.[13] Elution conditions are mild, keeping the ADC intact.[13]May have limited resolution for ADCs with high DARs.[14]Detailed DAR analysis and drug load distribution, especially for cysteine-linked ADCs.[1][13]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates ADC components (e.g., light and heavy chains) under denaturing conditions based on polarity.[1][]Offers better resolution than HIC.[14]Denaturing conditions can lead to the dissociation of antibody chains for some ADCs.[]Detailed DAR analysis at the subunit level (light and heavy chains).[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Directly measures the mass of different ADC species to determine the number of conjugated drugs.[1][11]Provides precise mass measurements and detailed information on drug load distribution.[1][11]More complex instrumentation and data analysis.[1]Detailed characterization of ADC heterogeneity and confirmation of conjugation sites.[1][15]

Section 2: Troubleshooting Guides

Issue 1: Inconsistent DAR Between Batches

Potential Cause Troubleshooting Steps
Inaccurate Reactant Stoichiometry - Verify the concentration of both the antibody and the linker-payload stock solutions before each conjugation reaction. - Use calibrated pipettes and ensure accurate volume measurements. - Perform a titration study to determine the optimal molar ratio of linker-payload to antibody.[2]
Variations in Reaction Conditions - Strictly control and monitor the pH of the reaction buffer. - Use a calibrated thermometer and a temperature-controlled reaction vessel. - Precisely control the reaction time and ensure consistent quenching of the reaction.[6][][8]
Inconsistent Antibody Reduction (for Cysteine Conjugation) - Tightly control the concentration of the reducing agent (e.g., TCEP, DTT), temperature, and incubation time.[9] - Ensure complete removal of the reducing agent before adding the linker-payload to prevent interference.[10] - Characterize the extent of reduction in each batch.
Variable Antibody Quality - Use a consistent source and lot of the antibody. - Characterize the antibody for purity and post-translational modifications that could affect conjugation. - Ensure proper storage and handling of the antibody to prevent degradation.

Issue 2: Low Average DAR

Potential Cause Troubleshooting Steps
Inefficient Antibody Reduction - Increase the molar excess of the reducing agent. - Optimize the reduction time and temperature to ensure complete disulfide bond cleavage.[9]
Suboptimal Conjugation Reaction Conditions - Optimize the pH of the conjugation buffer for the specific chemistry (e.g., pH 6.5-7.5 for maleimide-thiol conjugation).[10] - Increase the molar equivalents of the linker-payload.[10] - Optimize the reaction time and temperature.[10]
Poor Solubility of Linker-Payload - Introduce a limited amount of an organic co-solvent (e.g., DMSO) to improve solubility, being careful not to denature the antibody.[10] - Consider using a more hydrophilic linker to improve the solubility of both the linker-payload and the final ADC.[10]
Interfering Substances in Antibody Buffer - Perform a buffer exchange to remove interfering substances like Tris or other primary amines for NHS-ester chemistry.[4]

Issue 3: High Average DAR and/or ADC Aggregation

Potential Cause Troubleshooting Steps
Excessive Linker-Payload - Reduce the molar ratio of the linker-payload to the antibody.
Over-reduction of Antibody - Decrease the concentration of the reducing agent or shorten the reduction time.
Hydrophobicity of the Payload - High DARs with hydrophobic payloads can lead to aggregation.[5] Aim for a lower, more therapeutically relevant DAR.[9] - Consider using a more hydrophilic linker to mitigate aggregation.[10] - Optimize the formulation buffer to improve ADC stability.
Unfavorable Reaction Conditions - Certain solvents used to dissolve the payload-linker can promote aggregation.[16] Screen for alternative, less denaturing co-solvents.

Section 3: Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general methodology for determining the average DAR and drug-load distribution for a cysteine-linked ADC.

  • Materials:

    • ADC sample

    • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

    • HPLC system with a UV detector

  • Chromatographic Method:

    • Flow Rate: 0.8 mL/min

    • Detection: 280 nm

    • Gradient:

      • 0-5 min: 100% Mobile Phase A

      • 5-35 min: Linear gradient from 100% A to 100% B

      • 35-40 min: 100% Mobile Phase B

      • 40-45 min: Return to 100% Mobile Phase A

      • 45-50 min: Re-equilibration at 100% Mobile Phase A

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR, which are more hydrophobic.[13]

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100

Protocol 2: Cysteine-Based ADC Conjugation

This protocol outlines a general procedure for conjugating a maleimide-activated linker-payload to an antibody via reduced interchain disulfide bonds.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).

    • Add a calculated amount of reducing agent (e.g., TCEP) to achieve the desired molar excess for the target DAR.

    • Incubate at room temperature for 1-2 hours.[9]

    • Remove the excess reducing agent using a desalting column or diafiltration.

  • Conjugation:

    • Dissolve the maleimide-activated linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

    • Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of linker to available thiol groups is 1.5 to 2-fold.[9]

    • Incubate at room temperature for 1-2 hours, protected from light.[9]

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Section 4: Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_output Final Product mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (for Cysteine Conjugation) mAb->Reduction LinkerPayload Linker-Payload Conjugation Conjugation LinkerPayload->Conjugation Reduction->Conjugation Purification Purification (e.g., SEC, TFF) Conjugation->Purification Analysis DAR Analysis (e.g., HIC, LC-MS) Purification->Analysis FinalADC Purified ADC Purification->FinalADC

Caption: A generalized workflow for the production of an Antibody-Drug Conjugate (ADC).

DAR_Troubleshooting_Logic Start Inconsistent DAR Observed CheckStoichiometry Verify Reactant Stoichiometry Start->CheckStoichiometry CheckConditions Review Reaction Conditions (pH, Temp, Time) CheckStoichiometry->CheckConditions Correct AdjustStoichiometry Adjust Molar Ratios CheckStoichiometry->AdjustStoichiometry Incorrect CheckReduction Assess Reduction Efficiency CheckConditions->CheckReduction Consistent OptimizeConditions Optimize Reaction Parameters CheckConditions->OptimizeConditions Variable CheckPurity Analyze Antibody & Linker-Payload Purity CheckReduction->CheckPurity Consistent OptimizeReduction Optimize Reduction Step CheckReduction->OptimizeReduction Inconsistent PurifyReagents Purify/Re-qualify Reagents CheckPurity->PurifyReagents Impure End Consistent DAR Achieved CheckPurity->End Pure AdjustStoichiometry->End OptimizeConditions->End OptimizeReduction->End PurifyReagents->End

Caption: A logical troubleshooting workflow for addressing inconsistent DAR in ADC production.

References

Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the molar ratio of linker to antibody for efficient conjugation, a critical step in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: Why is the molar ratio of linker to antibody a critical parameter in ADC development?

The molar ratio of the linker-payload to the antibody during the conjugation reaction is a crucial parameter that directly influences the resulting Drug-to-Antibody Ratio (DAR).[1][2] The DAR, which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that can significantly impact the ADC's efficacy, safety, and pharmacokinetic profile.[3][4] An optimal DAR is essential for balancing therapeutic potency with potential toxicity.[5]

Q2: What are the common types of linkers used in ADCs?

Linkers are broadly categorized as either cleavable or non-cleavable.[6][7][]

  • Cleavable linkers are designed to release the cytotoxic payload under specific conditions within the target cell, such as low pH or the presence of certain enzymes.[7][]

  • Non-cleavable linkers release the drug only after the complete degradation of the antibody within the lysosome.[7][9]

The choice of linker chemistry is critical and influences the ADC's stability, safety, and overall effectiveness.[7][10]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the efficacy and safety of an ADC?

The DAR has a profound impact on the therapeutic window of an ADC.

  • Efficacy: Generally, a higher DAR can lead to increased in vitro potency.[3][11] However, this does not always translate to better in vivo efficacy.[2][3]

  • Safety and Pharmacokinetics: Very high DAR values (e.g., 8 or more) can lead to issues such as increased aggregation, faster clearance from circulation, and off-target toxicity.[2][3][11][12] This is often due to the increased hydrophobicity of the ADC.[12][13] Conversely, a low DAR may result in insufficient potency.[5] Preclinical studies suggest that a DAR value between 2 and 6 often provides a better therapeutic index.[3][11]

Q4: What are the standard methods for determining the Drug-to-Antibody Ratio (DAR)?

Several analytical techniques are used to determine the average DAR and the distribution of drug-loaded species.[5][14][15] The most common methods include:

  • Ultraviolet-Visible (UV/Vis) Spectroscopy: A straightforward method to determine the average DAR by measuring the absorbance of the ADC at two different wavelengths.[14][15][]

  • Hydrophobic Interaction Chromatography (HIC): A standard technique for analyzing the distribution of different DAR species, especially for cysteine-conjugated ADCs.[5][14][17]

  • Reversed-Phase Liquid Chromatography (RPLC): Often used to estimate the average DAR, typically after denaturing the ADC.[14][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the DAR distribution and can identify different drug-loaded forms of the ADC.[5][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation and purification of ADCs.

Problem Possible Causes Troubleshooting Steps
Low average DAR despite using an appropriate molar excess of linker-payload. 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency.[1] 2. Inactive Linker-Payload: The linker-payload may have degraded due to improper storage or handling.[1] 3. Interfering Buffer Components: Certain substances in the antibody buffer can interfere with the conjugation reaction.[1]1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to identify the optimal conditions for your specific antibody and linker-payload.[1] 2. Verify Linker-Payload Activity: Use a fresh batch of the linker-payload or confirm the activity of the current stock.[1] 3. Perform Buffer Exchange: If necessary, exchange the antibody into a suitable conjugation buffer to remove any interfering components.[1]
High levels of aggregation in the final ADC product. 1. Hydrophobicity of the Payload: Many cytotoxic drugs are hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[1][12][13] 2. Harsh Conjugation Conditions: High temperatures or extreme pH during conjugation can cause the antibody to denature and aggregate.[1][12] 3. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation.[18]1. Reduce Molar Excess of Linker-Payload: A lower molar ratio during conjugation can result in a lower DAR and reduced aggregation.[1] 2. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[1] 3. Use Milder Reaction Conditions: Perform the conjugation at a lower temperature or for a shorter duration.[1] 4. Immobilize Antibody: Consider immobilizing the antibody on a solid support during conjugation to prevent aggregation.[18]
Inconsistent DAR values between different batches. 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or linker-payload can lead to inconsistent results.[1] 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR.[1] 3. Inconsistent Purification Process: Differences in the purification method can lead to the enrichment of different DAR species.[1]1. Thoroughly Characterize Starting Materials: Ensure consistent quality of the antibody and linker-payload for each batch.[1] 2. Standardize Reaction Protocols: Implement strict controls over all reaction parameters to ensure reproducibility. 3. Validate the Purification Method: Ensure the purification process is robust and consistently applied across all batches.

Experimental Protocols

General Antibody-Drug Conjugation Protocol (Cysteine-Linker)

This protocol outlines a general procedure for conjugating a maleimide-activated linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

1. Antibody Preparation:

  • Start with a purified monoclonal antibody solution at a concentration of 5-10 mg/mL.
  • If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).

2. Antibody Reduction:

  • Add a calculated amount of a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution to achieve the desired molar excess (e.g., a 5-fold molar excess for a target DAR of 4).[19]
  • Incubate the reaction at room temperature for 1-2 hours.[19]

3. Conjugation Reaction:

  • Dissolve the maleimide-activated linker-payload in a minimal amount of an organic co-solvent like DMSO.[19]
  • Add the dissolved linker-payload to the reduced antibody solution. A common starting point is a 5-10 fold molar excess of the linker-payload over the antibody.[20]
  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

4. Quenching the Reaction:

  • Add an excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.

5. Purification of the ADC:

  • Purify the ADC to remove unreacted linker-payload, quenching reagent, and any aggregates. Common purification methods include:
  • Size Exclusion Chromatography (SEC): To remove aggregates and smaller molecules.[19]
  • Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.[][22]
  • Tangential Flow Filtration (TFF): For buffer exchange and removal of small molecule impurities.[]

Determination of Average DAR by UV/Vis Spectroscopy

1. Determine Extinction Coefficients:

  • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance of the drug (λmax_drug).
  • Measure the absorbance of a known concentration of the linker-payload at 280 nm and at its λmax_drug.
  • Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).[1]

2. Measure the Absorbance of the ADC:

  • Measure the absorbance of the purified ADC sample at 280 nm (A_280) and at λmax_drug (A_λmax_drug).[1]

3. Calculate the Concentrations:

  • The total absorbance at each wavelength is the sum of the absorbances of the antibody and the drug. This can be expressed as a system of two simultaneous equations:[1]
  • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
  • A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
  • Solve these equations for the concentration of the antibody (C_Ab) and the concentration of the drug (C_Drug).[1]

4. Calculate the Average DAR:

  • DAR = C_Drug / C_Ab

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Purification & Analysis Antibody Purified Antibody Reduction Antibody Reduction Antibody->Reduction Linker_Payload Linker-Payload Conjugation Conjugation Reaction Linker_Payload->Conjugation Reduction->Conjugation Quenching Quenching Conjugation->Quenching Purification ADC Purification Quenching->Purification Characterization Characterization (DAR, etc.) Purification->Characterization

Caption: Experimental workflow for ADC production.

Troubleshooting_Logic start Problem Encountered low_dar Low Average DAR start->low_dar high_agg High Aggregation start->high_agg inconsistent_dar Inconsistent DAR start->inconsistent_dar cause_low_dar Suboptimal Reaction? Inactive Linker? Interfering Buffer? low_dar->cause_low_dar cause_high_agg High DAR? Harsh Conditions? Wrong Buffer? high_agg->cause_high_agg cause_inconsistent_dar Variable Materials? Poor Control? Inconsistent Purification? inconsistent_dar->cause_inconsistent_dar solution_low_dar Optimize Reaction Verify Linker Activity Buffer Exchange cause_low_dar->solution_low_dar Yes solution_high_agg Reduce Molar Ratio Optimize Buffer Use Milder Conditions cause_high_agg->solution_high_agg Yes solution_inconsistent_dar Characterize Materials Standardize Protocol Validate Purification cause_inconsistent_dar->solution_inconsistent_dar Yes

Caption: Troubleshooting logic for common ADC conjugation issues.

References

Validation & Comparative

A Comparative Guide to Cleavable ADC Linkers: BCN-PEG3-VC-PFP Ester in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker component playing a critical role in defining the therapeutic index of these targeted cancer therapies. An ideal linker must ensure the stability of the ADC in systemic circulation, preventing premature payload release and associated off-target toxicity, while enabling efficient and specific cleavage at the tumor site. This guide provides an in-depth, objective comparison of the BCN-PEG3-VC-PFP Ester with other prominent cleavable ADC linkers, supported by experimental data and detailed methodologies.

Introduction to this compound

The this compound is a multifaceted cleavable ADC linker designed for advanced bioconjugation strategies. Its structure incorporates several key functional units, each contributing to the overall performance of the resulting ADC.

  • Bicyclononyne (BCN): This strained alkyne facilitates a highly efficient and selective copper-free click chemistry reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with an azide-modified antibody. This bioorthogonal conjugation method allows for precise control over the drug-to-antibody ratio (DAR) and the creation of homogeneous ADCs.[1][2]

  • Polyethylene Glycol (PEG3): The short, hydrophilic three-unit PEG spacer enhances the solubility of the linker-payload conjugate. This is particularly beneficial for mitigating the aggregation often associated with hydrophobic cytotoxic payloads, thereby improving the stability and pharmacokinetic profile of the ADC.[3][4]

  • Valine-Citrulline (VC): This dipeptide sequence is a well-established substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[5] This enzymatic cleavage mechanism ensures that the cytotoxic payload is released specifically within the target cancer cells following internalization of the ADC.[5]

  • Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive activated ester designed for efficient and clean conjugation to a primary amine on the cytotoxic payload under mild conditions. This reactivity is crucial for preserving the integrity of both the payload and the linker during the synthesis of the drug-linker construct.[2]

Comparative Analysis of Cleavable ADC Linkers

The performance of an ADC is intricately linked to the choice of its linker. This section compares the this compound to other commonly used cleavable linkers, focusing on key performance parameters.

Linker Technologies at a Glance

Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. The most common cleavage mechanisms are enzymatic, pH-sensitive, and redox-sensitive.

  • Enzyme-Sensitive Linkers: These are the most widely used cleavable linkers in clinically approved ADCs.[6] They typically incorporate peptide sequences that are substrates for proteases abundant in the lysosomal compartment of tumor cells. The valine-citrulline (VC) dipeptide is a prime example, demonstrating high stability in plasma and efficient cleavage by Cathepsin B.[7]

  • pH-Sensitive Linkers: Hydrazone linkers are a classic example of this class. They are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6] However, concerns about their stability in circulation have been a limiting factor.[6]

  • Redox-Sensitive Linkers: Disulfide linkers exploit the higher concentration of reducing agents, such as glutathione (B108866) (GSH), inside cells compared to the bloodstream. This differential redox potential allows for selective cleavage of the disulfide bond and release of the payload within the tumor cell.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

Linker TypeConjugation ChemistryADC ModelPlasma SourceStability Metric (Half-life)Reference
Val-Cit Dipeptide Maleimide (B117702)cAC10-MMAECynomolgus Monkey~230 hours (9.6 days)[4]
Val-Cit Dipeptide MaleimideTrastuzumab-mcVC-PABC-AuristatinHumanDiscrepancy noted between DAR loss and free payload, suggesting transfer to albumin[8][9]
Hydrazone N/ANot SpecifiedHuman and Mouse~2 days[6]
Silyl Ether (pH-sensitive) N/AMMAE conjugateHuman>7 days[6]
Sulfatase-cleavable N/AVal-Ala and Val-Cit conjugatesMouse>7 days (compared to <1 hour for Val-Ala/Cit)[6]

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeADC ModelCell LineIC50Reference
β-galactosidase-cleavable Trastuzumab-MMAEHER2+8.8 pmol/L[6]
Val-Cit Trastuzumab-MMAEHER2+14.3 pmol/L[6]
Sulfatase-cleavable Not SpecifiedHER2+61 and 111 pmol/L[6]
Non-cleavable Not SpecifiedHER2+609 pmol/L[6]

Note: Specific IC50 values for ADCs utilizing the this compound linker were not found in the context of a direct comparison with other linkers in the searched literature.

Table 3: Comparative In Vivo Efficacy of ADCs with Different Linkers

Linker TypeADC ModelXenograft ModelEfficacy OutcomeReference
β-galactosidase-cleavable Trastuzumab-MMAEXenograft mouse model57% and 58% reduction in tumor volume at 1 mg/kg[6]
Triglycyl peptide (CX) CX-DM1EGFR and EpCAM xenograft mouse modelsMore active at 3 mg/kg than SMCC-DM1 ADCs at 15 mg/kg[6]
Val-Cit Disulfide-PBD-ADCHuman non-Hodgkin lymphoma tumor xenograftSimilar activity to maleimide peptide (Val-Cit)-PBD-ADC at several doses[6]

Note: Direct in vivo efficacy data comparing ADCs with this compound to other linkers was not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the evaluation of ADC linker performance.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from different species and quantify the rate of premature drug deconjugation.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[7]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[7]

  • Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

    • ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[7]

    • LC-MS: This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[7]

In Vivo Pharmacokinetic (PK) Studies

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.

Methodology:

  • Administration: Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).[7]

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[7]

  • Plasma Isolation: Process the blood samples to isolate plasma.[7]

  • Analysis: Quantify the concentrations of total antibody, intact ADC, and free payload in the plasma samples using validated analytical methods such as ELISA and LC-MS/MS.

  • Parameter Calculation: Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and half-life (t½).

Cathepsin B Cleavage Assay (Fluorometric)

Objective: To assess the susceptibility of a peptide linker to cleavage by Cathepsin B.

Methodology:

  • Substrate: Utilize a fluorogenic substrate where the peptide linker is conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) and a quencher.

  • Enzyme Activation: Activate Cathepsin B in an appropriate assay buffer (typically acidic, pH 5.0-6.0).

  • Reaction Initiation: Add the activated Cathepsin B to the peptide linker substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence microplate reader. The increase in fluorescence is directly proportional to the rate of cleavage.

  • Data Analysis: Determine kinetic parameters (Km and kcat) by measuring the reaction rate at different substrate concentrations.

In Vitro Bystander Effect Assay (Co-culture)

Objective: To determine if the payload released from an ADC can kill neighboring antigen-negative tumor cells.

Methodology:

  • Cell Lines: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line that is sensitive to the payload. The Ag- cell line is typically engineered to express a fluorescent protein (e.g., GFP) for identification.[10]

  • Co-culture: Seed a mixed population of Ag+ and Ag- cells in a culture plate.

  • ADC Treatment: Treat the co-culture with the ADC at various concentrations.

  • Analysis: After a set incubation period (e.g., 72-96 hours), use flow cytometry or high-content imaging to quantify the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) cell populations separately.[10] A significant reduction in the viability of the Ag- cells in the presence of the ADC and Ag+ cells indicates a bystander effect.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell Antibody Antibody Linker BCN-PEG3-VC Antibody->Linker Azide-BCN Click Chemistry Payload Cytotoxic Payload Linker->Payload Amide Bond Receptor Tumor Antigen Endosome Endosome (pH 5.0-6.5) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) + Cathepsin B Endosome->Lysosome 3. Trafficking Released_Payload Released Payload Lysosome->Released_Payload 4. Linker Cleavage ADC_ext->Receptor 1. Binding Apoptosis Apoptosis Released_Payload->Apoptosis 5. Cytotoxicity

Figure 1. Mechanism of Action for a BCN-PEG3-VC Linker ADC.

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation start Start: ADC Candidates (Different Linkers) plasma_stability Plasma Stability Assay (Human, Mouse, Rat Plasma) start->plasma_stability cytotoxicity Cytotoxicity Assay (IC50 Determination) start->cytotoxicity cleavage_assay Enzymatic Cleavage Assay (e.g., Cathepsin B) start->cleavage_assay data_analysis Comparative Data Analysis (Stability, Potency, Efficacy) plasma_stability->data_analysis cytotoxicity->data_analysis cleavage_assay->data_analysis pk_study Pharmacokinetic (PK) Study (Animal Model) efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study selection Lead Candidate Selection efficacy_study->selection data_analysis->pk_study

Figure 2. Experimental Workflow for Comparative Analysis of ADC Linkers.

cluster_bcn BCN-based Linker cluster_maleimide Maleimide-based Linker bcn_linker BCN-PEG3-VC-Payload bcn_adc Homogeneous ADC (via SPAAC) bcn_linker->bcn_adc bcn_antibody Azide-Modified Antibody bcn_antibody->bcn_adc maleimide_linker mc-VC-PABC-Payload maleimide_adc Heterogeneous ADC (via Michael Addition) maleimide_linker->maleimide_adc maleimide_antibody Thiol-Containing Antibody (Reduced Disulfides) maleimide_antibody->maleimide_adc

Figure 3. Logical Relationship of BCN vs. Maleimide Conjugation Strategies.

Conclusion

The selection of a cleavable linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate. The this compound represents an advanced linker technology that leverages bioorthogonal click chemistry for precise ADC construction, a hydrophilic PEG spacer to improve physicochemical properties, and a well-characterized enzyme-cleavable dipeptide for specific payload release.

While direct quantitative comparisons with other linkers in a head-to-head fashion are not always readily available in the public domain, the individual components of the this compound are well-validated and offer theoretical advantages in terms of homogeneity and improved pharmacokinetics. The maleimide-based mc-VC-PABC linker remains a widely used and effective cleavable linker, though it can lead to more heterogeneous ADC products. Ultimately, the optimal linker choice will depend on the specific antibody, payload, and target indication. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to inform the rational design of next-generation ADCs.

References

In Vivo Stability of Antibody-Drug Conjugates: A Comparative Analysis of BCN-PEG3-VC-PFP Ester Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vivo stability of ADCs featuring the BCN-PEG3-VC-PFP Ester linker and other common linker technologies, supported by experimental data.

Understanding the this compound Linker

The this compound is a cleavable linker system designed for the development of ADCs. Its multi-component structure offers distinct advantages:

  • Bicyclononyne (BCN): A strained alkyne that facilitates copper-free "click chemistry" for conjugation to an azide-modified antibody. This bioorthogonal reaction is highly efficient and specific.[2]

  • Polyethylene Glycol (PEG3): A three-unit PEG spacer enhances the hydrophilicity of the linker-drug conjugate. This can improve solubility, reduce aggregation, and potentially lead to a better pharmacokinetic profile.[]

  • Valine-Citrulline (VC): A dipeptide motif that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][] This enzymatic cleavage allows for the specific release of the cytotoxic payload inside the target cancer cells.[]

  • Pentafluorophenyl (PFP) Ester: A highly reactive functional group that enables efficient conjugation of the linker to an amine-containing cytotoxic payload.[]

Comparative Analysis of Linker Stability

The in vivo stability of an ADC is primarily dictated by the chemical nature of its linker. Linkers are broadly categorized as cleavable or non-cleavable.[1]

Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[1] The this compound falls into the enzyme-sensitive category.

Non-Cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload. This generally leads to higher stability in circulation.[5]

Linker TypeCleavage MechanismKey In Vivo Stability CharacteristicsAdvantagesDisadvantages
This compound Protease (Cathepsin B)Expected to have good plasma stability due to the Val-Cit motif, with enhanced solubility and potentially improved pharmacokinetics from the PEG3 spacer.[][] The BCN moiety provides a stable conjugation point.Specific payload release in the tumor microenvironment; PEG spacer can improve biophysical properties.[][]The Val-Cit component can be susceptible to premature cleavage by carboxylesterase 1c (Ces1c) in mouse models, leading to faster clearance than in humans.[6]
Standard Val-Cit (e.g., MC-VC-PABC) Protease (Cathepsin B)Generally stable in human plasma but shows instability in mouse plasma due to Ces1c activity.[6][7]Well-established and clinically validated in several approved ADCs.[]Species-dependent stability can complicate preclinical to clinical translation.[8] Potential for off-target toxicity if prematurely cleaved.[1]
Hydrazone pH-sensitive (acidic)Designed to be stable at neutral blood pH but hydrolyze in the acidic environment of endosomes and lysosomes.[5]Targeted release in acidic intracellular compartments.Can be associated with non-specific drug release in clinical studies.[5]
Disulfide Redox-sensitiveCleaved in the reducing environment of the cell (high glutathione (B108866) concentration).[1]Intracellular-specific release mechanism.Stability can be variable, and premature cleavage can occur.
Non-Cleavable (e.g., SMCC) Proteolytic degradation of the antibodyHigh plasma stability.[5]Increased stability in circulation can lead to a wider therapeutic window.[5]Requires complete antibody degradation for payload release; the released payload is an amino acid adduct which must retain activity.
Tandem-Cleavage (e.g., Glucuronide-VC) Dual enzymatic cleavageShows dramatically improved stability in rat plasma compared to monocleavage Val-Cit linkers.[9]Enhanced stability and potentially better tolerability.[9]More complex linker synthesis.

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of in vivo linker stability is crucial for ADC development. The following are standard experimental protocols used in the field.[10]

Pharmacokinetic (PK) Analysis of Intact ADC and Total Antibody

This method determines the clearance rate of the intact ADC compared to the total antibody concentration in plasma over time. A faster clearance of the intact ADC relative to the total antibody is indicative of linker instability.[10]

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously (IV) to a relevant animal model (e.g., mice, rats, or non-human primates).

  • Sample Collection: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 96h, 168h).

  • Plasma Processing: Process the blood samples to obtain plasma.

  • Quantification of Total Antibody: Use a ligand-binding assay, such as an enzyme-linked immunosorbent assay (ELISA), to measure the concentration of the total antibody (both conjugated and unconjugated).

  • Quantification of Intact ADC: Employ a second ELISA that uses an anti-payload antibody for detection to specifically quantify the concentration of the intact ADC (antibody with the payload still attached).

  • Data Analysis: Plot the concentration-time profiles for both total antibody and intact ADC. Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Quantification of Free Payload in Plasma by LC-MS/MS

This method directly measures the amount of cytotoxic drug that has been prematurely released into the circulation.[1]

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the PK analysis protocol.

  • Sample Preparation:

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC and albumin.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatographic method to separate the free payload from other plasma components.

    • Quantify the payload using multiple reaction monitoring (MRM) with a stable isotope-labeled internal standard.

  • Data Analysis: Generate a standard curve using known concentrations of the payload to quantify the amount of free payload in the plasma samples at each time point.

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved in ADC stability assessment, the following diagrams illustrate the key workflows and mechanisms.

ADC_Stability_Assessment_Workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis cluster_data_analysis Data Interpretation ADC_Admin ADC Administration (IV Injection) Animal_Model Animal Model (e.g., Mouse, Rat) ADC_Admin->Animal_Model Blood_Collection Serial Blood Sampling Animal_Model->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (for free payload) Plasma_Separation->Protein_Precipitation ELISA_Total_Ab ELISA for Total Antibody Plasma_Separation->ELISA_Total_Ab ELISA_Intact_ADC ELISA for Intact ADC Plasma_Separation->ELISA_Intact_ADC LCMS_Free_Payload LC-MS/MS for Free Payload Protein_Precipitation->LCMS_Free_Payload PK_Analysis Pharmacokinetic Analysis ELISA_Total_Ab->PK_Analysis ELISA_Intact_ADC->PK_Analysis Stability_Assessment Stability Assessment LCMS_Free_Payload->Stability_Assessment PK_Analysis->Stability_Assessment

Experimental workflow for assessing ADC in vivo stability.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell ADC_Circulating Intact ADC Binding Binding ADC_Circulating->Binding 1. Targeting Tumor_Antigen Tumor Antigen Binding->Tumor_Antigen Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death Payload_Release->Cell_Death 3. Cytotoxicity

General mechanism of action for an antibody-drug conjugate.

Conclusion

The this compound represents a sophisticated linker technology that leverages the advantages of bioorthogonal chemistry, PEGylation, and enzyme-cleavable dipeptides for the targeted delivery of cytotoxic payloads. While direct head-to-head in vivo stability data for this specific construct is limited, the extensive research on Val-Cit-containing linkers provides a strong basis for predicting its performance. The inclusion of a PEG spacer is anticipated to confer favorable pharmacokinetic properties. However, researchers should remain mindful of the known species-specific instability of the Val-Cit moiety, particularly in preclinical mouse models, and consider this when designing and interpreting in vivo studies. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of the in vivo stability of ADCs constructed with this and other linker technologies, enabling the selection of candidates with the optimal therapeutic index.

References

Mass Spectrometry vs. Alternative Methods for Confirming BCN-PEG3-VC-PFP Ester Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of antibody-drug conjugates (ADCs) and other bioconjugates, robust analytical methods are paramount for confirming successful conjugation. This guide provides a comparative analysis of mass spectrometry and other common techniques for verifying the conjugation of a BCN-PEG3-VC-PFP ester to a target molecule.

The successful conjugation of linker-payloads to antibodies or other biologics is a critical step in the development of targeted therapies. The this compound is a popular linker-payload system, and its successful conjugation must be rigorously confirmed. This guide compares the performance of mass spectrometry with alternative methods such as SDS-PAGE and UV-Vis spectroscopy, providing supporting data and detailed experimental protocols.

Comparative Analysis of Analytical Techniques

Mass spectrometry stands out for its ability to provide precise mass information, directly confirming the covalent attachment of the linker-payload to the target molecule. In contrast, techniques like SDS-PAGE and UV-Vis spectroscopy offer indirect evidence of conjugation and are often used as complementary methods.

Analytical TechniquePrincipleInformation ProvidedResolutionThroughput
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Direct confirmation of conjugation, precise mass of the conjugate, drug-to-antibody ratio (DAR).HighMedium
SDS-PAGE Separates proteins based on their molecular weight.Indirect evidence of conjugation through a shift in molecular weight.LowHigh
UV-Vis Spectroscopy Measures the absorbance of light by the sample.Indirect evidence of conjugation by detecting the absorbance of the payload's chromophore.LowHigh
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Can be used to determine the distribution of drug-to-antibody ratios (DARs).MediumMedium

Experimental Workflow: Mass Spectrometry Analysis

The following diagram outlines a typical workflow for the confirmation of a this compound conjugation using mass spectrometry.

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_results Results sample Conjugated Antibody deglycosylation Deglycosylation (optional) sample->deglycosylation reduction Reduction of Disulfide Bonds deglycosylation->reduction desalting Desalting reduction->desalting lc_separation LC Separation desalting->lc_separation Inject ms_acquisition Mass Spectrometry Acquisition lc_separation->ms_acquisition data_analysis Data Analysis ms_acquisition->data_analysis mass_confirmation Confirmation of Conjugate Mass data_analysis->mass_confirmation dar_determination DAR Determination data_analysis->dar_determination

Caption: Workflow for mass spectrometry analysis of antibody-drug conjugates.

Detailed Experimental Protocols

Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • If the antibody is glycosylated, deglycosylate using an appropriate enzyme (e.g., PNGase F) to reduce heterogeneity.

    • Reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

    • Desalt the sample using a C4 ZipTip or equivalent to remove non-volatile salts.

  • LC Separation:

    • Separate the light and heavy chains using a reverse-phase liquid chromatography (RPLC) column (e.g., a C4 column).

    • Use a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to elute the proteins.

  • MS Acquisition:

    • Analyze the eluting proteins using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

    • Acquire data in a mass range that encompasses the expected masses of the unconjugated and conjugated light and heavy chains.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the proteins.

    • Compare the observed masses with the theoretical masses of the unconjugated and conjugated chains to confirm conjugation.

    • Calculate the drug-to-antibody ratio (DAR) by analyzing the relative abundance of the different conjugated species.

SDS-PAGE
  • Sample Preparation: Prepare the conjugated antibody and a non-conjugated control at the same concentration.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., a 4-12% Bis-Tris gel) and run the electrophoresis under reducing or non-reducing conditions.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Analysis: Compare the band patterns of the conjugated and unconjugated samples. A successful conjugation will result in a shift in the molecular weight of the corresponding protein band.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare solutions of the conjugated antibody and the unconjugated antibody at the same concentration.

  • Measurement: Measure the UV-Vis absorbance spectra of the samples from 250 nm to 400 nm.

  • Analysis: The spectrum of the conjugated antibody should show an additional absorbance peak corresponding to the chromophore of the payload, which is absent in the unconjugated antibody spectrum. The ratio of the absorbance at the payload's maximum wavelength to the absorbance at 280 nm (protein) can be used to estimate the DAR.

Conclusion

While techniques like SDS-PAGE and UV-Vis spectroscopy can provide initial, indirect evidence of successful conjugation, mass spectrometry offers definitive confirmation with high precision and detail. The ability to determine the exact mass of the conjugate and calculate the drug-to-antibody ratio makes mass spectrometry the gold standard for the characterization of bioconjugates such as those involving BCN-PEG3-VC-PFP esters. For comprehensive and reliable analysis, a combination of these techniques is often employed, with mass spectrometry providing the ultimate confirmation.

Comparative study of BCN vs DBCO for copper-free click chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of bioconjugation, copper-free click chemistry has emerged as an indispensable tool for researchers, scientists, and drug development professionals. This powerful technique allows for the efficient and specific covalent labeling of biomolecules in their native environment without the need for cytotoxic copper catalysts. At the forefront of this technology are the cyclooctyne (B158145) reagents, Bicyclononyne (BCN) and Dibenzocyclooctyne (DBCO). This guide provides an objective, data-driven comparison of BCN and DBCO to aid in the selection of the most appropriate reagent for your specific research needs.

Performance Comparison: Reaction Kinetics and Stability

The choice between BCN and DBCO often hinges on a trade-off between reaction kinetics and stability. DBCO is renowned for its exceptional reactivity, which is attributed to its significant ring strain. In contrast, BCN, while still highly effective, exhibits more moderate reaction rates but offers advantages in terms of stability and hydrophilicity.

ParameterBCN (Bicyclononyne)DBCO (Dibenzocyclooctyne)Key Takeaway
Second-Order Rate Constant (k) with Azides (M⁻¹s⁻¹) ~0.1 - 1.0~1.0 - 10.0DBCO reacts significantly faster with azides than BCN, making it ideal for applications requiring rapid conjugation.
Stability in Aqueous Buffer Generally stable, but can be susceptible to slow degradation over extended periods.Highly stable, showing minimal degradation over long-term storage and in biological media.DBCO offers superior long-term stability, which is critical for multi-step or lengthy experimental protocols.
Hydrophilicity More hydrophilic compared to DBCO, which can improve solubility and reduce non-specific binding of conjugates.More hydrophobic, which can sometimes lead to aggregation or non-specific interactions with biomolecules.BCN's hydrophilicity can be advantageous for maintaining the solubility and function of labeled proteins.
Size/Steric Hindrance Smaller and less sterically hindered, potentially allowing for labeling in more constrained environments.Larger and more sterically bulky due to the fused benzene (B151609) rings.The smaller size of BCN may be beneficial when labeling sterically hindered sites on a biomolecule.

Experimental Workflow: A Comparative Approach

To objectively evaluate the performance of BCN and DBCO for a specific application, a standardized experimental workflow is essential. The following diagram outlines a typical process for comparing the efficiency of bioconjugation using these two reagents.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_analysis 3. Analysis A Prepare Azide-Modified Biomolecule (e.g., Protein-N3) C1 Incubate Biomolecule-N3 with BCN Reagent A->C1 Split Sample C2 Incubate Biomolecule-N3 with DBCO Reagent A->C2 Split Sample B1 Prepare BCN Reagent Stock (e.g., BCN-Fluorophore) B1->C1 B2 Prepare DBCO Reagent Stock (e.g., DBCO-Fluorophore) B2->C2 D Remove Excess Reagent (e.g., SEC, Dialysis) C1->D C2->D E Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) D->E F Quantify Labeling Efficiency (e.g., Spectroscopy) E->F

Comparative workflow for BCN vs. DBCO bioconjugation.

Detailed Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the comparative workflow.

1. Preparation of Reagents:

  • Azide-Modified Biomolecule: Prepare the biomolecule of interest (e.g., protein, antibody) with a terminal azide (B81097) group using standard amine-reactive chemistry (e.g., NHS-Azide) or genetic encoding with unnatural amino acids. Purify the azide-modified biomolecule to remove any unreacted labeling reagents.

  • BCN/DBCO Reagent Stocks: Prepare stock solutions of the BCN and DBCO derivatives (e.g., fluorescently tagged) in a compatible solvent such as DMSO. The concentration should be determined based on the desired molar excess for the labeling reaction.

2. Copper-Free Click Reaction:

  • In separate reaction vessels, combine the azide-modified biomolecule with the BCN and DBCO reagents at a defined molar ratio (e.g., 1:10 biomolecule to cyclooctyne).

  • The reaction is typically performed in a biocompatible buffer (e.g., PBS, pH 7.4).

  • Incubate the reactions at a controlled temperature (e.g., 4°C, 25°C, or 37°C) for a specific time course. It is recommended to take aliquots at various time points to monitor the reaction progress.

3. Analysis of Conjugation Efficiency:

  • Removal of Excess Reagent: After the incubation period, remove the unreacted BCN or DBCO reagent using a suitable method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

  • Characterization: Analyze the purified conjugates by SDS-PAGE to visualize the shift in molecular weight upon labeling. Further characterization by mass spectrometry can confirm the precise molecular weight of the conjugate.

  • Quantification: Quantify the degree of labeling by measuring the absorbance of the fluorophore (if a fluorescent derivative was used) and the protein (e.g., at 280 nm). The ratio of these values can be used to calculate the labeling efficiency.

Logical Relationship: Selecting the Right Reagent

The decision-making process for choosing between BCN and DBCO can be visualized as a logical flow based on experimental priorities.

G A Define Experimental Priority B Fastest Possible Reaction Rate? A->B C High Long-Term Stability? B->C No E Use DBCO B->E Yes D Concerned with Solubility/ Non-Specific Binding? C->D No C->E Yes D->E No F Use BCN D->F Yes

Decision tree for selecting between BCN and DBCO.

Conclusion

Both BCN and DBCO are powerful reagents for copper-free click chemistry, each with distinct advantages. DBCO is the reagent of choice for applications demanding rapid and highly efficient conjugation, where its superior reaction kinetics are paramount. Conversely, BCN is a valuable alternative when factors such as hydrophilicity, reduced steric hindrance, and cost are primary considerations. By carefully evaluating the specific requirements of your experiment against the performance data presented in this guide, you can make an informed decision to ensure the success of your bioconjugation strategy.

A Comparative Guide to the Efficacy of ADCs Featuring BCN-PEG3-VC-PFP Ester Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the performance of ADCs created with a BCN-PEG3-VC-PFP Ester-type linker against those with alternative linker technologies, supported by experimental data from relevant studies.

The this compound linker is a sophisticated component designed for advanced ADC development. It incorporates three key features: a Bicyclononyne (BCN) group for bioorthogonal click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, and a protease-cleavable valine-citrulline (VC) dipeptide linked to a self-emolative PABC (p-aminobenzyl carbamate) spacer. This design facilitates the precise, site-specific conjugation of a cytotoxic payload to an antibody and is engineered for controlled drug release within the tumor microenvironment.

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical studies, offering a comparison between ADCs utilizing cleavable linkers with PEG spacers (analogous to the this compound system) and those with non-cleavable linkers. It is important to note that direct head-to-head studies using the exact this compound are not widely published; therefore, data from studies with structurally similar linkers are presented to provide a meaningful comparison.

Table 1: In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers
ADC ConstructLinker TypePayloadTarget Cell LineIC50 (nM)Reference
Trastuzumab-vc-MMAECleavable (vc)MMAESKBR3 (HER2+)0.056[1]
Trastuzumab-vc-MMAECleavable (vc)MMAEBT-474 (HER2+)~0.1[2]
Trastuzumab-DM1 (Kadcyla®)Non-cleavable (SMCC)DM1SKBR3 (HER2+)0.066[1]
Trastuzumab-DM1 (Kadcyla®)Non-cleavable (SMCC)DM1BT-474 (HER2+)~0.1[2]
Anti-HER2-Affibody-PEG4k-MMAECleavable (vc) with PEGMMAENCI-N87 (HER2+)0.16[3]
Anti-HER2-Affibody-PEG10k-MMAECleavable (vc) with PEGMMAENCI-N87 (HER2+)0.54[3]

Note: IC50 values represent the concentration of the ADC required to inhibit cell growth by 50%. Lower values indicate higher potency. The data suggests that both cleavable and non-cleavable linkers can produce highly potent ADCs in vitro. The inclusion of longer PEG chains may slightly decrease in vitro potency.[3]

Table 2: In Vivo Efficacy of ADCs in Xenograft Models
ADC ConstructLinker TypeXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Trastuzumab-vc-MMAECleavable (vc)NCI-N87 (gastric)2 mg/kg, single doseSuperior efficacy to trastuzumab-MMAU[4]
Trastuzumab-MMAUCleavable (glycopeptide)NCI-N87 (gastric)2 mg/kg, single dose-[4]
Trastuzumab-DM1 (Kadcyla®)Non-cleavable (SMCC)OE-19 (gastric)15 mg/kg, single doseComplete pathological response[5]
Trastuzumab-DM1 (Kadcyla®)Non-cleavable (SMCC)N-87 (gastric)15 mg/kg, single doseComplete pathological response in 50% of mice[5]
Anti-HER2-Affibody-PEG10k-MMAECleavable (vc) with PEGNCI-N87 (gastric)1.5 mg/kg, q3d x 4Stronger tumor growth inhibition than shorter PEG ADC[3]

Note: In vivo studies demonstrate the potent anti-tumor activity of ADCs with both cleavable and non-cleavable linkers. The choice of linker technology can influence the therapeutic window and overall efficacy, with factors like the bystander effect playing a significant role in heterogeneous tumors.

The Bystander Effect: A Key Advantage of Cleavable Linkers

A significant advantage of cleavable linkers, such as the valine-citrulline moiety in the this compound, is their ability to mediate the "bystander effect".[6][7] Upon internalization of the ADC into an antigen-positive cancer cell and subsequent cleavage of the linker in the lysosome, the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[8][9] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[8] Non-cleavable linkers, which release the payload with a charged amino acid attached, generally do not exhibit a significant bystander effect as the charged payload is less membrane-permeable.[8][10]

Table 3: Bystander Killing Effect of Cleavable vs. Non-Cleavable Linker ADCs
ADC ConstructLinker TypeCo-culture SystemObservationReference
Trastuzumab deruxtecan (B607063) (T-DXd)CleavableHER2+ and HER2- cellsSignificant killing of HER2- cells[11]
Trastuzumab-DM1 (T-DM1)Non-cleavableHER2+ and HER2- cellsNo significant killing of HER2- cells[11]
cAC10-vcMMAECleavable (vc)CD30+ and CD30- cellsKilling of both CD30+ and CD30- cells[12]
cAC10-gluc-MMAECleavable (glucuronide)CD30+ and CD30- cellsKilling of both CD30+ and CD30- cells[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of ADC efficacy studies. Below are summaries of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the proliferation of cancer cells.

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value using a non-linear regression analysis.[13]

In Vivo Tumor Growth Inhibition (Xenograft Model)

This assay evaluates the anti-tumor efficacy of an ADC in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC at various doses). Administer the treatments, typically via intravenous injection.

  • Efficacy Monitoring: Continue to measure tumor volumes and body weights throughout the study. Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study may be concluded when tumors in the control group reach a maximum allowable size, or after a predetermined period.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[14]

In Vitro Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[15]

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1) in 96-well plates. As controls, plate each cell line individually.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-96 hours.

  • Imaging and Analysis: Use a high-content imaging system or flow cytometry to specifically quantify the viability of the fluorescently labeled antigen-negative cells in the co-culture wells.

  • Data Interpretation: A significant decrease in the viability of the antigen-negative cells in the co-culture treated with a cleavable linker ADC, compared to the monoculture control, indicates a bystander effect.[11]

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

ADC_Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy vitro_start ADC Construction (this compound) cytotoxicity Cytotoxicity Assay (IC50 Determination) vitro_start->cytotoxicity bystander Bystander Effect Assay (Co-culture) vitro_start->bystander vivo_start Xenograft Model Establishment vitro_start->vivo_start Proceed to in vivo dosing ADC Administration vivo_start->dosing monitoring Tumor Growth & Body Weight Monitoring dosing->monitoring analysis Efficacy & Toxicity Analysis monitoring->analysis

Caption: General experimental workflow for ADC efficacy evaluation.

Cleavable_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Tumor Cell) ADC ADC with BCN-PEG3-VC Linker Receptor Tumor Cell Antigen ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of VC Linker Lysosome->Cleavage Payload_Release 5. Payload Release (e.g., MMAE) Cleavage->Payload_Release Apoptosis 6. Cell Death (Apoptosis) Payload_Release->Apoptosis Bystander 7. Bystander Effect Payload_Release->Bystander Neighbor_Cell Neighboring Antigen-Negative Cell Bystander->Neighbor_Cell Payload Diffusion

References

Validating the Controlled Release of BCN-PEG3-VC-PFP Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of payload release is a cornerstone of developing safe and effective Antibody-Drug Conjugates (ADCs). The BCN-PEG3-VC-PFP Ester linker is a sophisticated system designed to ensure payload delivery specifically at the target site. This guide provides an objective comparison of its performance against other common linker technologies, supported by experimental data and detailed protocols for validation.

The this compound is a cleavable linker system comprised of four key components: a Bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) to an azide-modified antibody, a three-unit polyethylene (B3416737) glycol (PEG3) spacer to enhance hydrophilicity, a valine-citrulline (VC) dipeptide as a substrate for enzymatic cleavage, and a pentafluorophenyl (PFP) ester for conjugation to an amine-containing payload.[1][2] The controlled release mechanism hinges on the selective cleavage of the VC dipeptide by cathepsin B, a lysosomal protease often upregulated in tumor cells.[] This cleavage initiates a self-immolation cascade of the subsequently used p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the traceless release of the unmodified payload.[4][5]

Comparative Performance of Controlled Release Mechanisms

The efficacy of a controlled release mechanism is determined by its stability in systemic circulation and the efficiency of payload release at the target site. Below is a comparison of the this compound's Val-Cit mechanism with other common cleavable linkers.

Linker TypeCleavage MechanismPlasma StabilityRelease Rate at TargetKey AdvantagesKey Disadvantages
Valine-Citrulline (VC) Enzymatic (Cathepsin B)[]HighModerate to FastHigh tumor selectivity due to enzyme overexpression; well-established in approved ADCs.Susceptible to cleavage by other cathepsins (K, L, S) and other proteases like human neutrophil elastase, which can lead to off-target toxicity.[6][][8]
β-Glucuronide Enzymatic (β-Glucuronidase)HighFastExploits the acidic and enzyme-rich tumor microenvironment; generally stable in plasma.Efficacy is dependent on sufficient β-glucuronidase levels in the tumor.
Disulfide Reductive (Glutathione)ModerateFastLeverages the high intracellular glutathione (B108866) concentration for selective release.Can be unstable in plasma due to exchange with circulating thiols, leading to premature payload release.[9]
Hydrazone pH-SensitiveLow to ModerateFastTriggers payload release in the acidic environment of endosomes and lysosomes.Can exhibit instability in systemic circulation, leading to off-target toxicity.[9]

Experimental Validation Protocols

Robust validation of the controlled release mechanism is critical. The following are detailed protocols for key experiments to assess the performance of an ADC with a this compound linker.

Experimental Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • ADC construct

  • Human plasma (and other species as relevant)

  • Phosphate-buffered saline (PBS)

  • Protein A or anti-human Fc affinity resin

  • Reduction and denaturation buffers

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at 37°C at a predetermined concentration.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours).[10]

  • To measure the average Drug-to-Antibody Ratio (DAR), purify the ADC from the plasma aliquots using protein A or anti-human Fc affinity chromatography.[11]

  • Analyze the purified ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.[12][13]

  • To measure the free payload, precipitate the plasma proteins from the aliquots using a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the proteins and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[9]

Data Analysis:

  • Plot the average DAR or the percentage of intact ADC as a function of time to determine the stability profile.

  • Calculate the half-life (t½) of the ADC in plasma.[10]

Experimental Protocol 2: Cathepsin B Cleavage Assay

Objective: To confirm the specific cleavage of the Val-Cit linker by cathepsin B and determine the cleavage kinetics.

Materials:

  • ADC construct

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • LC-MS system

Procedure:

  • Incubate the ADC with recombinant human cathepsin B in the assay buffer at 37°C.

  • Include a control sample of the ADC in the assay buffer without the enzyme.

  • Collect aliquots at various time points.

  • Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by acidifying the sample).

  • Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.

Data Analysis:

  • Plot the concentration of the released payload over time to determine the rate of cleavage.

  • Kinetic parameters such as Kcat and Km can be determined by measuring the initial rates of cleavage at varying substrate (ADC) concentrations.

Experimental Protocol 3: In Vitro Cytotoxicity and Bystander Effect Assay

Objective: To evaluate the potency of the ADC on target cells and its ability to kill neighboring antigen-negative cells (bystander effect).

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- cell line should be engineered to express a fluorescent protein like GFP for identification).[14]

  • Cell culture medium and supplements

  • ADC construct and isotype control ADC

  • MTT or XTT reagent for viability assessment

  • Plate reader (for absorbance and fluorescence)

Procedure:

  • Monoculture Cytotoxicity:

    • Seed Ag+ and Ag- cells in separate 96-well plates.

    • Treat the cells with serial dilutions of the ADC and incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).[15]

    • Assess cell viability using an MTT or XTT assay.[16]

  • Co-culture Bystander Effect Assay:

    • Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).[14]

    • Treat the co-culture with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[14]

    • Incubate for the desired duration.

    • Assess the viability of the total cell population using an MTT or XTT assay.

    • Quantify the number of viable GFP-expressing Ag- cells using a fluorescence plate reader or flow cytometry.

Data Analysis:

  • For the monoculture assay, plot cell viability against ADC concentration and determine the IC50 value for each cell line.

  • For the co-culture assay, a significant reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC, compared to the ADC-treated Ag- monoculture, indicates a bystander effect.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved in the validation of the this compound's controlled release mechanism, the following diagrams illustrate the key pathways and experimental workflows.

Controlled_Release_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC Intact ADC (BCN-PEG3-VC-PABC-Payload) Internalization Internalization via Endocytosis ADC->Internalization Targeting Lysosome Lysosome (pH 4.5-5.5) High Cathepsin B Internalization->Lysosome Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation Payload Released Payload SelfImmolation->Payload Plasma_Stability_Workflow cluster_dar DAR Analysis cluster_payload Free Payload Analysis start Incubate ADC in Plasma at 37°C aliquots Collect Aliquots at Multiple Time Points start->aliquots purify Purify ADC (Protein A) aliquots->purify precipitate Protein Precipitation aliquots->precipitate lcms_dar LC-MS Analysis (Intact ADC) purify->lcms_dar dar_result Average DAR vs. Time lcms_dar->dar_result lcms_payload LC-MS/MS Analysis (Supernatant) precipitate->lcms_payload payload_result [Free Payload] vs. Time lcms_payload->payload_result Bystander_Effect_Workflow cluster_analysis Viability Assessment start Co-culture Antigen-Positive (Ag+) and Antigen-Negative (Ag-/GFP+) Cells treatment Treat with ADC start->treatment incubation Incubate for 72-120h treatment->incubation mtt MTT/XTT Assay (Total Viability) incubation->mtt fluorescence Fluorescence Reading (Ag- Viability) incubation->fluorescence mtt_result IC50 of Co-culture mtt->mtt_result fluorescence_result % Viability of Ag- Cells fluorescence->fluorescence_result

References

Navigating the In Vivo Journey: A Comparative Guide to the Pharmacokinetic Profile of ADCs Utilizing BCN-PEG3-Vc-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate dance of an Antibody-Drug Conjugate (ADC) within a biological system is a critical determinant of its therapeutic success. The pharmacokinetic (PK) profile—how the ADC is absorbed, distributed, metabolized, and excreted—governs its efficacy and safety. This guide provides a comprehensive comparison of the expected pharmacokinetic profile of ADCs employing the BCN-PEG3-Vc-PFP ester linker technology against other common ADC linker strategies, supported by available experimental data and detailed methodologies.

The this compound is a sophisticated linker system designed to offer a balance of stability in circulation and efficient payload release within the target cell. Its architecture integrates several key features that influence the overall pharmacokinetic behavior of the resulting ADC.

Deconstructing the this compound Linker: A Sum of Its Parts

The unique characteristics of the this compound linker stem from its three core components:

  • Bicyclo[6.1.0]nonyne (BCN): This component facilitates a highly selective and efficient conjugation to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" approach is bioorthogonal, meaning it does not interfere with native biological processes, and allows for the creation of homogenous ADCs with a controlled drug-to-antibody ratio (DAR) without the need for a copper catalyst.

  • Polyethylene (B3416737) Glycol (PEG3): The three-unit polyethylene glycol spacer is a hydrophilic component that plays a crucial role in the ADC's pharmacokinetic profile. It enhances the solubility of the often hydrophobic payload, which can reduce aggregation and immunogenicity. This improved solubility generally leads to a longer circulation half-life and improved overall stability of the ADC.

  • Valine-Citrulline (Vc): This dipeptide sequence serves as a cleavable linker that is susceptible to enzymatic degradation by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing off-target toxicity.

  • Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive group that enables efficient and stable conjugation of the linker to an amine-containing cytotoxic payload.

Comparative Pharmacokinetic Landscape

While specific, publicly available in vivo pharmacokinetic data for an ADC utilizing the complete this compound linker is limited, we can infer its likely performance by comparing it to ADCs with similar linker technologies. The following tables summarize key pharmacokinetic parameters for different classes of ADC linkers.

Table 1: Comparison of Pharmacokinetic Parameters for Cleavable vs. Non-Cleavable Linkers

Linker TypeExample LinkerHalf-life (t½)Clearance (CL)Area Under the Curve (AUC)Key Characteristics
Cleavable (Protease-Sensitive) Val-Cit (vc)Moderate to LongModerateModerate to HighStable in circulation, payload release in the lysosome. Potential for bystander effect.
Cleavable (pH-Sensitive) HydrazoneShorterHigherLowerLess stable in circulation compared to protease-sensitive linkers, leading to faster clearance.
Non-Cleavable Thioether (e.g., SMCC)LongLowHighHighly stable in circulation, relies on antibody degradation for payload release, limiting bystander effect.

Table 2: Impact of PEGylation on ADC Pharmacokinetics

FeatureNon-PEGylated ADCPEGylated ADCRationale
Solubility Lower (especially with hydrophobic payloads)HigherThe hydrophilic nature of PEG improves the overall solubility of the ADC.
Aggregation Higher propensityLower propensityImproved solubility reduces the likelihood of aggregation.
Circulation Half-life (t½) Generally shorterGenerally longerPEGylation can shield the ADC from clearance mechanisms.
Immunogenicity Potentially higherPotentially lowerThe "stealth" effect of PEG can reduce recognition by the immune system.
Tumor Penetration VariableMay be influenced by PEG sizeLarger PEG chains might slightly hinder penetration into dense tumor tissue.

Experimental Protocols for Pharmacokinetic Analysis

Accurate assessment of an ADC's pharmacokinetic profile relies on robust and well-defined experimental protocols. Below are methodologies for key experiments.

In Vivo Pharmacokinetic Study

Objective: To determine the in vivo pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and AUC) of an ADC.

Methodology:

  • Animal Model: Select an appropriate animal model, typically mice or rats. For efficacy studies, tumor-bearing xenograft models are used.

  • ADC Administration: Administer the ADC, typically via a single intravenous (IV) bolus injection, at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 1 week, 2 weeks).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of different ADC species in the plasma samples using validated bioanalytical methods such as:

    • ELISA: To measure total antibody and/or conjugated antibody concentrations.

    • LC-MS/MS: To measure the concentration of the released payload and/or total antibody after proteolytic digestion.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental or compartmental analysis of the concentration-time data to determine the key PK parameters.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Plasma Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Analysis: Analyze the samples to quantify the amount of intact ADC, which is often expressed as the average Drug-to-Antibody Ratio (DAR). This is typically done using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the average DAR over time to determine the stability of the ADC in plasma.

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Methodology:

  • UV/Vis Spectroscopy: This method relies on the different absorbance maxima of the antibody and the payload. By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the specific absorbance maximum of the payload), the concentrations of the protein and the drug can be determined, and the average DAR can be calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, species with different DARs can be resolved. The average DAR is calculated from the peak areas of the different species.

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC can also be used to determine the average DAR, often after reduction of the antibody to separate the light and heavy chains.

Visualizing the Workflow

To better illustrate the experimental processes involved in characterizing the pharmacokinetic profile of an ADC, the following diagrams outline the key steps.

ADC_PK_Study_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Bioanalytical Phase cluster_analysis_phase Data Analysis Phase ADC Administration ADC Administration Blood Sampling Blood Sampling ADC Administration->Blood Sampling Time Points Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Quantification Quantification Plasma Preparation->Quantification ELISA / LC-MS PK Modeling PK Modeling Quantification->PK Modeling PK Parameters PK Parameters PK Modeling->PK Parameters Animal Model Animal Model Animal Model->ADC Administration

Workflow for an in vivo ADC pharmacokinetic study.

Plasma_Stability_Workflow Start Start ADC Incubation in Plasma (37°C) ADC Incubation in Plasma (37°C) Start->ADC Incubation in Plasma (37°C) End End Time-Point Sampling Time-Point Sampling ADC Incubation in Plasma (37°C)->Time-Point Sampling LC-MS Analysis (DAR Measurement) LC-MS Analysis (DAR Measurement) Time-Point Sampling->LC-MS Analysis (DAR Measurement) Data Analysis (DAR vs. Time) Data Analysis (DAR vs. Time) LC-MS Analysis (DAR Measurement)->Data Analysis (DAR vs. Time) Data Analysis (DAR vs. Time)->End

Workflow for an in vitro plasma stability assay.

Conclusion

The this compound linker represents a sophisticated approach to ADC design, aiming to optimize the therapeutic window by enhancing stability and ensuring targeted payload delivery. Based on the functions of its components, ADCs utilizing this linker are expected to exhibit a favorable pharmacokinetic profile characterized by good solubility, reduced aggregation, a prolonged circulation half-life, and specific, enzyme-mediated payload release within the tumor. While direct comparative in vivo data is not yet widely available, the principles outlined in this guide and the provided experimental methodologies offer a robust framework for researchers to evaluate the pharmacokinetic properties of novel ADCs employing this promising technology and to benchmark them against existing and alternative linker strategies. The continued generation and publication of such data will be invaluable to the field of ADC development.

A Comparative Guide to Cytotoxicity Assays for Payloads Delivered via BCN-PEG3-VC-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antibody-drug conjugates (ADCs) relies on the precise delivery of cytotoxic payloads to target cells. The BCN-PEG3-VC-PFP Ester linker is a key component in this process, designed to be stable in circulation and efficiently cleaved within the target cell to release the active drug.[1][2][] Evaluating the efficacy of the delivered payload requires robust and reliable cytotoxicity assays. This guide provides a comparative overview of common cytotoxicity assays, their underlying principles, and detailed protocols relevant to ADCs constructed with cleavable linkers.

Mechanism of Action of an ADC with a Cleavable Linker

An ADC with a this compound linker targets a specific antigen on cancer cells.[4] Upon binding, the ADC is internalized, and the linker is cleaved by intracellular enzymes, releasing the cytotoxic payload and inducing cell death.[1][4] Some payloads can also diffuse to neighboring antigen-negative cells, causing a "bystander effect," which is a crucial consideration in heterogeneous tumors.[4][5]

ADC Mechanism of Action Figure 1. ADC Internalization and Payload Release ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Internalization Internalization via Endocytosis TumorCell->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage by Enzymes Lysosome->Cleavage 4. Enzymatic Cleavage of Linker PayloadRelease Payload Release Cleavage->PayloadRelease 5. Payload Activation CellDeath Cell Death (Apoptosis/Necrosis) PayloadRelease->CellDeath 6. Induction of Cytotoxicity BystanderCell Neighboring Tumor Cell (Antigen-Negative) PayloadRelease->BystanderCell 7. Diffusion of Payload BystanderEffect Bystander Killing BystanderCell->BystanderEffect 8. Bystander Effect

Caption: Figure 1. ADC Internalization and Payload Release

Comparison of Common Cytotoxicity Assays

The choice of cytotoxicity assay can significantly impact the interpretation of an ADC's potency. Below is a comparison of commonly used assays. Cytotoxicity assays are a necessary first step to triage ADC molecules before moving them forward to relatively time-consuming and expensive in vivo studies.[6][7]

Assay TypePrincipleAdvantagesDisadvantages
Metabolic Assays (e.g., MTT, XTT, WST-1) Reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product.[6][7]Well-established, cost-effective, high-throughput.Can be affected by compounds that interfere with metabolic activity. MTT requires a solubilization step.[8]
Membrane Integrity Assays (e.g., LDH Release) Measurement of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells.[9]Non-radioactive, measures a direct marker of cell death.Can have high background if serum in the media contains LDH. Underestimates cytotoxicity in cases of growth inhibition without cell death.[10]
Real-Time Cytotoxicity Assays Continuous monitoring of cell health and death using non-toxic fluorescent probes or impedance measurements.[11][12]Provides kinetic data on the onset and rate of cytotoxicity. Allows for multiplexing with other assays.Requires specialized instrumentation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of viability.[7][13]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium

  • ADC constructs with this compound linker

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media and incubate overnight.[7]

  • Prepare serial dilutions of the ADC and add 50 µL to the appropriate wells. Include untreated control wells.

  • Incubate for a predetermined time (e.g., 48-144 hours), depending on the payload's mechanism of action.[13]

  • Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[13]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.[13]

  • Read the absorbance at 570 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

MTT Assay Workflow Figure 2. MTT Cytotoxicity Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddADC Add Serial Dilutions of ADC Incubate1->AddADC Incubate2 Incubate for 48-144 hours AddADC->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 1-4 hours AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer Incubate4 Incubate Overnight AddSolubilizer->Incubate4 ReadAbsorbance Read Absorbance at 570 nm Incubate4->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Figure 2. MTT Cytotoxicity Assay Workflow

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[9]

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • ADC constructs

  • 96-well plates

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)[9]

  • Microplate reader

Procedure:

  • Set up 96-well plates with cells in culture medium, including recommended controls (no-cell, vehicle-only).[9]

  • Add test compounds (ADCs) and vehicle controls to the appropriate wells.

  • Incubate cells at 37°C for the desired exposure period.[9]

  • After incubation, centrifuge the plate at 600 x g for 10 minutes.[14]

  • Transfer the supernatant to a new 96-well plate.[14]

  • Add the LDH reaction mix to each well and incubate for up to 30 minutes at room temperature, protected from light.[14]

  • Measure the absorbance at 450 nm.[14]

  • Calculate the percentage of cytotoxicity based on the LDH release from treated versus control cells.

Real-Time Cytotoxicity Assay

This method allows for the kinetic measurement of cell death.

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • ADC constructs

  • 96- or 384-well plates

  • Real-time cell analysis instrument (e.g., Incucyte® or xCELLigence)

  • Fluorescent cytotoxicity reagent (e.g., Incucyte® Cytotox Dyes)

Procedure:

  • Seed cells in the appropriate microplate.

  • Add the real-time cytotoxicity reagent to the culture medium.

  • Place the plate in the real-time cell analysis instrument.

  • Add the ADC constructs to the wells.

  • Monitor cell death in real-time by acquiring images and quantifying fluorescence or impedance over time.[11]

  • Analyze the kinetic data to determine the time course of cytotoxicity.

Additional Assays for ADC Characterization

Beyond direct cytotoxicity, a thorough evaluation of an ADC with a this compound linker should include assessments of the bystander effect and linker stability.

Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[5]

Procedure (Co-culture method):

  • Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.[5]

  • Co-culture the Ag+ and Ag- cells in a 96-well plate.

  • Treat the co-culture with the ADC.

  • After a suitable incubation period, measure the viability of the Ag- (GFP-positive) cells using flow cytometry or a high-content imaging system.[5]

Linker Stability Assay

This assay assesses the stability of the ADC linker in plasma to prevent premature payload release.[15]

Procedure (In vitro plasma stability):

  • Incubate the ADC at a defined concentration in plasma (e.g., human, mouse) at 37°C.[15]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[15]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using methods like ELISA or LC-MS.[15]

Logical Flow for Assay Selection

The selection of an appropriate cytotoxicity assay depends on the specific research question and available resources.

Assay Selection Logic Figure 3. Logic for Selecting a Cytotoxicity Assay Start Start: Define Experimental Goal Question1 High-throughput screening of multiple ADCs? Start->Question1 MetabolicAssay Use Metabolic Assay (MTT, XTT, WST-1) Question1->MetabolicAssay Yes Question2 Need to understand the kinetics of cell death? Question1->Question2 No End End: Proceed with Selected Assay MetabolicAssay->End RealTimeAssay Use Real-Time Cytotoxicity Assay Question2->RealTimeAssay Yes Question3 Concerned about payload affecting metabolism? Question2->Question3 No RealTimeAssay->End Question3->MetabolicAssay No MembraneAssay Use Membrane Integrity Assay (LDH) Question3->MembraneAssay Yes MembraneAssay->End

Caption: Figure 3. Logic for Selecting a Cytotoxicity Assay

By carefully selecting and performing the appropriate cytotoxicity and related assays, researchers can gain a comprehensive understanding of the efficacy and mechanism of action of payloads delivered via the this compound linker, ultimately facilitating the development of more effective antibody-drug conjugates.

References

The Impact of PEG Spacer Length on ADC Linker Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugate (ADC) linkers is paramount to achieving optimal therapeutic efficacy and safety. Among the various components of a linker, the polyethylene (B3416737) glycol (PEG) spacer has emerged as a critical modulator of an ADC's physicochemical and pharmacological properties. The length of this hydrophilic spacer can profoundly influence solubility, stability, pharmacokinetics (PK), and ultimately, the anti-tumor activity and toxicity profile of the ADC.[1] This guide provides a comparative analysis of different PEG spacer lengths, supported by experimental data, to inform the selection of an optimal linker strategy.

The inclusion of PEG spacers in ADC linkers is primarily driven by the need to counteract the hydrophobicity of many potent cytotoxic payloads.[2][3] This hydrophobicity can lead to ADC aggregation, reduced stability, and rapid clearance from circulation, thereby compromising therapeutic efficacy.[1][2] By incorporating hydrophilic PEG units, researchers can enhance the aqueous solubility of the ADC, enabling higher drug-to-antibody ratios (DARs) without negatively impacting its biophysical properties.[3][4]

Comparative Analysis of PEG Spacer Lengths: A Data-Driven Overview

The selection of an appropriate PEG spacer length involves a delicate balance between improving pharmacokinetic parameters and maintaining potent cytotoxicity. The following tables summarize quantitative data from various preclinical studies, illustrating the impact of different PEG spacer lengths on key ADC performance metrics. It is important to note that direct comparisons can be challenging due to variations in antibodies, payloads, conjugation chemistries, and experimental models used across different studies.

PEG Spacer LengthADC ExampleIn Vitro Cytotoxicity (IC50)Key ObservationReference
No PEG (ZHER2)2-ABD-MC-DM1Not ReportedBaseline for comparison.[5]
PEG2 MORAb-202 (Eribulin ADC)More potent than longer spacersShorter spacer provided optimal DAR and better in vitro potency in this context.[6]
PEG4 Affibody-MMAE Conjugate4.5-fold reduction vs. no PEGDemonstrates a decrease in in vitro potency with PEGylation.[2][7]
PEG8 anti-CD22-MMAESlower clearance than shorter PEGsPEG8 was identified as a minimum length for optimal slower clearance in one study.[3]
PEG10 Affibody-MMAE Conjugate22-fold reduction vs. no PEGFurther decrease in in vitro potency with a longer PEG chain.[2][7]
PEG12 Trastuzumab-DM1Not specifiedBranched PEG12 showed improved PK and efficacy compared to linear PEG12.[8]
PEG24 anti-Trop2-MMAENot specifiedShowed significant tumor suppression in vivo.[3][9]
PEG Spacer LengthADC ExamplePharmacokinetics (Half-life / Clearance)In Vivo Efficacy (Tumor Growth Inhibition)Key ObservationReference
No PEG anti-HER2 ADCFaster clearanceLess efficaciousShowed reduced reticulocyte and platelet counts in tolerability studies.[10]
PEG8 anti-HER2 ADCSlower clearance than shorter PEGsSignificant anti-tumor activityMinimal effect on reticulocytes, platelets, and liver enzymes.[3][10]
PEG12 Homogeneous DAR 8 ADCSlower clearance than PEG8Significant anti-tumor activityContinued improvement in PK with increased length.[3]
PEG24 anti-Trop2-MMAEProlonged half-lifeSignificant tumor suppressionLonger PEG chains generally lead to improved in vivo efficacy.[3][9]
Branched (2xPEG12) Trastuzumab-DM1Slower clearance than linear PEG24Not specifiedBranched architecture more effectively shielded payload hydrophobicity.[4][11]

Key Experimental Methodologies

The following sections detail standardized protocols for the key experiments used to evaluate the impact of PEG spacer length on ADC performance.

ADC Synthesis and Characterization

This protocol outlines the general steps for conjugating a drug-linker to an antibody.

  • Antibody Preparation: If targeting cysteine residues, the antibody's interchain disulfide bonds are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Drug-Linker Activation: The PEGylated drug-linker, containing a reactive moiety (e.g., maleimide (B117702) for thiol conjugation or NHS ester for lysine (B10760008) conjugation), is prepared.

  • Conjugation: The activated drug-linker is added to the prepared antibody solution and incubated under controlled conditions (temperature, pH, time) to facilitate covalent bond formation.

  • Purification: The resulting ADC is purified to remove unconjugated drug-linkers, unreacted antibody, and aggregates. Size-exclusion chromatography (SEC) is a commonly used method.

  • Characterization: The purified ADC is thoroughly characterized to determine:

    • Drug-to-Antibody Ratio (DAR): Measured using techniques like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Purity and Aggregation: Assessed by SEC.

    • Identity and Integrity: Confirmed by mass spectrometry.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells.

  • Cell Culture: Target cancer cell lines expressing the antigen of interest are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADCs with different PEG spacer lengths. Control wells with untreated cells and cells treated with the unconjugated antibody are included.

  • Incubation: The treated cells are incubated for a standard period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve. This value represents the concentration of the ADC required to inhibit cell growth by 50%.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Animal Model: Immunocompromised mice are subcutaneously implanted with human cancer cells that express the target antigen.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with the ADCs (with varying PEG lengths), a vehicle control, and often a non-binding ADC control. Dosing can be single or multiple administrations via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Impact of PEG Spacers

The following diagrams illustrate key concepts related to PEG spacers in ADC linkers.

ADC_Structure General Structure of a PEGylated ADC cluster_Antibody Antibody cluster_Linker Linker Fab1 Fab Conjugation_Site Conjugation Site Fab1->Conjugation_Site Fab2 Fab Fc Fc PEG_Spacer PEG Spacer (Variable Length) Conjugation_Site->PEG_Spacer Cleavable_Unit Cleavable Unit PEG_Spacer->Cleavable_Unit Payload Cytotoxic Payload Cleavable_Unit->Payload

Caption: General structure of an ADC with a PEGylated linker.

ADC_Evaluation_Workflow Experimental Workflow for ADC Evaluation cluster_Design Design & Synthesis cluster_Evaluation Preclinical Evaluation A Select Antibody, Payload, & PEG Lengths B Synthesize Drug-Linkers A->B C Conjugate to Antibody B->C D Purify & Characterize ADC C->D E In Vitro Cytotoxicity Assay D->E F Pharmacokinetic Study D->F G In Vivo Efficacy Study F->G H Toxicity Assessment G->H

Caption: Experimental workflow for evaluating ADCs with varying PEG linkers.

PEG_Length_Properties PEG Spacer Length vs. ADC Properties cluster_Length PEG Spacer Length cluster_Properties Resulting ADC Properties Short Shorter PEG Potency Higher In Vitro Potency Short->Potency Often Correlates With Long Longer PEG PK Improved Pharmacokinetics (Longer Half-life) Long->PK Generally Leads To Efficacy Enhanced In Vivo Efficacy Long->Efficacy Often Translates To Solubility Increased Solubility Long->Solubility Contributes To

References

Safety Operating Guide

Proper Disposal of B-PEG3-VC-PFP Ester: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of BCN-PEG3-VC-PFP Ester, a key reagent in bioconjugation and drug development.

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a trifunctional linker molecule. Adherence to these protocols is crucial for minimizing environmental impact and protecting laboratory personnel from potential hazards.

Understanding the Hazards

The bicyclononyne (BCN) group, a strained alkyne, is reactive in specific chemical contexts (e.g., strain-promoted azide-alkyne cycloaddition), but available data on various BCN-containing reagents do not suggest inherent instability or extreme reactivity under standard laboratory conditions.

Essential Safety and Handling Information

ParameterGuideline
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
Handling Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably within a chemical fume hood. Prevent contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Spill Cleanup In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed container for disposal as chemical waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste, including unused product, contaminated consumables, and aqueous solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Place contaminated consumables such as pipette tips, weighing paper, and gloves into a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste."

  • Liquid Waste (Aqueous Solutions):

    • Collect all aqueous waste containing this compound in a dedicated, sealed, and properly labeled container.

    • The container should be made of a chemically resistant material (e.g., high-density polyethylene (B3416737) - HDPE).

    • Do not mix this waste stream with other chemical waste unless compatibility has been confirmed.

2. Waste Labeling:

  • Properly label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed/In Contact with Skin").

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Keep waste containers sealed at all times, except when adding waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal service to schedule a pickup.

  • Follow all institutional procedures for waste manifest documentation and pickup.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal Decision Workflow

start Waste Generated (this compound) is_solid Solid Waste? start->is_solid solid_waste Collect in a sealed, labeled container. (e.g., original vial, contaminated consumables) is_solid->solid_waste Yes liquid_waste Aqueous Waste? is_solid->liquid_waste No label_waste Label Container: 'Hazardous Waste' Chemical Name Hazards & Date solid_waste->label_waste aqueous_waste Collect in a sealed, labeled, chemically resistant container. liquid_waste->aqueous_waste Yes improper_disposal Improper Disposal (Drain/Trash) liquid_waste->improper_disposal No aqueous_waste->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs stop Disposal Complete contact_ehs->stop

Caption: Logical workflow for the proper disposal of this compound waste.

Personal protective equipment for handling BCN-PEG3-VC-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of BCN-PEG3-VC-PFP Ester, a key component in the synthesis of antibody-drug conjugates (ADCs).

This document provides crucial safety and logistical information for the operational use and disposal of this compound. Given the reactive nature of this ADC linker, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Handling Protocols

This compound is a moisture-sensitive and reactive compound. The pentafluorophenyl (PFP) ester group is highly susceptible to hydrolysis and reacts with primary and secondary amines.[][2][3][4] Therefore, meticulous handling is required to prevent degradation and ensure user safety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds containing PFP esters suggest a potential for skin, eye, and respiratory irritation.[5][6]

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following table outlines the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications and Rationale
Eye Protection Safety Goggles or a Face ShieldMust be worn at all times to protect against potential splashes. A face shield offers broader protection and is recommended when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection Chemical-resistant gloves (Nitrile)Double gloving is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and personal clothing from accidental spills.
Respiratory Protection Use in a well-ventilated area or fume hoodHandling of the solid compound or its solutions should be performed in a chemical fume hood to minimize inhalation exposure.
Engineering Controls and Work Practices

To minimize exposure and maintain the integrity of the compound, the following engineering controls and work practices are essential:

  • Ventilation: Always handle this compound in a certified chemical fume hood.

  • Moisture Control: This compound is moisture-sensitive.[3] Handle in a dry, inert atmosphere where possible (e.g., using a glove box or a dry nitrogen blanket). Avoid bringing the compound into contact with humid air.

  • Aliquotting: To prevent degradation from repeated freeze-thaw cycles and moisture exposure, it is advisable to aliquot the compound into smaller, single-use vials upon receipt.[]

  • Spill Management: In case of a spill, decontaminate the area with a suitable solvent (e.g., ethanol) and absorb the material with an inert absorbent. Dispose of the contaminated materials as hazardous waste.

Storage and Stability

Proper storage is crucial for maintaining the reactivity and shelf-life of this compound.

Parameter Recommendation
Temperature Store at -20°C for long-term stability.[][2][7]
Atmosphere Store in a dry, inert atmosphere (e.g., under argon or nitrogen).[]
Light Protect from light.[]
Form The compound is typically supplied as a solid.
Shelf Life Stored correctly as a powder, the shelf life is typically up to three years. In solvent, this is reduced to one year at -80°C.[8]

Operational Plan: A Step-by-Step Workflow

The following diagram illustrates a typical workflow for handling and using this compound in a laboratory setting.

Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Segregation
  • Solid Waste: Unused or expired this compound, as well as any lab consumables contaminated with the solid compound (e.g., weighing paper, pipette tips), should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, as well as solvents used for rinsing glassware, should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Reaction Quenching: Due to the reactivity of the PFP ester, it is good practice to quench any unreacted ester in reaction mixtures before disposal. This can be achieved by adding a primary amine (e.g., a small amount of tris buffer or glycine) to the reaction waste.

Disposal Pathway

All waste generated from the use of this compound should be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

The following logical diagram outlines the decision-making process for the disposal of waste containing this compound.

G A Waste Generation (Solid or Liquid) B Is the waste contaminated with This compound? A->B C Dispose as non-hazardous waste B->C No D Segregate into designated hazardous waste container B->D Yes E Is it a reaction mixture with unreacted PFP ester? D->E F Quench with a primary amine E->F Yes G Arrange for pickup by institutional hazardous waste management E->G No F->D H H

Disposal Decision Pathway for this compound Waste.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the effective and safe use of this compound in their critical drug development workflows. Always consult your institution's specific safety protocols and the supplier's most recent documentation for the most comprehensive guidance.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.